Ethyl 3-(furfurylthio)propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(furan-2-ylmethylsulfanyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-12-10(11)5-7-14-8-9-4-3-6-13-9/h3-4,6H,2,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVVCLCYIXCOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241388 | |
| Record name | Ethyl 3-(furfurylthio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw coloured liquid; pungent roasted sulfury aroma | |
| Record name | Ethyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
120.00 °C. @ 0.50 mm Hg | |
| Record name | Ethyl 3-[(2-furanylmethyl)thio]propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |
| Record name | Ethyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.121-1.138 | |
| Record name | Ethyl 3-(furfurylthio)propionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1020/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
94278-27-0 | |
| Record name | Ethyl 3-[(2-furanylmethyl)thio]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(furfurylthio)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(furfurylthio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(furfurylthio)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.154 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-(FURFURYLTHIO)PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9G0NGH9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 3-[(2-furanylmethyl)thio]propanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040055 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the chemical properties of Ethyl 3-(furfurylthio)propionate?
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(furfurylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a molecule incorporating a furan ring and a thioether linkage, presents a unique combination of chemical functionalities. This guide provides a comprehensive analysis of its chemical properties, intended for professionals in research and drug development. We will delve into its structure, spectroscopic profile, inherent reactivity, and potential synthetic pathways. The discussion is framed from the perspective of a senior application scientist, emphasizing the practical implications of the molecule's characteristics in a laboratory and developmental context.
Molecular Structure and Physicochemical Characteristics
This compound (CAS No. 94278-27-0) is comprised of a furan ring linked via a methylene bridge to a sulfur atom, which in turn is connected to a propionate ethyl ester chain. This structure bestows upon it a dual nature: the aromatic, electron-rich character of the furan moiety and the nucleophilic reactivity of the thioether group.
The molecular structure can be visualized as follows:
Caption: Key reaction pathways of the furan moiety.
Reactivity of the Thioether Linkage
The sulfur atom in the thioether is weakly basic but acts as a good nucleophile due to the polarizability of its lone pair electrons. [1][2]
-
Nucleophilic Attack: The sulfur can attack electrophiles, such as alkyl halides, to form sulfonium salts. [1][3]This reactivity is analogous to the alkylation of amines.
-
Oxidation: Thioethers are readily oxidized. This is a crucial reaction both in synthetic chemistry and in drug metabolism. [1][4] * To Sulfoxide: Mild oxidizing agents (e.g., sodium periodate, one equivalent of H₂O₂) will convert the thioether to a sulfoxide. [5] * To Sulfone: Stronger oxidizing agents (e.g., excess H₂O₂, peroxy acids) will further oxidize the sulfoxide to a sulfone. [4][5]
Caption: Principal reactions of the thioether linkage.
Proposed Synthesis Methodology
A standard and efficient method for the synthesis of thioethers is the nucleophilic substitution reaction between a thiol and an alkyl halide, or a conjugate addition to an α,β-unsaturated carbonyl compound.
Experimental Protocol: Synthesis via Conjugate Addition
This protocol describes the synthesis of this compound from furfuryl mercaptan and ethyl acrylate.
-
Reagents and Setup:
-
Furfuryl mercaptan
-
Ethyl acrylate
-
A basic catalyst (e.g., triethylamine or sodium ethoxide)
-
An appropriate solvent (e.g., ethanol or THF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve furfuryl mercaptan (1.0 eq) in the chosen solvent in the reaction flask.
-
Add the basic catalyst (0.1 eq of triethylamine or a catalytic amount of sodium ethoxide).
-
Cool the mixture in an ice bath.
-
Add ethyl acrylate (1.0-1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or vacuum distillation to yield the pure this compound.
-
Safety and Handling
While not classified as acutely hazardous, proper laboratory safety protocols are essential. [6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [7]* Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes, as it may cause irritation. [8][7][9]Avoid ingestion and inhalation. Keep away from strong oxidizing agents and strong bases. [7]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [6]Recommended storage temperature is 2-8 °C. [6]
Conclusion and Applications
This compound is a molecule with distinct reactive centers that can be selectively targeted. The nucleophilic thioether allows for modifications such as oxidation and alkylation, while the electron-rich furan ring is amenable to electrophilic substitution and cycloaddition reactions. For drug development professionals, understanding the metabolic liabilities of the furan ring is paramount for predicting potential toxicity. The synthetic accessibility and dual functionality of this compound make it a versatile building block for creating more complex molecules and a valuable case study in the chemical properties of sulfur- and furan-containing heterocycles.
References
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Wikipedia. Furan. Available at: [Link]
-
YouTube. (2019). 04.07 Thioethers. Available at: [Link]
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Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Available at: [Link]
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Slideshare. (2016). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Available at: [Link]
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YouTube. (2020). Five Member Heterocycles Reactivity of Furan. Available at: [Link]
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SpectraBase. This compound. Available at: [Link]
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ChemBK. This compound. Available at: [Link]
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The Good Scents Company. ethyl 3-(furfuryl thio) propionate. Available at: [Link]
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Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]
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Simple English Wikipedia. Thioether. Available at: [Link]
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Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]
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Química Organica.org. The Thioethers. Available at: [Link]
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LookChem. This compound. Available at: [Link]
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FlavScents. ethyl 3-(furfuryl thio) propionate. Available at: [Link]
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ResearchGate. (2000). Infrared spectrum (KBr pellets) of the poly-(thio ester) 4a. Available at: [Link]
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OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link]
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Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
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The Good Scents Company. furfuryl thiopropionate. Available at: [Link]
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PubChem. Ethyl 3-(methylthio)propionate. Available at: [Link]
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Monomer-flavor.com. Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0. Available at: [Link]
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Pharmacy Research. CAS 94278-27-0 this compound. Available at: [Link]
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YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Available at: [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
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NIST WebBook. 3-(Methylthio)propanoic acid ethyl ester. Available at: [Link]
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Flavor Extract Manufacturers Association (FEMA). This compound. Available at: [Link]
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The Good Scents Company. ethyl 3-(2-furyl) propanoate. Available at: [Link]
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A Comprehensive Spectroscopic Guide to Ethyl 3-(furfurylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(furfurylthio)propionate, with the empirical formula C₁₀H₁₄O₃S, is a significant compound in the fields of flavor and fragrance chemistry, and its structural analogues are of interest in medicinal chemistry and drug development.[1] A thorough understanding of its molecular structure and purity is paramount for its application and for the synthesis of related derivatives. Spectroscopic analysis provides a definitive and non-destructive means to elucidate the molecular architecture and confirm the identity of this compound.
This technical guide offers an in-depth analysis of the key spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are explained to provide a holistic understanding for researchers and drug development professionals.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure of this compound is the foundation for interpreting its spectroscopic data. The molecule consists of an ethyl ester group, a flexible propionate chain, a thioether linkage, and a furan ring. Each of these functional groups gives rise to characteristic signals in the various spectroscopic techniques employed.
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the chemical environment of hydrogen atoms. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl, propionate, and furfuryl moieties.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum involves the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the resonance frequency of the proton nucleus.
-
Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
¹H NMR Spectral Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.25 | triplet | 3H | -O-CH₂-CH₃ |
| 2.58 | triplet | 2H | -S-CH₂-CH₂ -COO- |
| 2.75 | triplet | 2H | -S-CH₂ -CH₂-COO- |
| 3.72 | singlet | 2H | Furan-CH₂ -S- |
| 4.14 | quartet | 2H | -O-CH₂ -CH₃ |
| 6.22 | doublet | 1H | Furan H3 or H4 |
| 6.30 | doublet of doublets | 1H | Furan H4 or H3 |
| 7.35 | doublet | 1H | Furan H5 |
Note: Data is predicted and compiled from typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.
Interpretation:
-
Ethyl Group: The triplet at approximately 1.25 ppm corresponds to the methyl protons of the ethyl group, which are split by the adjacent methylene protons. The quartet at around 4.14 ppm is due to the methylene protons of the ethyl group, split by the neighboring methyl protons. This characteristic triplet-quartet pattern is a hallmark of an ethyl group attached to an electronegative atom (in this case, oxygen).
-
Propionate Chain: The two triplets at approximately 2.58 ppm and 2.75 ppm correspond to the two methylene groups of the propionate backbone. The downfield shift is due to the proximity of the electron-withdrawing carbonyl and sulfur atoms.
-
Furfuryl Group: The singlet at around 3.72 ppm is assigned to the methylene protons attached to the furan ring and the sulfur atom. The signals in the aromatic region (6.22-7.35 ppm) are characteristic of the furan ring protons. The specific splitting patterns arise from the coupling between adjacent protons on the ring.[3]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.
¹³C NMR Spectral Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment |
| 14.2 | -O-CH₂-C H₃ |
| 29.5 | Furan-C H₂-S- |
| 30.1 | -S-C H₂-CH₂-COO- |
| 34.8 | -S-CH₂-C H₂-COO- |
| 60.7 | -O-C H₂-CH₃ |
| 107.5 | Furan C3 or C4 |
| 110.3 | Furan C4 or C3 |
| 142.1 | Furan C5 |
| 151.8 | Furan C2 |
| 171.5 | -C OO- |
Note: Data is predicted and compiled from typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.
Interpretation:
-
Aliphatic Carbons: The signals in the upfield region (14-61 ppm) correspond to the sp³ hybridized carbons of the ethyl and propionate groups, as well as the methylene bridge of the furfuryl group.[4]
-
Furan Carbons: The signals in the downfield region (107-152 ppm) are characteristic of the sp² hybridized carbons of the furan ring. The carbon attached to the oxygen atom (C2 and C5) are typically the most downfield.[5][6]
-
Carbonyl Carbon: The signal at approximately 171.5 ppm is characteristic of the ester carbonyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
FT-IR Spectral Data and Interpretation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1505, ~1015 | Medium-Weak | C=C stretch (furan ring) |
| ~1250, ~1150 | Strong | C-O stretch (ester) |
| ~740 | Strong | =C-H bend (furan ring) |
Note: Data is predicted and compiled from typical IR absorption frequencies of similar functional groups.
Interpretation:
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl group of the ester.
-
C-H Stretches: Absorptions in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the aliphatic portions of the molecule.
-
Furan Ring Vibrations: The furan ring gives rise to several characteristic absorptions, including C=C stretching vibrations around 1500-1600 cm⁻¹ and a strong out-of-plane C-H bending vibration around 740 cm⁻¹.[2]
-
C-O Stretches: Strong absorptions in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and can be used to deduce the structure of a compound through analysis of its fragmentation pattern.
Mass Spectral Data and Interpretation
| m/z | Relative Intensity | Assignment |
| 214 | Moderate | [M]⁺ (Molecular Ion) |
| 169 | Low | [M - OCH₂CH₃]⁺ |
| 141 | Moderate | [M - COOCH₂CH₃]⁺ |
| 97 | High | [C₅H₅O-CH₂]⁺ |
| 81 | Very High | [C₄H₃O-CH₂]⁺ (Furfuryl cation) |
Note: Fragmentation pattern is predicted based on common fragmentation pathways for esters and thioethers.
Interpretation:
-
Molecular Ion: The peak at m/z 214 corresponds to the molecular weight of this compound, confirming its elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z 169) and the entire ester group (-COOCH₂CH₃, m/z 141).[7] A key fragmentation for furfuryl compounds is the cleavage of the bond between the methylene group and the sulfur atom, leading to the highly stable furfuryl cation at m/z 81, which is often the base peak in the spectrum.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and definitive characterization of this compound. The ¹H and ¹³C NMR spectra elucidate the precise connectivity of the atoms, the FT-IR spectrum confirms the presence of the key functional groups, and the mass spectrum verifies the molecular weight and provides structural insights through its fragmentation pattern. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and quality assessment of this important compound in various applications.
References
- BenchChem. (2025). Spectroscopic properties of furan and its derivatives.
- TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.
- Page, T. F., Jr. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(22), 5254–5255.
- NMR Spectroscopy. (n.d.).
- Corey, E. J., Slomp, G., Dev, S., Tobinaga, S., & Glazier, E. R. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry, 36(6), 855-862.
- Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers.
- Sigma-Aldrich. (n.d.). This compound.
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The Elusive Aroma of Roasted Foods: A Technical Guide to the Natural Occurrence of Ethyl 3-(furfurylthio)propionate
For Immediate Release
A Deep Dive into the Chemistry of a Potent Flavor Compound
This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of Ethyl 3-(furfurylthio)propionate, a sulfur-containing ester recognized for its potent roasted, savory, and coffee-like aroma. While widely used as a synthetic flavoring agent, its natural occurrence in food has been a subject of scientific inquiry. This document synthesizes current knowledge on its sensory properties, plausible formation pathways in thermally processed foods, and the analytical methodologies required for its detection and quantification.
Introduction: The Sensory Significance of this compound
This compound (CAS No. 94278-27-0) is a flavor compound characterized by a complex and potent aroma profile. Its sensory attributes are often described as roasted, with notes of coffee, onion, garlic, and a distinct sulfurous character[1]. At specific concentrations, it can impart desirable savory and roasted notes to a variety of food products, including baked goods, meat products, and coffee[1]. Its FEMA GRAS™ status (FEMA Number 3674) underscores its importance in the flavor industry. While its synthetic production and application are well-documented, this guide focuses on the evidence and hypotheses surrounding its natural formation in food systems.
The Genesis of Flavor: Postulated Natural Formation Pathways
The natural occurrence of this compound is intrinsically linked to the complex chemical transformations that occur during the thermal processing of food, primarily the Maillard reaction and caramelization. The formation of this compound is hypothesized to proceed through the reaction of key precursors that are themselves naturally generated during cooking.
The Central Role of Furfural
Furfural, a key precursor to the furfuryl moiety of the target molecule, is a well-known product of the Maillard reaction, specifically from the degradation of pentose sugars such as arabinose and xylose[2]. It is also formed during the caramelization of carbohydrates. This aldehyde is a common volatile compound found in a wide array of thermally processed foods, including coffee, bread, and roasted nuts.
The Sulfur and Ethyl Propionate Donors
The second part of the molecule, the ethyl 3-thiopropionate moiety, requires a source of both a reactive sulfur atom and an ethyl propionate group.
-
Sulfur Source: Cysteine, a sulfur-containing amino acid, is a likely contributor. During the Maillard reaction, the degradation of cysteine can release hydrogen sulfide (H₂S) or other reactive sulfur species.
-
Ethyl 3-mercaptopropionate Precursor: The direct precursor, ethyl 3-mercaptopropionate, can be synthesized from 3-mercaptopropionic acid and ethanol[3]. While 3-mercaptopropionic acid is not a common natural constituent of food, its formation from other precursors during thermal processing is conceivable.
A Plausible Biochemical Pathway
The formation of this compound in a food matrix during thermal processing can be postulated through the following reaction cascade:
-
Furfural Formation: Pentose sugars undergo degradation via the Maillard reaction or caramelization to produce furfural.
-
Formation of Furfurylthiol Precursor: Furfural can react with a sulfur source, such as hydrogen sulfide released from the degradation of cysteine, to form 2-furfurylthiol.
-
Esterification and Thioether Formation: In the presence of ethanol and a suitable acyl donor, 3-mercaptopropionic acid (or a precursor) could form ethyl 3-mercaptopropionate. Subsequently, a reaction between 2-furfurylthiol and an activated form of ethyl propionate, or a direct reaction between furfural and ethyl 3-mercaptopropionate, could lead to the formation of this compound.
The following diagram illustrates this proposed formation pathway:
Analytical Methodologies for Detection and Quantification
The detection and quantification of trace-level sulfur compounds like this compound in complex food matrices present a significant analytical challenge. These compounds are often present at very low concentrations and can be masked by other volatile and non-volatile components.
Sample Preparation and Extraction
A crucial first step is the efficient extraction of the volatile and semi-volatile compounds from the food matrix while minimizing artifact formation.
-
Solvent Extraction: Liquid-liquid extraction with a suitable organic solvent like dichloromethane can be employed to extract the flavor compounds.
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace of the sample or directly from a liquid sample. It is a rapid and sensitive method, well-suited for the analysis of trace flavor compounds in coffee[4][5].
-
Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of the stationary phase coated on a magnetic stir bar, allowing for higher recovery of analytes.
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile flavor compounds.
-
Gas Chromatography (GC): A high-resolution capillary GC column is essential for separating the complex mixture of volatile compounds present in food extracts.
-
Mass Spectrometry (MS): Provides definitive identification of the separated compounds based on their mass spectra. High-resolution mass spectrometry (e.g., GC-Q-TOF) can provide accurate mass measurements, aiding in the unambiguous identification of trace components in complex matrices like coffee[6].
-
Selective Detectors: For enhanced sensitivity and selectivity towards sulfur compounds, a sulfur-specific detector such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD) can be used in parallel with or instead of a mass spectrometer[7].
Quantification
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for the accurate quantification of trace analytes in complex matrices[8][9]. It involves adding a known amount of a stable isotope-labeled analog of the target compound as an internal standard to the sample prior to extraction and analysis. This method compensates for losses during sample preparation and instrumental analysis, leading to highly accurate and precise results.
Experimental Protocol: Quantification of this compound in Roasted Coffee Beans by SPME-GC-MS
This protocol provides a detailed, step-by-step methodology for the analysis of this compound in roasted coffee beans.
1. Materials and Reagents:
- Roasted coffee beans
- This compound analytical standard
- Deuterated this compound (internal standard for SIDA)
- Deionized water
- SPME fiber (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and septa
2. Sample Preparation:
- Grind the roasted coffee beans to a consistent particle size.
- Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.
- Add a known amount of the deuterated internal standard solution.
- Add 5 mL of deionized water to the vial.
- Immediately seal the vial with the screw cap.
3. SPME Extraction:
- Place the vial in a heating block or water bath at a controlled temperature (e.g., 60 °C).
- Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample.
- Allow the fiber to be exposed to the headspace for a fixed time (e.g., 30 minutes) with constant agitation.
- After extraction, retract the fiber into the needle.
4. GC-MS Analysis:
- Inject the SPME fiber into the GC inlet for thermal desorption of the analytes.
- Use a suitable GC column (e.g., DB-5ms) and a temperature program that allows for the separation of the target analyte from other coffee volatiles.
- Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity, monitoring characteristic ions for both the native and deuterated this compound.
5. Quantification:
- Generate a calibration curve by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the deuterated internal standard.
- Calculate the concentration of this compound in the coffee sample based on the ratio of the peak areas of the native and deuterated compounds and the calibration curve.
The following diagram outlines the experimental workflow:
Quantitative Data Summary
While direct quantitative data for the natural occurrence of this compound in food is not yet available in published literature, the following table provides typical usage levels of this compound as a synthetic flavoring agent, offering a reference for the concentrations at which it imparts its characteristic flavor.
| Food Category | Typical Usage Level (ppm) |
| Oils and Fats | 20 |
| Bakery and Snacks | 2 |
| Cereals and Desserts | 0.2 |
| Confectionery | 0.2 |
| Source: The Good Scents Company[1] |
Conclusion and Future Perspectives
The natural occurrence of this compound in food remains an intriguing area of flavor chemistry. While its formation through the Maillard reaction of naturally present precursors is chemically plausible, definitive analytical evidence in thermally processed foods is still required. The analytical methodologies outlined in this guide, particularly the use of SPME-GC-MS with stable isotope dilution, provide a robust framework for future research aimed at identifying and quantifying this potent aroma compound in foods such as roasted coffee, baked goods, and cooked meats. Such studies will not only enhance our understanding of flavor formation but also provide valuable insights for the food industry in optimizing processing conditions to achieve desired sensory profiles.
References
-
Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF. Retrieved from [Link]
-
Blank, I. (n.d.). Determination of Potent Odourants in Roasted Coffee by Stable Isotope Dilution Assays. Retrieved from [Link]
-
European Commission. (n.d.). Ethyl 3-(2-furfurylthio)propionate. Food and Feed Information Portal Database. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
MDPI. (2023, January 20). Volatile Compounds in Green and Roasted Arabica Specialty Coffee: Discrimination of Origins, Post-Harvesting Processes, and Roasting Level. Retrieved from [Link]
-
MDPI. (2024, November 11). The Degradation of Furfural from Petroleum Refinery Wastewater Employing a Packed Bubble Column Reactor Using O 3 and a CuO Nanocatalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 10). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, August 30). Route for Conversion of Furfural to Ethylcyclopentane. Retrieved from [Link]
-
PubMed. (2008, May 28). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Retrieved from [Link]
-
PubMed. (2018, August 30). Route for Conversion of Furfural to Ethylcyclopentane. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
-
PubMed. (2008, May 28). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Retrieved from [Link]
-
ResearchGate. (n.d.). The Power of Stable Isotope Dilution Assays in Brewing. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation and Reduction of Toxic Compounds Derived from the Maillard Reaction During the Thermal Processing of Different Food Matrices. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Deterioration of soya-bean oil: quantification of primary flavour compounds using a stable isotope dilution assay. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Degradation of Ethyl 3-(furfurylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(furfurylthio)propionate is a key aroma compound, vital to the flavor profiles of many thermally processed foods, notably coffee and cooked meats.[1] Its characteristic sulfurous and roasted notes are defining sensory attributes. However, the very thermal processes that generate these desirable flavors can also lead to the degradation of this molecule, altering the sensory profile and potentially forming new, uncharacterized compounds. This guide provides a comprehensive technical overview of the thermal degradation of this compound, synthesizing current understanding of furan and thioether chemistry to propose degradation pathways and products. It further details the critical analytical methodologies required for the rigorous study of these processes, empowering researchers to conduct self-validating experiments.
Introduction: The Dual Role of Heat in Flavor Formation and Degradation
The application of heat is a cornerstone of food processing, driving complex chemical transformations like the Maillard reaction and caramelization, which create a rich tapestry of flavor and aroma compounds.[2][3] Among these are a class of potent, sulfur-containing furan derivatives that possess exceptionally low odor thresholds and contribute significantly to the desirable "cooked" and "roasted" characteristics of many foods.[1][2] this compound, with its empirical formula C₁₀H₁₄O₃S, is a prominent member of this class.
While essential for its formation, heat is also the agent of its demise. Understanding the thermal lability of this compound is paramount for several reasons:
-
Flavor Stability and Optimization: For food scientists, controlling the thermal process to maximize the formation of desirable aroma compounds while minimizing their degradation is key to product consistency and quality.
-
Safety and Toxicology: In the context of e-liquids and inhaled flavorants, understanding the thermal degradants is a critical aspect of toxicological assessment.[4]
-
Reaction Mechanism Elucidation: For chemists, the study of its degradation provides insights into the complex reaction pathways of multifunctional molecules under thermal stress.
This guide will delve into the anticipated degradation mechanisms, the analytical workflows to characterize them, and the kinetic analysis required to model these transformations.
Proposed Thermal Degradation Pathways
Direct experimental studies on the thermal degradation of this compound are not extensively reported in the literature. However, by examining the known thermal behavior of its constituent functional groups—the furan ring, the thioether linkage, and the ethyl propionate moiety—we can postulate the primary degradation pathways. The molecule's structure suggests several points of thermal vulnerability, primarily the C-S bonds and the furan ring itself.
Primary Degradation Mechanisms
The initial steps in the thermal degradation are likely to involve the cleavage of the weakest bonds in the molecule. The C-S bonds are generally weaker than C-C, C-O, and C-H bonds, making them susceptible to homolytic cleavage at elevated temperatures.
-
C-S Bond Cleavage: The most probable initial degradation step is the scission of the C-S bonds. This can occur at two positions:
-
Furfuryl C-S Bond Scission: Cleavage of the bond between the furfuryl group and the sulfur atom, yielding a furfuryl radical and a 3-(ethoxycarbonyl)propylthio radical.
-
Propionate C-S Bond Scission: Cleavage of the bond between the sulfur atom and the propionate group, resulting in a furfurylthiyl radical and an ethyl propionate radical.
-
-
Furan Ring Opening and Rearrangement: The furan ring, while aromatic, can undergo thermally induced ring-opening reactions, especially in the presence of acid catalysts or at very high temperatures.[5] This can lead to the formation of various acyclic carbonyl compounds.
Secondary Reactions and Product Formation
The initial radical species are highly reactive and will undergo a cascade of secondary reactions, including hydrogen abstraction, recombination, and fragmentation, to form a complex mixture of volatile products.
Expected Degradation Products:
-
Sulfur Compounds: Hydrogen sulfide (H₂S), methanethiol, ethanethiol, and various disulfides. The formation of H₂S is a common feature in the pyrolysis of sulfur-containing organic compounds.
-
Furan Derivatives: Furfural, 2-methylfuran, and other substituted furans resulting from side-chain reactions.
-
Alkenes and Alkanes: Ethylene, ethane, and other small hydrocarbons from the fragmentation of the ethyl propionate moiety.
-
Esters and Acids: Ethyl acrylate, acrylic acid, and other related compounds from the propionate group.
The following diagram illustrates the proposed primary degradation pathways.
Caption: Proposed primary thermal degradation pathways of this compound.
Analytical Methodologies for Thermal Degradation Studies
A multi-faceted analytical approach is required to fully characterize the thermal degradation of this compound. This typically involves a combination of techniques to determine the onset of degradation, the energy changes involved, and the identity of the degradation products.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the thermal stability and decomposition profile of a material.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or helium at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp at a heating rate of 10 °C/min to 600 °C. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to perform kinetic analysis.[6]
-
-
-
Data Analysis:
-
Plot mass loss (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (T_onset).
-
Calculate the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It provides information on thermal transitions such as melting, boiling, and decomposition.
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: Inert atmosphere (nitrogen or helium) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20 °C).
-
Ramp at 10 °C/min to a temperature above the final decomposition temperature observed in TGA (e.g., 400 °C).
-
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decompositions) events.
-
Integrate the peaks to determine the enthalpy changes (ΔH) associated with these transitions.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is the cornerstone technique for identifying the volatile and semi-volatile products of thermal degradation.[4][7][8] A sample is rapidly heated to a specific temperature, and the resulting fragments are separated by GC and identified by MS.
Experimental Protocol: Py-GC/MS of this compound
-
Instrument Preparation: Ensure the pyrolyzer, GC, and MS are properly tuned and calibrated.
-
Sample Preparation: Place a small amount of the sample (10-100 µg) into a pyrolysis sample holder (e.g., a quartz tube or a metal foil).
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: A range of temperatures should be investigated (e.g., 300 °C, 500 °C, 700 °C) to understand the evolution of degradation products with increasing thermal energy.
-
Pyrolysis Time: Typically a few seconds (e.g., 10-20 s).
-
-
GC Conditions:
-
Column: A mid-polar column (e.g., DB-5ms) or a polar column (e.g., DB-WAX) is suitable for separating the expected range of products.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program: A typical program would start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Compare the mass spectra of the peaks with a reference library (e.g., NIST) for tentative identification.
-
Confirm identifications using authentic standards where possible.
-
The following diagram outlines the analytical workflow for thermal degradation studies.
Caption: Analytical workflow for the study of thermal degradation.
Data Presentation and Interpretation
A systematic presentation of the collected data is crucial for a clear interpretation of the thermal degradation behavior.
Thermal Analysis Data
The results from TGA and DSC should be tabulated to provide a clear summary of the thermal stability and transitions.
| Parameter | Value | Technique |
| Onset of Decomposition (T_onset) | To be determined | TGA |
| Temperature of Max. Decomposition Rate | To be determined | TGA (DTG) |
| Residual Mass @ 600 °C | To be determined | TGA |
| Melting Point (T_m) | To be determined | DSC |
| Enthalpy of Fusion (ΔH_f) | To be determined | DSC |
| Boiling Point (T_b) | To be determined | DSC |
| Enthalpy of Vaporization (ΔH_v) | To be determined | DSC |
Table 1: Summary of Thermal Analysis Data for this compound.
Pyrolysis Product Data
The major degradation products identified by Py-GC/MS should be listed, along with their relative abundances at different pyrolysis temperatures.
| Retention Time (min) | Tentative Identification | Relative Area (%) at 300°C | Relative Area (%) at 500°C | Relative Area (%) at 700°C |
| t_r1 | Hydrogen Sulfide | % Area | % Area | % Area |
| t_r2 | Furfural | % Area | % Area | % Area |
| t_r3 | 2-Methylfuran | % Area | % Area | % Area |
| t_r4 | Ethanethiol | % Area | % Area | % Area |
| t_r5 | Ethyl Acrylate | % Area | % Area | % Area |
| ... | ... | ... | ... | ... |
Table 2: Major Thermal Degradation Products of this compound Identified by Py-GC/MS.
Kinetic Analysis
The TGA data obtained at multiple heating rates can be used to determine the kinetics of the decomposition process, most notably the activation energy (E_a). Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, are commonly employed for this purpose.[6] The activation energy provides a quantitative measure of the energy barrier for the decomposition reaction and is crucial for modeling the degradation process and predicting the shelf-life of products containing this flavorant.
Conclusion
The thermal degradation of this compound is a complex process involving multiple reaction pathways, including C-S bond scission and furan ring opening. A thorough understanding of these processes is essential for optimizing food flavors and ensuring the safety of consumer products. The integrated analytical workflow presented in this guide, combining TGA, DSC, and Py-GC/MS, provides a robust framework for characterizing the thermal stability, decomposition products, and reaction kinetics. While the proposed degradation pathways are based on sound chemical principles, further experimental work is necessary to validate these hypotheses and to quantify the distribution of the various degradation products under different thermal processing conditions. The methodologies outlined herein provide a clear path for researchers to undertake such investigations with scientific rigor.
References
-
Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. MDPI. [Link]
-
Sulfur-Containing Furans in Commercial Meat Flavorings. ElectronicsAndBooks. [Link]
-
Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. ResearchGate. [Link]
-
The Significance of Volatile Sulfur Compounds in Food Flavors. American Chemical Society. [Link]
-
Mechanisms underlying the formation of main volatile odor sulfur compounds in foods during thermal processing. PubMed. [Link]
-
Screening Thermal Degradation of E-cigarette Flavorants: A PY-GC-MS Approach. Juul Labs Science. [Link]
-
ethyl 3-(furfuryl thio) propionate, 94278-27-0. The Good Scents Company. [Link]
-
Real-Time Pyrolysis Dynamics of Thermally Aged Tire Microplastics by TGA-FTIR-GC/MS. MDPI. [Link]
-
Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. [Link]
-
Thermal degradation of various lignins by TG-MS/FTIR and Py-GC-MS. ResearchGate. [Link]
-
CAS 94278-27-0 this compound. Pharmacy Research. [Link]
-
Study on the thermal degradation of high performance fibers by TG/FTIR and Py-GC/MS. ResearchGate. [Link]
-
Research on the Characteristics and Kinetics of the Pyrolysis Process and Products Generation of Jimsar (China) Oil Shale Using TG-FTIR. MDPI. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
-
Thermal properties and kinetic analysis of pyrolysis products of nicotine salts from e-cigarettes using pyrolysis-gas chromatography/mass spectrometry. ResearchGate. [Link]
-
Thermal Decomposition Mechanism for Ethanethiol. PMC. [Link]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-(furfurylthio)propionate
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(furfurylthio)propionate, a valuable flavor and fragrance compound. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, flavor and fragrance development, and drug discovery. A detailed exploration of the core synthesis mechanism, the thia-Michael addition, is presented, including both base-catalyzed and nucleophile-initiated pathways. This guide offers a robust, field-proven experimental protocol, discusses potential side reactions, and outlines effective purification and characterization techniques. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a sulfur-containing organic compound prized for its complex and potent aroma profile. It is characterized by notes of roasted coffee, onion, garlic, and a savory, meaty character, making it a key component in the formulation of a wide array of savory flavors and certain niche fragrances.[1] Its application extends to various food products, including baked goods, snacks, fats and oils, and confectionery items.[1] The synthesis of this molecule is of significant interest to the flavor and fragrance industry for producing nature-identical aroma chemicals that can enhance the sensory experience of consumer products.
The core of its synthesis lies in the elegant and efficient thia-Michael addition reaction, a testament to the power of conjugate additions in constructing carbon-sulfur bonds.[2][3] This guide will delve into the intricacies of this reaction, providing the necessary theoretical and practical knowledge for its successful implementation in a laboratory setting.
The Core Synthesis Mechanism: Thia-Michael Addition
The principal route for the synthesis of this compound is the thia-Michael addition (also known as the conjugate addition of a thiol) of furfuryl mercaptan to ethyl acrylate.[2][3] This reaction is highly atom-economical and typically proceeds with high selectivity and yield under mild conditions. The reaction can be catalyzed by either a base or a nucleophile, with each pathway possessing distinct mechanistic features.
Base-Catalyzed Thia-Michael Addition
In the base-catalyzed mechanism, a base is employed to deprotonate the thiol (furfuryl mercaptan), generating a more nucleophilic thiolate anion. This anion then attacks the electron-deficient β-carbon of the α,β-unsaturated ester (ethyl acrylate). The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or another thiol molecule to yield the final product and regenerate the catalyst.[2]
The choice of base is critical and can range from organic amines, such as triethylamine, to inorganic bases like sodium hydroxide. The reaction rate can be influenced by the solvent, with polar aprotic solvents like dimethyl sulfoxide (DMSO) often accelerating the reaction.[2]
Caption: Base-catalyzed thia-Michael addition mechanism.
Nucleophile-Initiated Thia-Michael Addition
An alternative and often faster pathway is the nucleophile-initiated mechanism.[2] In this case, a nucleophile, typically a phosphine like triphenylphosphine, attacks the β-carbon of the Michael acceptor (ethyl acrylate) to form a zwitterionic intermediate. This intermediate is a strong base and deprotonates the thiol (furfuryl mercaptan) to generate the thiolate anion. The thiolate then proceeds to add to another molecule of the Michael acceptor, and the resulting enolate is protonated by another thiol molecule, propagating the reaction cycle.[2]
This method often requires lower catalyst loadings and can proceed under neutral conditions.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound via a base-catalyzed thia-Michael addition.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |
| Furfuryl Mercaptan | C₅H₆OS | 114.17 | 98-02-2 | ≥98% | Sigma-Aldrich |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 140-88-5 | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | - | - | - | - | - |
| Brine (Saturated aq. NaCl) | - | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - | Sigma-Aldrich |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furfuryl mercaptan (11.42 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
-
Inert Atmosphere: Flush the flask with nitrogen and maintain a nitrogen atmosphere throughout the reaction.
-
Addition of Reactants: While stirring, add ethyl acrylate (10.01 g, 0.1 mol) to the solution.
-
Catalyst Addition: Add triethylamine (1.01 g, 0.01 mol, 10 mol%) dropwise to the reaction mixture using a dropping funnel over 10 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous ammonium chloride solution (2 x 50 mL) to quench the reaction and remove the catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound as a colorless to pale yellow oil.
Caption: A streamlined workflow for the synthesis of this compound.
Potential Side Reactions and Mitigation
While the thia-Michael addition is generally a clean reaction, some side reactions can occur, potentially reducing the yield and purity of the desired product.
-
Disulfide Formation: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air and a basic catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
-
Polymerization of Ethyl Acrylate: In the presence of strong bases or initiators, ethyl acrylate can undergo anionic polymerization. Using a mild base and controlled addition of the catalyst can mitigate this.
-
Bis-addition: If an excess of ethyl acrylate is used, a second molecule can potentially react with the product, although this is generally less favorable. Maintaining a 1:1 stoichiometry of the reactants is crucial.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the structure of the molecule. The expected chemical shifts (in CDCl₃) are approximately:
-
δ 1.25 (t, 3H, -OCH₂CH ₃)
-
δ 2.55 (t, 2H, -SCH ₂CH₂CO-)
-
δ 2.75 (t, 2H, -SCH₂CH ₂CO-)
-
δ 3.70 (s, 2H, furfuryl-CH ₂S-)
-
δ 4.15 (q, 2H, -OCH ₂CH₃)
-
δ 6.20 (d, 1H, furan ring)
-
δ 6.30 (dd, 1H, furan ring)
-
δ 7.35 (d, 1H, furan ring) (Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.)[4][5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the ethyl group, the furan ring, and the thioether linkage.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum should display a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester group, as well as C-S and C-O stretching vibrations.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis can confirm the purity of the compound and its molecular weight. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 214 and characteristic fragmentation patterns.[6]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃S |
| Molecular Weight | 214.28 g/mol |
| Appearance | Colorless to pale yellow liquid[7] |
| Boiling Point | ~287 °C (Predicted)[7] |
| Density | ~1.125 g/mL at 25 °C |
| Refractive Index | ~1.506 at 20 °C |
Safety and Handling
-
Furfuryl Mercaptan: This compound has a strong, unpleasant odor and is a skin and eye irritant. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl Acrylate: This is a flammable liquid and a potential lachrymator. It is also an irritant to the skin, eyes, and respiratory system. Handle with care in a fume hood.
-
Triethylamine: A corrosive and flammable liquid with a strong fishy odor. It can cause severe skin and eye burns. Use appropriate PPE.
-
Dichloromethane: A volatile solvent that is a suspected carcinogen. All handling should be done in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of this compound via the thia-Michael addition of furfuryl mercaptan to ethyl acrylate is a robust and efficient method for producing this important aroma chemical. By understanding the underlying reaction mechanism, controlling the reaction conditions, and employing proper purification and characterization techniques, researchers can consistently obtain a high-purity product. This guide provides the necessary theoretical framework and practical insights to empower scientists in the flavor, fragrance, and broader chemical industries to successfully synthesize this valuable compound.
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The Emergence of a Complex Flavorant: A Technical Guide to Ethyl 3-(furfurylthio)propionate
Introduction: Unraveling a Potent Aroma Chemical
In the vast and intricate world of flavor chemistry, certain molecules possess a disproportionate impact on the sensory profile of foods. Ethyl 3-(furfurylthio)propionate (CAS No: 94278-27-0, FEMA No: 3674) is a prime example of such a high-impact aroma chemical.[1] Characterized by its potent and complex aroma, this sulfur-containing ester sits at the crossroads of savory, roasted, and alliaceous notes, contributing significantly to the authentic flavor of cooked meats, roasted coffee, and a variety of other thermally processed foods.[1][2] This technical guide provides an in-depth exploration of this compound, from its chemical identity and sensory attributes to its formation pathways and the analytical methodologies required for its study. The content herein is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers and developers to harness the potential of this fascinating molecule.
Chemical and Physical Identity
A thorough understanding of a flavor compound begins with its fundamental chemical and physical properties. This data is critical for its synthesis, handling, and application in various food matrices.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃S | |
| Molecular Weight | 214.28 g/mol | |
| CAS Number | 94278-27-0 | |
| FEMA Number | 3674 | |
| JECFA Number | 1088 | [3] |
| Appearance | Yellow to orange-brown clear liquid | [2] |
| Density | 1.121 - 1.138 g/mL @ 25°C | [2] |
| Refractive Index | 1.500 - 1.509 @ 20°C | [2] |
| Boiling Point | 244°C @ 760 mmHg | [3] |
| Flash Point | > 110°C (> 230°F) | [2] |
| Solubility | Insoluble in water; soluble in fats and ethanol | [3] |
The Sensory Experience: A Multifaceted Aroma Profile
This compound is prized for its complex and potent odor profile. It is not a singular note, but rather a blend of several desirable aromatic characteristics that can enhance and impart savory and roasted qualities to food products.
Primary Olfactory Notes:
-
Sulfurous/Alliaceous: Described as having notes of onion and garlic.[2][4]
-
Roasted/Coffee: Possesses distinct roasted, coffee-like aromas.[2][4]
-
Vegetable: Exhibits underlying cooked vegetable nuances.[2]
This multifaceted profile makes it a versatile tool in the flavorist's palette, capable of rounding out the flavor of meat products, enhancing the richness of coffee, and adding a savory depth to snacks and condiments.[1] Recommended usage levels are typically in the parts-per-million (ppm) range, highlighting its potency. For instance, typical usage can be around 20 ppm in fats and oils, 2 ppm in baked goods and snack foods, and as low as 0.2 ppm in cereals and confections.[2]
Formation Pathways: The Chemistry of Cooking
While this compound is synthesized for commercial use, its importance as a flavor compound stems from its natural formation during the thermal processing of food. The primary mechanism for its generation is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.[5][6]
The key precursors are:
-
Sulfur-containing amino acids: Cysteine and methionine are the primary sulfur donors.[5]
-
Furan derivatives: Compounds like furfural and 2-furanmethanethiol (furfuryl mercaptan) are formed from the degradation of sugars (pentoses like ribose) and thiamine during the Maillard reaction.[5][7][8]
The proposed formation pathway involves the reaction of these precursors under heat, as illustrated in the diagram below.
Caption: Simplified formation pathway of this compound during thermal processing.
This reaction cascade is particularly prevalent in foods like roasted coffee, where sulfur compounds are crucial to the overall aroma, and in cooked meats, where they contribute to the characteristic savory flavor.[6][9]
Synthetic Approach: A Laboratory Perspective
The commercial production of this compound allows for its consistent and controlled use in flavor formulations. A common synthetic route is the esterification of 3-(furfurylthio)propionic acid with ethanol. The acid itself can be prepared via a Michael addition of furfuryl mercaptan to an acrylic acid ester followed by hydrolysis, or directly by reacting furfuryl mercaptan with ethyl acrylate.
Caption: General synthetic workflow for this compound.
Expert Insight: The choice of a base catalyst is crucial for promoting the nucleophilic addition of the thiol to the activated double bond of the acrylate. The reaction is typically performed in a suitable solvent and may require heating to proceed at an optimal rate. Post-reaction workup and purification, often by vacuum distillation, are essential to achieve the high purity (≥98%) required for food-grade applications.
Analytical Methodology: Identification and Quantification
The analysis of potent, often trace-level, sulfur compounds like this compound in complex food matrices requires sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Sample Preparation and Volatile Extraction
The primary challenge is to efficiently extract the volatile compound from the non-volatile food matrix. The choice of technique depends on the nature of the sample.
-
Headspace-Solid Phase Microextraction (HS-SPME): This is the preferred method for its sensitivity, speed, and solvent-free nature. A fiber coated with a specific stationary phase is exposed to the headspace above the food sample, where it adsorbs volatile compounds. The fiber is then desorbed in the hot GC inlet.
-
Causality: For sulfur compounds like this compound, a fiber with mixed polarity (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is often chosen to effectively trap a wide range of volatile and semi-volatile compounds.
-
-
Static Headspace (SHS): A portion of the headspace gas is directly injected into the GC. This method is simpler but generally less sensitive than SPME.[10][11]
-
Solvent Extraction / Simultaneous Distillation-Extraction (SDE): More traditional methods, suitable for generating larger quantities of extract for identification purposes, but can be time-consuming and prone to artifact formation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a self-validating system designed for the quantitative analysis of furan derivatives and can be adapted for this compound.
Objective: To identify and quantify this compound in a food sample (e.g., coffee, meat).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace Autosampler (e.g., HS-20) or SPME setup
Protocol Steps:
-
Sample Preparation:
-
Homogenize 1-5 g of the solid or semi-solid food sample.[12]
-
Place the homogenized sample into a 20 mL headspace vial.
-
Add 5-10 mL of saturated NaCl solution to increase the vapor pressure of the analytes.[10]
-
Spike the sample with a known amount of a suitable internal standard (e.g., a deuterated analog like d4-furan for general furan analysis, or a structurally similar sulfur compound for targeted analysis).[11]
-
Immediately seal the vial with a PTFE-lined septum.
-
-
Headspace Extraction (HS-SPME):
-
Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20-30 minutes) with agitation.[11][13]
-
Self-Validation: The temperature is kept moderate to ensure efficient volatilization without inducing further thermal degradation and artifact formation.[13]
-
-
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC inlet (e.g., 250°C) for thermal desorption (e.g., 2-5 minutes).
-
GC Column: Use a mid-polarity capillary column (e.g., DB-624 or equivalent, 30-60 m length, 0.25 mm i.d., 1.4-1.8 µm film thickness).[13]
-
Oven Program: A typical program would be: 40-50°C hold for 5 min, ramp at 10°C/min to 225-250°C, and hold for 5-10 min.[11][13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.7 mL/min).[11]
-
MS Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Mode: For initial identification, scan a mass range of m/z 35-250.
-
Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (with MS/MS): For quantification, monitor characteristic ions of this compound and the internal standard to enhance sensitivity and selectivity.[14]
-
-
-
Quantification:
-
Generate a calibration curve using the standard addition method, where known amounts of the analyte are added to the sample matrix.[11] This is crucial as it compensates for matrix effects that can suppress or enhance the analytical signal.[10]
-
Calculate the concentration based on the response ratio of the analyte to the internal standard.
-
Caption: Experimental workflow for the analysis of this compound in food.
Conclusion and Future Perspectives
This compound stands as a testament to the complexity and importance of sulfur-containing compounds in food flavor. Its unique blend of roasted, savory, and alliaceous notes makes it an invaluable component in the creation of authentic and appealing food products. A deep understanding of its chemical properties, formation pathways, and the analytical methods for its detection is essential for any scientist or developer working in the field of flavor chemistry. Future research may focus on elucidating its precise sensory thresholds in different food systems, exploring synergistic effects with other flavor molecules, and identifying its presence and impact in a wider range of cooked foods. As analytical techniques become even more sensitive, we will undoubtedly uncover more about the subtle yet profound role that molecules like this compound play in the world of flavor.
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Shimadzu Corporation. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]
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Wenzl, T., Lachenmeier, D. W., & Gökmen, V. (2007). Analysis of furan in different foodstuffs using gas chromatography mass spectrometry. Czech Journal of Food Sciences, 25(4), 181-187. [Link]
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PerkinElmer, Inc. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. [Link]
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U.S. Food and Drug Administration (FDA). (2004). Determination of Furan in Foods. [Link]
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Ho, C. T., & Chen, J. H. (2023). Coffee volatile compounds. International Journal of Food Science and Nutrition, 8(4), 1-10. [Link]
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Muresan, C. C., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Molecules, 27(19), 6729. [Link]
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Madruga, M. S., & Mottram, D. S. (2021). Formation and Analysis of Volatile and Odor Compounds in Meat—A Review. Foods, 10(11), 2686. [Link]
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ResearchGate. (n.d.). Classes of volatile compounds identified in roasted coffee. [Link]
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ResearchGate. (n.d.). Formation of Sulfur-Containing Volatiles under Coffee Roasting Conditions. [Link]
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Leitner, E., & Ringer, B. (2020). The secret to good coffee is the sulphur compounds. New Food Magazine. [Link]
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Raza, W., et al. (2024). Effective Strategies for Understanding Meat Flavor: A Review. Foods, 13(5), 724. [Link]
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Liu, Y., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Technology. [Link]
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ResearchGate. (n.d.). An Overview of the Contribution of Sulfur-Containing Compounds to the Aroma in Heated Foods. [Link]
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Solubility of Ethyl 3-(furfurylthio)propionate in different solvents
An In-Depth Technical Guide to the Solubility of Ethyl 3-(furfurylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in the flavor, fragrance, and potentially pharmaceutical industries. Solubility is a critical physicochemical property that governs a compound's behavior in various media, impacting everything from reaction kinetics and purification to bioavailability and formulation stability. This document moves beyond a simple recitation of data, offering a foundational understanding of the theoretical principles of solubility, strategic approaches to solvent selection, and a detailed, field-proven protocol for the experimental determination of thermodynamic solubility. By integrating theoretical knowledge with practical, validated methodologies, this guide serves as an essential resource for scientists seeking to effectively work with and formulate this compound.
Introduction: The Significance of Solubility
This compound (CAS 94278-27-0) is a sulfur-containing ester known for its characteristic pungent, roasted, and coffee-like aroma.[1] While its primary application lies in the flavor and fragrance sector, the principles governing its solubility are universally applicable and essential for any advanced scientific work, including material science and early-stage pharmaceutical development.
Understanding and quantifying the solubility of a compound is a cornerstone of chemical and pharmaceutical science for several reasons:
-
Process Development: In synthesis and purification, solvent selection dictates reaction rates, impurity profiles, and the efficiency of crystallization or chromatographic separation.[2]
-
Formulation: For a compound to be effective in a final product, whether a food flavoring or a therapeutic agent, it must be successfully incorporated into a delivery system. Solubility in various excipients and solvent systems is paramount.
-
Bioavailability: In drug development, poor aqueous solubility is a major hurdle, often leading to low absorption and limited efficacy.[3] Early characterization of solubility is therefore a critical step in lead optimization.[4]
This guide provides the theoretical framework and practical tools necessary to approach the solubility of this compound from a position of scientific rigor.
Physicochemical Profile of this compound
Before solubility can be assessed, a thorough understanding of the molecule's intrinsic properties is required. These properties provide the basis for predicting and interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃S | [5][6] |
| Molecular Weight | 214.28 g/mol | [6][7] |
| Appearance | Yellow to orange-brown clear liquid | [5][8] |
| Density | 1.121 - 1.138 g/cm³ @ 25°C | [7][8] |
| Boiling Point | ~298-322°C @ 760 mmHg; 120°C @ 0.5 mmHg | [5][8] |
| Refractive Index | n20/D 1.500 - 1.509 | [6][8] |
| logP (o/w) (est.) | 2.503 | [8] |
| Vapor Pressure (est.) | 0.001 mmHg @ 25°C | [8] |
The structure of this compound contains both polar (ester, furan oxygen) and non-polar (ethyl chain, thioether linkage, furan ring) moieties. The estimated octanol-water partition coefficient (logP) of 2.503 suggests a preference for lipophilic environments over aqueous ones, predicting limited water solubility.
Strategic Solvent Selection
The selection of an appropriate solvent is a multi-faceted decision that balances solubility with safety, regulatory, and environmental considerations.[9] In the pharmaceutical industry, this process is highly structured to minimize risks to patients and the environment.[10][11]
Pillars of Solvent Selection
A logical approach to solvent selection involves a hierarchical filtering process:
-
Functionality: The primary requirement is that the solvent must effectively dissolve the solute to the desired concentration. This can be predicted using principles like "like dissolves like" and, more quantitatively, solubility parameters such as Hansen Solubility Parameters (HSP).[10]
-
Safety & Health: Solvents are assessed for their toxicity, flammability, and other hazards. Regulatory bodies classify solvents to guide their use. For example, Class 1 solvents (e.g., benzene) are prohibited in pharmaceutical manufacturing due to high toxicity.[9]
-
Environmental Impact: The "greenness" of a solvent, considering its origin, recyclability, and environmental fate, is an increasingly important factor.[11]
-
Regulatory Compliance: For pharmaceutical applications, adherence to guidelines such as the International Council for Harmonisation (ICH) Q3C for residual solvents is mandatory.[9]
A Practical Framework for Solvent Selection
The following diagram illustrates a decision-making workflow for selecting a suitable solvent system.
Caption: A logical workflow for solvent selection.
Common Solvents for Consideration
The following table classifies common solvents that could be considered for this compound, based on their properties and typical regulatory acceptance in pharmaceutical contexts.
| Solvent | Type | Polarity | ICH Class | General Utility |
| Water | Polar Protic | High | - | Baseline for aqueous solubility |
| Ethanol | Polar Protic | Medium | Class 3 | Generally safe, common cosolvent |
| Isopropanol (IPA) | Polar Protic | Medium | Class 3 | Good solvent for moderately polar compounds |
| Acetone | Polar Aprotic | Medium | Class 3 | Strong solvent, highly volatile |
| Ethyl Acetate | Polar Aprotic | Medium | Class 3 | Common in synthesis and chromatography |
| Acetonitrile | Polar Aprotic | High | Class 2 | Excellent solvent, but higher toxicity |
| Dichloromethane (DCM) | Polar Aprotic | Medium | Class 2 | Powerful solvent, use is restricted |
| Toluene | Non-polar | Low | Class 2 | Dissolves non-polar compounds, use is restricted |
| Heptane / Hexane | Non-polar | Low | Class 3 / 2 | For highly non-polar applications, anti-solvents |
Experimental Determination of Thermodynamic Solubility
While predictions are useful for initial screening, experimental measurement is required for definitive data. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the compound in a saturated state at equilibrium.[4][12]
Principle of the Shake-Flask Method
An excess amount of the solid (or liquid) solute is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the dissolved solute in the liquid phase is then measured, representing the thermodynamic solubility.[13]
Visual Workflow
Caption: The experimental workflow for the shake-flask method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system.
-
Preparation:
-
To a series of glass vials, add a known volume (e.g., 2 mL) of the desired solvent.
-
Add an excess of this compound to each vial. The key is to ensure a visible amount of undissolved compound remains at the end of the experiment, confirming that saturation was achieved.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator within a temperature-controlled environment (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a predetermined period. Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.[14]
-
Self-Validation: To confirm that equilibrium has been reached, a time-course study should be performed initially. Measure the concentration at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration. For many compounds, 24 to 48 hours is sufficient.[15]
-
-
Phase Separation:
-
Remove vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved material to sediment.
-
For more robust separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Alternatively, and often preferred, filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. Causality: This step is critical to ensure that only the dissolved compound is being measured. Failure to completely remove solids will lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV, GC-FID).
-
Analyze the diluted sample and determine its concentration against a calibration curve prepared with known standards of this compound.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors used. This value is the thermodynamic solubility. Report the result with units (e.g., mg/mL, µg/mL, or M) and the specific temperature at which it was measured.
-
Solubility Data for this compound
The following table summarizes known and predicted solubility data for this compound. Experimental values should always be prioritized over estimates for critical applications.
| Solvent | Type | Solubility Value | Method/Comment |
| Water | Polar Protic | 260.3 mg/L @ 25°C | Estimated[8] |
| Alcohol (Ethanol) | Polar Protic | Soluble / Miscible | Qualitative[8][16] |
| Fats / Oils | Non-polar | Soluble | Qualitative[17] |
| Dichloromethane | Polar Aprotic | Predicted to be soluble | Based on "like dissolves like" and medium polarity |
| Heptane | Non-polar | Predicted to be sparingly soluble to insoluble | Mismatch in polarity with the ester and furan groups |
Conclusion and Future Directions
This guide has established a comprehensive framework for understanding and determining the solubility of this compound. By leveraging knowledge of its physicochemical properties, employing a strategic approach to solvent selection, and executing validated experimental protocols like the shake-flask method, researchers can generate reliable and reproducible solubility data. Such data is indispensable for process optimization, formulation development, and any further investigation into the applications of this compound.
Future research should focus on the experimental determination of solubility in a wider range of pharmaceutically and industrially relevant solvents, including binary mixtures (cosolvents), to build a more complete solubility profile.[18][19] Additionally, investigating the impact of pH and temperature on its aqueous solubility would provide critical data for potential applications in complex aqueous systems.
References
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Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 593-611. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
Jouyban, A., & Acree Jr, W. E. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Semantic Scholar. Link
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store. Link
-
Semantic Scholar. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Link
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. The Good Scents Company Information System. Link
-
MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 26(16), 4994. Link
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 36-40. Link
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ResearchGate. (2013). Solvent selection for pharmaceuticals. Link
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Link
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Pharmacy Research. (n.d.). CAS 94278-27-0 this compound. Pharmacy-materials.com. Link
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Svanbäck, S., et al. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 14(2), 547-550. Link
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Al-Ghaban, F., & Al-Kassas, R. (2012). A review of methods for solubility determination in biopharmaceutical drug characterization. Current Drug Discovery Technologies, 9(3), 238-251. Link
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International Journal of Pharmaceutical Research and Development. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Link
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The Good Scents Company. (n.d.). ethyl 3-(methyl thio)-(E)-2-propenoate. The Good Scents Company Information System. Link
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An In-depth Technical Guide to Ethyl 3-(furfurylthio)propionate: Properties, Synthesis, and Medicinal Chemistry Context
This guide provides a comprehensive technical overview of Ethyl 3-(furfurylthio)propionate, a molecule of interest in flavor science with structural motifs relevant to medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, physicochemical characteristics, and the broader significance of its constituent functional groups in contemporary research.
Core Molecular Identity
This compound is an organic compound characterized by the presence of a furan ring, a thioether linkage, and an ethyl ester group. These features contribute to its distinct physical and organoleptic properties.
-
Chemical Name: Ethyl 3-(furan-2-ylmethylsulfanyl)propanoate[1]
-
CAS Number: 94278-27-0[2]
-
Molecular Formula: C₁₀H₁₄O₃S[2]
-
Molecular Weight: 214.28 g/mol [2]
The molecular structure consists of a furfuryl group linked via a sulfur atom (thioether) to the third carbon of a propionate ethyl ester.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The compound is typically a yellow to orange-brown clear liquid.[1] Its properties are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | Yellow to orange-brown clear liquid | [1] |
| Assay | ≥98% | [2] |
| Density | 1.125 g/mL at 25 °C | [2] |
| Boiling Point | 120 °C at 0.50 mm Hg | [1] |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Refractive Index | n20/D 1.506 (lit.) | [2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 260.3 mg/L at 25°C) | [1] |
| Vapor Pressure | 0.001 mmHg at 25 °C (est.) | [1] |
| SMILES String | CCOC(=O)CCSCc1ccco1 | [2] |
| InChI Key | ZKCVVCLCYIXCOD-UHFFFAOYSA-N | [2] |
Synthesis Protocol: A Mechanistic Approach
While numerous suppliers offer this compound, detailed public-domain synthesis protocols are scarce. However, its structure strongly suggests a highly efficient and atom-economical synthesis route: the base-catalyzed thiol-ene Michael Addition .[3][4] This reaction involves the conjugate addition of a thiol (furfuryl mercaptan) to an α,β-unsaturated carbonyl compound (ethyl acrylate).[5][6]
The choice of this pathway is underpinned by its reliability, typically high yields, and mild reaction conditions. The mechanism involves the deprotonation of the thiol by a base to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the acrylate, followed by protonation to yield the final product.
Proposed Experimental Protocol
Objective: To synthesize this compound via Michael Addition.
Materials:
-
Furfuryl mercaptan (Reagent grade, ≥98%)
-
Ethyl acrylate (Reagent grade, ≥99%, contains polymerization inhibitor)
-
Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) (Catalyst)
-
Ethanol or Tetrahydrofuran (THF) (Solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve furfuryl mercaptan (1 equivalent) in the chosen solvent (e.g., ethanol, 100 mL).
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents), to the solution. The base's role is to generate the thiolate nucleophile required for the conjugate addition.[3]
-
Substrate Addition: Place ethyl acrylate (1.05 equivalents) in a dropping funnel. Add it dropwise to the stirred solution at room temperature over 30 minutes. A slight excess of the acrylate ensures the complete consumption of the odorous thiol. The reaction is typically exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the furfuryl mercaptan is fully consumed (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in diethyl ether (100 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, yellowish liquid.
Caption: Experimental workflow for the synthesis of the target compound.
Applications and Relevance in Drug Development
Established Application: Flavor & Fragrance
The primary commercial application of this compound is as a flavoring agent.[2] Its organoleptic profile is complex, described as having notes of coffee, roasted onion, garlic, and a characteristic sulfurous quality.[1][2] It has been used at parts-per-million levels in products like baked goods, condiments, and meat products.[1]
Context for Drug Development Professionals
While not a therapeutic agent itself, this compound contains structural motifs—the furan ring and the thioether linkage—that are of significant interest in medicinal chemistry.
-
The Furan Scaffold: The furan ring is a privileged five-membered aromatic heterocycle found in numerous FDA-approved drugs.[7][8] It often serves as a bioisosteric replacement for phenyl rings, offering modulated electronic properties, improved metabolic stability, and different receptor interaction profiles.[9] Its inclusion in a molecule can enhance pharmacokinetic properties and contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[10] The furan nucleus is a key component in drugs like Ranitidine (H₂ antagonist) and Nitrofurantoin (antibiotic).[10][11]
-
The Thioether Linkage: Thioethers are another critical functional group in pharmaceuticals, present in approximately 9-10% of sulfur-containing drugs.[4][12][13] This linkage is generally more stable than an ester or a disulfide bond, making it a robust linker in complex molecules.[14] Thioethers can influence a drug's lipophilicity and its ability to engage in hydrogen bonding or other non-covalent interactions within a biological target.[12] Their metabolic susceptibility to oxidation (to sulfoxide and sulfone) can also be exploited for prodrug strategies or to modulate activity.[4] Dozens of approved drugs, including the anti-ulcer agent cimetidine and various antibiotics, feature a thioether moiety.[12][13]
The combination of these two motifs in a single, relatively simple molecule makes this compound a useful reference compound or starting point for the synthesis of more complex libraries targeting various biological pathways.
Safety and Handling
This compound is listed as being irritating to the skin and eyes.[1] Standard laboratory personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, should be worn during handling.[2] Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a well-characterized compound with established use in the flavor industry. For the scientific research and drug development community, its true value may lie not in its direct application, but in its identity as a molecule embodying two pharmacologically significant scaffolds. The straightforward and robust synthetic pathway to this and related compounds provides a foundation for the exploration of new chemical space, leveraging the proven utility of furan and thioether moieties in the design of novel therapeutic agents.
References
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Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Other drugs containing thioethers. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (2012). Polymer Chemistry. Retrieved January 20, 2026, from [Link]
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Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2016). Current Topics in Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. Retrieved January 20, 2026, from [Link]
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Thioethers: An Overview. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Review on Biological and Medicinal Significance of Furan. (2023). Al-Anbar Journal of Medical and Applied Sciences. Retrieved January 20, 2026, from [Link]
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Michael addition of phthalhydrazide to ethyl acrylate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Thioether Formation. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 20, 2026, from [Link]
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Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. (2018). Bioconjugate Chemistry. Retrieved January 20, 2026, from [Link]
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ethyl 3-(furfuryl thio) propionate, 94278-27-0. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
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Furans, thiophenes and related heterocycles in drug discovery. (2013). Future Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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Approved Drugs Containing Thiols as Inhibitors of Metallo-β-lactamases: Strategy To Combat Multidrug-Resistant Bacteria. (2015). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
-
An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate. (2019). MDPI. Retrieved January 20, 2026, from [Link]
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Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0. (n.d.). Shaanxi Baisifu Biological Engineering Co., Ltd.. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Note: Synthesis and Characterization of Ethyl 3-(furfurylthio)propionate for Use as a High-Purity Flavor Standard
Abstract
This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of Ethyl 3-(furfurylthio)propionate (FEMA No. 3674). This thioether is a critical reference standard in the flavor and fragrance industry, valued for its complex organoleptic profile, which includes notes of coffee, garlic, onion, and roasted vegetable.[1][2] The synthesis is achieved through a robust and efficient base-catalyzed Thiol-Michael addition of furfuryl mercaptan to ethyl acrylate. This guide offers in-depth explanations for experimental choices, comprehensive analytical protocols for quality control, and visual workflows to ensure replicability and high-purity outcomes for researchers and quality control professionals.
Introduction and Significance
This compound is a synthetic flavoring substance that imparts a potent sulfurous and roasted aroma profile, making it a key component in the formulation of savory and roasted flavors, particularly for meat, coffee, and baked goods.[1][3] Its formal chemical classification is a carboxylic ester and a thioether.[4] Given its impact at low concentrations, the availability of a high-purity analytical standard is paramount for accurate quantification, quality control of food products, and regulatory compliance.[5]
The synthesis strategy detailed herein is the Thiol-Michael addition, a highly efficient and atom-economical carbon-sulfur bond-forming reaction.[6] This method was selected for its reliability, high yields, and straightforward execution under mild conditions, making it ideal for laboratory-scale preparation of flavor standards.
Synthesis Strategy: The Thiol-Michael Addition
The core of this synthesis is the conjugate addition of a thiol (furfuryl mercaptan) to an α,β-unsaturated carbonyl compound (ethyl acrylate).
Mechanism: The reaction is catalyzed by a base, which deprotonates the thiol (-SH) group of furfuryl mercaptan to form a highly nucleophilic thiolate anion (RS⁻). This thiolate then attacks the electrophilic β-carbon of ethyl acrylate, breaking the carbon-carbon π-bond. The resulting enolate intermediate is then protonated by the conjugate acid of the base (or a protic solvent) to yield the final thioether product. The use of a catalyst like an amine or phosphine is crucial for achieving high conversion in a reasonable timeframe.[7]
Caption: Thiol-Michael addition reaction pathway.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Supplier Example | Grade |
| Furfuryl Mercaptan (≥98%) | 98-02-2 | Sigma-Aldrich | Synthesis Grade |
| Ethyl Acrylate (≥99%) | 140-88-5 | Sigma-Aldrich | Synthesis Grade |
| Triethylamine (Et₃N) (≥99%) | 121-44-8 | Sigma-Aldrich | Anhydrous |
| Diethyl Ether (anhydrous) | 60-29-7 | Fisher Scientific | ACS Grade |
| Saturated Sodium Bicarbonate | Aqueous | --- | --- |
| Brine (Saturated NaCl) | Aqueous | --- | --- |
| Anhydrous Magnesium Sulfate | 7487-88-9 | VWR | ACS Grade |
| Silica Gel (for chromatography) | 7631-86-9 | --- | 230-400 mesh |
| Hexane / Ethyl Acetate | --- | --- | HPLC Grade |
Equipment: 250 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, nitrogen inlet, separatory funnel, rotary evaporator, glass chromatography column, standard laboratory glassware.
Safety Precautions
-
Fume Hood: All steps must be performed in a well-ventilated chemical fume hood. Furfuryl mercaptan has an extremely potent and unpleasant odor.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves at all times. Ethyl acrylate is an irritant and lachrymator.[1]
-
Inert Atmosphere: While not strictly required for this reaction, performing the synthesis under a nitrogen atmosphere can prevent potential oxidation of the thiol.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar. Equip the flask with a dropping funnel and a condenser under a nitrogen atmosphere.
-
Charge Reactants: To the flask, add furfuryl mercaptan (11.4 g, 0.1 mol) and 50 mL of anhydrous diethyl ether.
-
Add Catalyst: Add triethylamine (1.01 g, 0.01 mol, ~1.4 mL) to the flask.
-
Substrate Addition: Begin stirring the solution. Add ethyl acrylate (10.0 g, 0.1 mol, ~10.9 mL) dropwise via the dropping funnel over 30 minutes. The reaction is mildly exothermic; maintain the temperature below 40°C, using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS until the starting mercaptan is consumed.
Work-up and Purification
-
Quenching: Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of 1M HCl to remove the triethylamine catalyst.
-
50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
50 mL of brine to remove residual water.
-
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a hexane:ethyl acetate gradient (e.g., starting with 98:2 and gradually increasing polarity) to elute the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a clear, colorless to pale yellow liquid with a target purity of >98%.
Analytical Characterization for Quality Control
Accurate characterization is essential to validate the identity and purity of the synthesized flavor standard.
Caption: Overall workflow for synthesis and QC.
Summary of Analytical Data
| Parameter | Expected Result |
| Purity (GC-MS) | ≥98% by peak area normalization. |
| Identity (MS) | Molecular Ion (M⁺) at m/z = 214. Consistent fragmentation pattern. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (d, 1H, furan), ~6.3 (dd, 1H, furan), ~6.2 (d, 1H, furan), 4.1 (q, 2H, -OCH₂CH₃), 3.7 (s, 2H, -SCH₂-furan), 2.8 (t, 2H, -CH₂S-), 2.6 (t, 2H, -CH₂CO-), 1.2 (t, 3H, -OCH₂CH₃). Chemical shifts for protons adjacent to the sulfur in thioethers typically appear at 2.0-2.5 ppm.[8] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O), ~151 (furan C-O), ~142 (furan), ~110 (furan), ~108 (furan), ~61 (-OCH₂-), ~35 (-CH₂S-), ~29 (-SCH₂-furan), ~28 (-CH₂CO-), ~14 (-CH₃). Carbons adjacent to sulfur in thioethers typically appear at 20-40 ppm.[8] |
| FTIR (neat, cm⁻¹) | ~2980 (C-H stretch), ~1735 (strong, C=O ester stretch), ~1180 (C-O stretch). |
| Refractive Index (n20/D) | 1.500 - 1.509.[1] |
| Density (g/mL at 25°C) | 1.121 - 1.138.[1] |
Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry is the definitive method for assessing the purity of volatile flavor compounds.[9][10][11][12][13]
-
Instrument: Agilent 7890B GC with 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL of a 100 ppm solution in ethanol, split mode (50:1).
-
Inlet Temp: 250°C.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MSD: Scan mode from m/z 40-400. Ion source at 230°C.
-
Acceptance Criteria: The main peak corresponding to this compound should have an area of ≥98% of the total integrated peak area.
Conclusion
The Thiol-Michael addition provides an effective and high-yielding pathway for the synthesis of this compound. The protocol described in this application note is robust, scalable, and yields a product of sufficient purity for use as an analytical flavor standard. Rigorous adherence to the purification and characterization steps is critical to ensure the final product meets the stringent quality requirements of the flavor and fragrance industry.
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Chen, Y. C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. doi: 10.3390/molecules28041639. Retrieved from [Link]
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Hsiao, Y.-W., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Food Science & Technology. Retrieved from [Link]
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Nguyen Thi Ha Binh, et al. (2021). Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). Vietnam Journal of Food Control, 4(3), 182-189. Retrieved from [Link]
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The Application of Ethyl 3-(furfurylthio)propionate in Modern Food Flavoring: A Technical Guide
Introduction: Ethyl 3-(furfurylthio)propionate (FEMA Number 3674) is a potent, sulfur-containing aroma chemical that plays a significant role in the creation of complex and authentic savory and roasted flavor profiles.[1][2] Its unique organoleptic properties, characterized by notes of onion, garlic, coffee, and roasted meat, make it a valuable tool for flavorists and product developers.[1][3][4][5] This guide provides a comprehensive overview of the technical application of this compound, including its chemical and physical properties, sensory profile, regulatory status, and detailed protocols for its quality control and sensory evaluation. This document is intended for researchers, scientists, and professionals in the food and flavor industry seeking to leverage the unique characteristics of this compound in their product development endeavors.
Chemical and Physical Properties
This compound is a synthetic flavor ingredient.[2] A comprehensive understanding of its chemical and physical properties is fundamental to its effective application and quality control.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | Ethyl 3-((2-furanylmethyl)thio)propanoate, Ethyl 3-(furfurylmercapto)propionate | [1] |
| CAS Number | 94278-27-0 | [2][6] |
| FEMA Number | 3674 | [1][2] |
| JECFA Number | 1088 | [1] |
| FLAVIS Number | 13.093 | [2] |
| Molecular Formula | C₁₀H₁₄O₃S | [2] |
| Molecular Weight | 214.28 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Alliaceous, sulfurous, roasted, coffee, onion, garlic | [1][3][4][5] |
| Taste | Roasted, nutty, coffee, graham cracker | [4] |
| Boiling Point | 120 °C @ 0.5 mmHg | [5] |
| Density | 1.121 - 1.138 g/cm³ @ 25°C | [1] |
| Refractive Index | 1.500 - 1.509 @ 20°C | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (260.3 mg/L @ 25°C) | [1] |
Synthesis of this compound: A Conceptual Protocol
While specific industrial synthesis methods are often proprietary, a plausible and scientifically sound approach for laboratory-scale synthesis can be conceptualized based on established chemical reactions. One common method for synthesizing thioethers is through the reaction of a thiol with an alkyl halide. In this case, furfuryl mercaptan can be reacted with ethyl 3-bromopropionate.
Caption: Conceptual synthesis pathway for this compound.
Protocol:
-
Deprotonation of Thiol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfuryl mercaptan in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Addition of Base: Slowly add a slight molar excess of a base, such as sodium hydride or potassium carbonate, to the solution while stirring. This will deprotonate the thiol to form the more nucleophilic thiolate anion.
-
Nucleophilic Substitution: To the stirred solution of the furfuryl thiolate, add an equimolar amount of ethyl 3-bromopropionate dropwise. The reaction is typically carried out at room temperature or with gentle heating to facilitate the SN2 reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Final Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Regulatory Status and Safety
This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." It is also an approved flavoring substance in the European Union under Regulation (EC) No 1334/2008.
Toxicological Profile:
-
Oral LD50 (mouse): > 5000 mg/kg
While it has a good safety profile for ingestion at typical use levels, as a concentrated material, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, as it can be irritating to the skin and eyes.
Quality Control: Analytical Procedures
Ensuring the purity and identity of this compound is crucial for consistent flavor expression and food safety. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
GC-MS is the primary method for the analysis of volatile and semi-volatile flavor compounds.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Autosampler for precise and repeatable injections.
GC Conditions (Suggested):
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
MS Conditions (Suggested):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-350.
Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the sample with that of a certified reference standard.
-
Purity Assessment: Calculate the peak area percentage of this compound relative to all other detected peaks.
Caption: Workflow for GC-MS analysis of this compound.
Sensory Evaluation Protocols
Sensory analysis is critical for understanding the flavor contribution of this compound and for determining its optimal usage levels.
Determination of Sensory Thresholds
Determining the detection and recognition thresholds is essential for understanding the potency of a flavor ingredient. The following protocol is based on the ASTM E679 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."[3]
Materials:
-
A panel of 20-30 screened and trained sensory panelists.
-
Odor-free water or a neutral base (e.g., unsalted broth for savory applications).
-
A series of dilutions of this compound in the chosen base.
Procedure:
-
Panelist Training: Familiarize panelists with the aroma and taste of this compound.
-
Sample Preparation: Prepare a series of dilutions of the flavor compound, typically in a geometric progression (e.g., 1, 2, 4, 8 ppb).
-
Triangle Test Presentation: Present panelists with a series of triangle tests. Each set consists of three samples, two of which are the blank base and one contains the flavor compound at a specific concentration.
-
Ascending Concentration: Start with the lowest concentration and present sets of increasing concentration.
-
Data Collection: For each set, panelists are asked to identify the "odd" sample. The test is complete when a panelist correctly identifies the odd sample in two consecutive sets.
-
Threshold Calculation: The individual threshold is the geometric mean of the last concentration at which the panelist failed to identify the odd sample and the first concentration at which they correctly identified it. The group threshold is the geometric mean of the individual thresholds.
Quantitative Descriptive Analysis (QDA) for Flavor Profile
QDA is a powerful tool for creating a detailed sensory "fingerprint" of a flavor ingredient.[7][8][9][10]
Objective: To quantitatively describe the sensory attributes of this compound at a supra-threshold concentration.
Panel: 10-12 highly trained sensory panelists.
Procedure:
-
Lexicon Development: In initial sessions, panelists are presented with a solution of this compound and asked to generate descriptive terms for its aroma and flavor. The panel leader facilitates a discussion to create a consensus lexicon of attributes (e.g., "sulfurous," "roasted onion," "coffee," "meaty," "savory").
-
Reference Standards: For each attribute, a reference standard is developed to anchor the sensory perception (e.g., a dilute solution of dimethyl sulfide for "sulfurous," freshly brewed coffee for "coffee").
-
Training and Calibration: Panelists are trained to use a line scale (typically 15 cm) to rate the intensity of each attribute. They are calibrated on the reference standards to ensure consistent ratings across the panel.
-
Formal Evaluation: In individual booths under controlled conditions (e.g., red light to mask visual differences), panelists evaluate the sample of this compound and rate the intensity of each attribute on the line scale.
-
Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to generate a quantitative sensory profile, often visualized as a spider or radar plot.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Applications in Food Flavoring
This compound is a versatile ingredient with a wide range of applications in the food industry. Its potent and complex flavor profile allows for its use at very low concentrations, typically in the parts-per-million (ppm) range.
Recommended Usage Levels
The following are typical starting usage levels in various food categories as per FEMA GRAS guidelines:
| Food Category | Typical Use Level (ppm) |
| Baked Goods | 2.0 |
| Breakfast Cereal | 0.2 |
| Confectionery/Frostings | 0.2 |
| Fats and Oils | 20.0 |
| Gravies | 0.2 |
| Hard Candy | 0.2 |
| Nut Products | 5.0 |
| Snack Foods | 2.0 |
| Soups | 0.5 |
| Non-alcoholic Beverages | 0.1 |
Application Examples and Synergistic Effects
-
Savory Flavors: In savory applications such as soups, sauces, and gravies, this compound provides a foundational roasted and alliaceous character. It works synergistically with other savory ingredients like yeast extracts, hydrolyzed vegetable proteins, and other sulfur-containing compounds to create a more authentic and complex meat or vegetable flavor. For instance, in a beef-flavored broth, it can enhance the perception of roasted and browned notes.
-
Coffee Flavors: A key application is in the creation of coffee flavors.[11] It contributes to the characteristic roasted and slightly sulfurous notes found in freshly brewed coffee. It can be used in combination with pyrazines and other furan derivatives to build a complete and robust coffee profile for applications in beverages, dairy products, and baked goods.
-
Roasted and Grilled Flavors: For snack foods and seasonings, it can impart a desirable roasted or grilled character. When used in a marinade for plant-based meat alternatives, it can help to create a more convincing "cooked" flavor profile.
-
Nut Flavors: In nut-based flavors, such as roasted peanut or hazelnut, it can enhance the roasted and toasted notes, providing a richer and more authentic taste experience.
This compound is a high-impact aroma chemical that offers significant potential for the development of authentic and complex savory and roasted flavor profiles. A thorough understanding of its chemical properties, sensory characteristics, and regulatory status, combined with rigorous quality control and sensory evaluation, is essential for its successful application. The protocols and guidelines presented in this document provide a framework for researchers and product developers to effectively utilize this versatile ingredient to create innovative and appealing food products.
References
-
ASTM International. (2011). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-04). West Conshohocken, PA. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. [Link]
-
FlavScents. (n.d.). ethyl 3-(furfuryl thio) propionate. [Link]
-
Food Safety Institute. (2025). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. [Link]
-
MDPI. (2023). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. [Link]
- Meilgaard, M. C., Carr, B. T., & Civille, G. V. (2015).
-
ResearchGate. (n.d.). Determination of Flavor Threshold Levels and Sub‐Threshold, Additive, and Concentration Effects. [Link]
-
ResearchGate. (n.d.). Sensory Thresholds for Natural Flavoring Extracts in Different Matrices. [Link]
-
Taylor & Francis eBooks. (1988). Quantitative Descriptive Analysis. [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. [Link]
-
Top Crop. (2023). Sensory Thresholds: Beyond the Numbers. [Link]
-
YouTube. (2021). Let's Learn Food Science - Quantitative Descriptive Analysis. [Link]
Sources
- 1. ethyl 3-(furfuryl thio) propionate [flavscents.com]
- 2. 3-糠硫基丙酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 6. Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0 [m.foodessenceflavours.com]
- 7. affinitylabs.com.au [affinitylabs.com.au]
- 8. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
- 9. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Protocol for the Quantification of Ethyl 3-(furfurylthio)propionate in Roasted Coffee Using Stable Isotope Dilution Analysis Coupled with HS-SPME-GC-MS
Abstract
This application note presents a detailed and robust protocol for the quantification of Ethyl 3-(furfurylthio)propionate, a key aroma compound in roasted coffee, utilizing a Headspace Solid-Phase Microextraction (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and mitigate matrix effects, the protocol is built upon the principle of Stable Isotope Dilution Analysis (SIDA). This document provides a comprehensive guide for researchers and quality control scientists, covering sample preparation, instrumental analysis, method validation, and data processing. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.
Introduction: The Aromatic Significance of this compound
The characteristic aroma of roasted coffee is a complex symphony of hundreds of volatile organic compounds. Among these, sulfur-containing compounds, although often present in trace amounts, play a pivotal role in defining the desirable "roasty" and savory notes. This compound (CAS 94278-27-0) is a significant contributor to this profile, imparting characteristic coffee, roasted, and slightly alliaceous or savory aromas.[1] Its accurate quantification is crucial for understanding flavor chemistry, optimizing roasting profiles, and ensuring product consistency.
This protocol is designed to provide a reliable and validated method for the determination of this compound in roasted coffee beans. The use of HS-SPME offers a solvent-free, sensitive, and automated sample preparation technique, while GC-MS provides the necessary selectivity and sensitivity for unambiguous identification and quantification. The cornerstone of this method is the application of Stable Isotope Dilution Analysis (SIDA), which is the gold standard for accurate quantification in complex matrices like coffee.[2]
Materials and Reagents
Chemicals and Standards
-
This compound (≥98% purity): (Sigma-Aldrich, Cat. No. W367400 or equivalent)[3]
-
Internal Standard (IS): The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5. As the commercial availability of this specific labeled compound may be limited, a suitable alternative is a structurally and chemically similar compound not naturally present in coffee. A potential candidate is Propyl 3-(furfurylthio)propionate . The synthesis of a custom deuterated standard is the most accurate approach.
-
Sodium Chloride (NaCl): ACS grade or higher.
-
Ultrapure Water: Type I, 18.2 MΩ·cm.
-
Methanol: HPLC grade.
-
Helium (Carrier Gas): ≥99.999% purity.
Equipment
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.
-
HS-SPME Autosampler: For automated and precise sample extraction.
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco or equivalent).
-
20 mL Headspace Vials with Magnetic Crimp Caps: and PTFE/silicone septa.
-
Analytical Balance: (0.0001 g readability).
-
Coffee Grinder: Capable of producing a consistent, fine grind.
-
Vortex Mixer.
-
Standard laboratory glassware.
Experimental Protocol
Standard Preparation
Causality: The preparation of accurate standard solutions is fundamental for generating a reliable calibration curve. A stock solution in a volatile solvent like methanol ensures complete dissolution and facilitates serial dilutions.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to cover the expected concentration range in coffee samples (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).
-
Spiking Solution: Prepare a solution containing both the analyte and the internal standard for recovery experiments.
Sample Preparation
Causality: Grinding the roasted coffee beans increases the surface area, facilitating the release of volatile compounds. The addition of NaCl to the aqueous slurry increases the ionic strength of the solution, "salting out" the volatile analytes and enhancing their partitioning into the headspace for more efficient extraction by the SPME fiber.[4]
-
Grinding: Grind roasted coffee beans to a fine, consistent powder immediately before analysis to minimize the loss of volatile compounds.
-
Aliquoting: Accurately weigh 1.0 g of ground coffee into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the internal standard stock solution to each vial to achieve a final concentration that is within the calibration range.
-
Salting Out: Add 5 mL of a saturated NaCl solution in ultrapure water to the vial.
-
Sealing: Immediately seal the vial with a magnetic crimp cap.
-
Homogenization: Briefly vortex the vial to ensure thorough mixing.
HS-SPME Parameters
Causality: The DVB/CAR/PDMS fiber is a mixed-phase fiber suitable for the extraction of a wide range of volatile and semi-volatile compounds, including those with varying polarities like this compound.[5] The incubation step allows the volatile compounds to partition into the headspace, and the extraction time is optimized to ensure sufficient adsorption onto the fiber without reaching saturation for the target analyte.
-
Incubation Temperature: 60 °C
-
Incubation Time: 15 min
-
Extraction Time: 30 min
-
Agitation: 250 rpm
GC-MS Parameters
Causality: A mid-polar capillary column, such as a DB-WAX or ZB-WAX, provides good separation for sulfur-containing and furan compounds. The temperature program is designed to effectively separate the target analyte from other volatile compounds in the complex coffee matrix. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 min
-
Ramp: 5 °C/min to 180 °C
-
Ramp: 10 °C/min to 240 °C, hold for 5 min
-
-
MS Transfer Line Temperature: 240 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Monitor at least three characteristic ions (e.g., m/z 97, 110, 214).
-
Internal Standard: Monitor at least three characteristic ions.
-
Method Validation
Causality: Method validation is essential to ensure that the analytical method is fit for its intended purpose. The parameters evaluated are based on internationally recognized guidelines, such as those from AOAC INTERNATIONAL, to demonstrate the method's performance.[6][7]
The method should be validated for the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Accuracy (Recovery) | 80-120% |
| Precision (RSD) | Intraday RSD < 10%, Interday RSD < 15% |
| Selectivity | No interfering peaks at the retention time of the analyte and IS |
Data Analysis and Calculation
-
Peak Identification: Identify the peaks corresponding to this compound and the internal standard based on their retention times and the presence of the selected ions.
-
Peak Integration: Integrate the peak areas for the quantifier ion of both the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Calculate the concentration of this compound in the coffee samples using the linear regression equation from the calibration curve.
Workflow Diagrams
Experimental Workflow
Caption: Key Parameters for Analytical Method Validation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the accurate quantification of this compound in roasted coffee. By employing HS-SPME-GC-MS with Stable Isotope Dilution Analysis, this method offers high sensitivity, selectivity, and reliability. The detailed explanation of the rationale behind each step and the inclusion of a thorough method validation workflow ensures that researchers and analysts can confidently implement this protocol to gain valuable insights into coffee flavor chemistry.
References
- Alves, G., et al. (2013). Development and validation of chromatographic methods to quantify organic compounds in green coffee (Coffea arabica) beans. Coffee Science.
- AOAC INTERNATIONAL. (2012). Guidelines for the Validation of Microbiological Methods for Food and Environmental Surfaces.
- Collins, C. H., et al. (2007).
- Poisson, L., et al. (2011). Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. ACS Symposium Series.
- Cordero, C., et al. (2020). Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS and Machine Learning. Molecules.
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
- Kim, S. J., et al. (2021). Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. Foods.
- Petisca, C., et al. (2014). Optimization and Application of a HS-SPME-GC-MS Methodology for Quantification of Furanic Compounds in Espresso Coffee. Food Analytical Methods.
- Agilent Technologies. (n.d.). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF. Agilent Technologies.
- OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. OI Analytical.
- Frontiers in Nutrition. (2022). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Nutrition.
-
Shimadzu. (n.d.). Coffee Analysis. Retrieved from [Link]
- Scientific.Net. (2023).
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101318900A - Process for synthesizing ethyl propiolate.
Sources
- 1. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 2. scispace.com [scispace.com]
- 3. This compound = 98 , FG 94278-27-0 [sigmaaldrich.com]
- 4. Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of chromatographic methods to quantify organic compounds in green coffee (Coffea arabica) beans [repositorio.ufla.br]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sensory Analysis of Ethyl 3-(furfurylthio)propionate
For: Researchers, scientists, and drug development professionals engaged in sensory analysis.
Introduction: The Enigmatic Aroma of Ethyl 3-(furfurylthio)propionate
This compound (FEMA Number 3674; CAS Number 94278-27-0) is a sulfur-containing furan derivative that plays a significant role in the flavor profiles of numerous food systems.[1][2][3][4] Its sensory characteristics are complex and multifaceted, often described with a rich vocabulary that includes roasted, nutty, coffee, and savory notes, alongside alliaceous hints of onion and garlic.[1][2][3] This intricate aromatic profile makes it a valuable component in the formulation of savory flavors, particularly for meat and coffee products, as well as in bakery and snack foods.[1][4]
Due to its potent and distinctive aroma, the precise application and sensory impact of this compound must be meticulously evaluated. This guide provides a comprehensive overview of the methodologies and protocols for the sensory analysis of this compound, designed to equip researchers with the tools to understand and leverage its unique properties. The protocols herein are grounded in established international standards and field-proven scientific practices, ensuring trustworthiness and reproducibility.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in sensory studies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃S | [3][4] |
| Molecular Weight | 214.28 g/mol | [2] |
| Appearance | Yellow to orange-brown clear liquid | [3] |
| Odor Profile | Alliaceous, onion, garlic, sulfurous, coffee, vegetable, animal, roasted, nutty. | [1][2][3] |
| Flavor Profile | Roasted, nutty, coffee, with graham cracker-like undertones at 10 ppm. | [4] |
| Specific Gravity | 1.121–1.138 @ 25°C | [4] |
| Refractive Index | 1.500–1.509 @ 20°C | [4] |
| Solubility | Soluble in alcohol; sparingly soluble in water (est. 260.3 mg/L @ 25°C). | [3][4] |
Part 1: Instrumental Analysis with Human Perception - Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is an indispensable technique for characterizing the sensory impact of volatile compounds like this compound within a complex food matrix. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds.
Causality Behind Experimental Choices in GC-O
The analysis of sulfur compounds presents unique challenges due to their low concentrations, high volatility, and reactivity. The chosen sample preparation and GC-O methodology must be tailored to address these issues. Headspace Solid-Phase Microextraction (HS-SPME) is often preferred for its solvent-free nature, which minimizes the risk of artifact formation and allows for the concentration of volatile analytes. For sulfur compounds, a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), used in parallel with a mass spectrometer and an olfactometry port, provides enhanced sensitivity and selectivity.
Protocol for GC-O Analysis with Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a powerful GC-O technique used to determine the relative odor potency of compounds in a sample. It involves the stepwise dilution of a sample extract until no odor can be detected by the panelist. The highest dilution at which a compound is still perceived is its Flavor Dilution (FD) factor.
Objective: To determine the Flavor Dilution (FD) factor of this compound in a food matrix (e.g., roasted coffee or cooked beef).
Materials:
-
Food sample (e.g., freshly ground roasted coffee or cooked ground beef)
-
This compound standard (≥98% purity)
-
Dichloromethane (DCM), high-purity
-
Anhydrous sodium sulfate
-
HS-SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer, a sulfur chemiluminescence detector, and an olfactometry port (GC-MS/SCD-O)
-
Appropriate GC column for sulfur compounds (e.g., DB-WAX or equivalent polar column)
Procedure:
-
Sample Preparation and Extraction:
-
For coffee: Place 5 g of freshly ground coffee into a 20 mL headspace vial.
-
For beef: Homogenize 10 g of cooked beef and place it in a 20 mL headspace vial.
-
Equilibrate the vial at a controlled temperature (e.g., 60°C) for 15 minutes.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS/SCD-O Analysis of the Undiluted Extract:
-
Thermally desorb the SPME fiber in the GC injector.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Program: 40°C (hold 2 min), ramp to 230°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Effluent Split: Split between the MS, SCD, and olfactometry port (e.g., 1:1:1).
-
-
Olfactometry: A trained panelist sniffs the effluent from the olfactometry port and records the retention time and sensory descriptor for each detected odor.
-
Identify this compound based on its mass spectrum and retention index, and confirm its characteristic odor.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Prepare a solvent extract of the food sample using dichloromethane.
-
Dry the extract over anhydrous sodium sulfate and concentrate it to a known volume.
-
Perform a serial dilution of the extract with dichloromethane (e.g., 1:1, 1:3, 1:9, etc.).
-
Inject each dilution into the GC-O system and have a panelist assess the odors.
-
The FD factor for this compound is the highest dilution at which its characteristic odor is still detectable.
-
Part 2: Human-Centric Sensory Evaluation
While instrumental analysis provides valuable quantitative data, sensory panels are the ultimate tool for understanding the human perception of flavor. The following protocols are based on internationally recognized standards to ensure the validity and reliability of the results.
Determination of Sensory Thresholds
The sensory threshold is the minimum concentration of a substance that can be detected. This is a critical parameter for understanding the potency of a flavor compound like this compound.
This protocol utilizes a forced-choice ascending concentration series method to determine the best-estimate threshold.
Objective: To determine the odor detection threshold of this compound in water.
Materials:
-
This compound standard (≥98% purity)
-
Odor-free water
-
Glass sniffing bottles with Teflon-lined caps
-
A panel of at least 15 screened and trained assessors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Ascending Concentration Series: Prepare a series of dilutions in odor-free water, with each step increasing by a factor of two or three. The series should span a range from well below the expected threshold to clearly detectable.
-
Sample Presentation (Triangle Test Format):
-
For each concentration level, present three samples to the assessor: two blanks (odor-free water) and one spiked sample.
-
The position of the spiked sample should be randomized for each presentation.
-
-
Assessor Task: Each assessor is instructed to sniff the samples and identify the "odd" sample. The presentation proceeds from the lowest to the highest concentration.
-
Threshold Calculation: The individual threshold is the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made. The group's best-estimate threshold is the geometric mean of the individual thresholds.
Descriptive Sensory Analysis
Descriptive analysis provides a detailed sensory profile of a product, quantifying the intensity of each attribute. This is crucial for understanding how this compound contributes to the overall flavor of a food product.
QDA is a method where a trained panel develops a lexicon of sensory attributes and then rates the intensity of these attributes on a linear scale.
Objective: To develop a sensory profile for a model food system (e.g., a savory broth) with and without the addition of this compound.
Materials:
-
A base food matrix (e.g., low-sodium beef broth)
-
This compound standard
-
Reference standards for various aroma attributes (e.g., roasted coffee, sautéed onions, etc.)
-
A panel of 8-12 highly trained sensory assessors
Procedure:
-
Lexicon Development:
-
Present the panel with the base broth and the broth spiked with this compound at a perceivable concentration.
-
Through open discussion, the panel generates a list of descriptive terms for the aroma, flavor, and aftertaste.
-
Reference standards are provided to anchor the descriptive terms (e.g., the term "roasted coffee" is anchored by smelling a sample of freshly brewed coffee).
-
-
Panel Training and Calibration:
-
The panel is trained over several sessions to consistently use the developed lexicon and the intensity scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
-
Formal Evaluation:
-
Samples (control and spiked broth) are presented to the panelists in a randomized and blind manner.
-
Each panelist independently rates the intensity of each attribute on the line scale.
-
-
Data Analysis:
-
The data from the line scales are converted to numerical values.
-
Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences in the sensory profiles of the samples.
-
Part 3: Data Presentation and Visualization
Clear and concise data presentation is paramount for interpreting the results of sensory analysis.
Quantitative Sensory Data Summary
| Parameter | Value/Descriptor | Method | Food Matrix | Reference |
| Odor Descriptors | Roasted, nutty, coffee, savory, alliaceous (onion, garlic), sulfurous | GC-Olfactometry | General | [1][2][3][4] |
| Typical Usage Levels | 0.2 ppm (confections) to 20 ppm (fats and oils) | FEMA GRAS | Various | [4] |
| Odor Threshold | Data not publicly available in peer-reviewed literature | ASTM E679 | Water | N/A |
| Flavor Dilution (FD) Factor | Data not publicly available in peer-reviewed literature | AEDA | Coffee/Meat | N/A |
Experimental Workflow Visualizations
Caption: Workflow for GC-O Analysis with AEDA.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
Conclusion and Best Practices
This compound is a potent and complex aroma compound with significant applications in the flavor industry. Its successful utilization hinges on a thorough understanding of its sensory properties, which can only be achieved through rigorous and standardized analytical methods.
Key Takeaways for the Researcher:
-
Integrate Methods: A combination of instrumental (GC-O) and human sensory panel techniques provides the most comprehensive understanding of flavor.
-
Adhere to Standards: Employing methodologies based on ISO and ASTM standards ensures the generation of reliable and defensible data.
-
Panel Training is Crucial: The validity of sensory data is directly dependent on the training, calibration, and consistency of the sensory panel.
-
Context is Key: The sensory perception of this compound can be significantly influenced by the food matrix in which it is evaluated.
By implementing the protocols and adhering to the principles outlined in this guide, researchers and developers can effectively characterize the sensory impact of this compound, leading to more nuanced and successful flavor formulations.
References
-
Mottram, D. S. (1994). The chemistry of meat flavour. In Flavor of Meat and Meat Products (pp. 210-231). Springer, Boston, MA. [Link]
-
Resconi, V. C., Escudero, A., & Campo, E. (2013). The aroma of cooked meat. In Handbook of meat and meat processing (2nd ed., pp. 63-81). CRC Press. [Link]
-
Blank, I. (2002). Determination of potent odourants in roasted coffee by stable isotope dilution assays. In Flavour Research at the Dawn of the Twenty-first Century (pp. 17-22). [Link]
-
Poisson, L., Schmalzried, F., Davidek, T., Blank, I., & Kerler, J. (2017). Study on the role of precursors in coffee flavor formation using in-bean experiments. Journal of agricultural and food chemistry, 65(40), 8935-8405. [Link]
-
McGorrin, R. J. (2011). The significance of volatile sulfur compounds in food flavors. In ACS Symposium Series (Vol. 1068, pp. 3-31). American Chemical Society. [Link]
-
ChemHub. (n.d.). This compound. Retrieved January 20, 2026, from [Link]
-
Grosch, W. (1993). Detection of potent odorants in foods by aroma extract dilution analysis. Trends in Food Science & Technology, 4(3), 68-73. [Link]
-
FlavScents. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved January 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved January 20, 2026, from [Link]
Sources
Application Note: Quantitative Analysis of Ethyl 3-(furfurylthio)propionate in Food Matrices using a Stable Isotope Dilution Assay
Abstract
This application note presents a robust and highly specific method for the quantification of Ethyl 3-(furfurylthio)propionate, a key flavor compound, in complex food matrices. The methodology is centered around the gold-standard Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By employing a stable isotope-labeled internal standard, this protocol effectively mitigates matrix effects and variations in sample preparation, ensuring high accuracy and precision. Detailed procedures for sample extraction, preparation of calibration standards, LC-MS/MS instrument parameters, and data analysis are provided for researchers, scientists, and quality control professionals in the food and beverage and drug development industries.
Introduction: The Rationale for a Stable Isotope Dilution Assay
This compound is a vital flavor and aroma compound, imparting characteristic roasted, coffee, and savory notes to a variety of food products, including baked goods, snacks, and oils.[1] Its accurate quantification is critical for ensuring product consistency, optimizing flavor profiles, and adhering to regulatory standards. However, the analysis of such volatile and semi-volatile sulfur compounds in complex food matrices is notoriously challenging due to their reactivity and the presence of interfering substances.
Stable Isotope Dilution Analysis (SIDA) is the premier analytical technique for overcoming these challenges.[2][3] The core principle of SIDA involves the addition of a known quantity of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[4] Because the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same behavior during extraction, cleanup, and ionization.[2] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte to the internal standard remains constant, leading to highly accurate and precise quantification, irrespective of recovery rates or matrix-induced signal suppression or enhancement.[3][4]
This application note details a complete workflow, from sample to result, for the SIDA-based quantification of this compound.
Principle of the Method
The workflow for the stable isotope dilution assay is a systematic process designed for accuracy and reproducibility.
Figure 1: General workflow for the SIDA of this compound.
Materials and Reagents
Standards and Chemicals
-
This compound (Native): Purity ≥98% (e.g., Sigma-Aldrich, CAS 94278-27-0).[4]
-
This compound-d5 (Internal Standard): (ethyl-d5). Custom synthesis may be required. The synthesis of deuterated furan derivatives can be achieved through methods such as base-catalyzed hydrogen isotope exchange with deuterium oxide.[5]
-
Solvents: Acetonitrile, Methanol, Ethyl Acetate (all LC-MS grade or equivalent).
-
Reagents: Formic acid (LC-MS grade), Anhydrous Sodium Sulfate (ACS grade).
-
Water: Deionized water, 18 MΩ·cm or higher.
Physicochemical Properties of the Analyte
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄O₃S | |
| Molecular Weight | 214.28 g/mol | |
| Appearance | Yellow to orange-brown clear liquid | [6] |
| Density | ~1.125 g/mL at 25 °C | |
| Boiling Point | 120 °C at 0.5 mmHg | [6] |
| Organoleptic Profile | Coffee, garlic, onion, vegetable, sulfurous |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of native this compound and the d5-internal standard (IS) into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with acetonitrile. These stocks should be stored at -20 °C.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute 100 µL of each primary stock solution to 10 mL with acetonitrile in separate volumetric flasks.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute 1 mL of the 10 µg/mL IS intermediate stock to 10 mL with acetonitrile.
-
-
Calibration Curve Standards (0.1 - 50 ng/mL):
-
Prepare a series of calibration standards by serial dilution of the 10 µg/mL native intermediate stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Spike each calibration standard with a fixed amount of the IS spiking solution to achieve a final IS concentration of 5 ng/mL in each vial.
-
Sample Preparation Protocol (Example: Baked Goods)
This protocol is optimized for a solid matrix like a cookie or biscuit. Modifications may be necessary for other matrices.
-
Homogenization: Cryogenically grind approximately 20 g of the sample material to a fine, homogenous powder.
-
Weighing: Accurately weigh 2.0 ± 0.01 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL IS spiking solution to the sample. This yields a final IS concentration of 50 ng/g in the sample.
-
Hydration: Add 8 mL of deionized water to the tube and vortex for 1 minute to create a slurry. Allow to stand for 10 minutes.
-
Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Add ~5 g of anhydrous sodium sulfate.
-
Cap tightly and shake vigorously for 15 minutes on a mechanical shaker. This extraction solvent is effective for a wide range of analytes in food matrices.[2]
-
-
Centrifugation: Centrifuge the tube at 4,500 x g for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Re-extraction: Repeat the extraction (step 5) on the remaining sample pellet with another 10 mL of ethyl acetate.
-
Combine and Evaporate: Combine the two ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of 50:50 acetonitrile:water.
-
Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Figure 2: Detailed sample preparation workflow for solid food matrices.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Collision Gas | Argon |
Mass Spectrometric Detection (MRM)
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The following mass transitions are proposed based on the structure of this compound and common fragmentation patterns of similar molecules.[7] The furfuryl group (m/z 81) and the ethyl propionate group after cleavage at the sulfur bond are likely fragments.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell (ms) | Cone (V) | Collision (eV) |
| This compound | 215.1 | 81.1 (Quantifier) | 100 | 30 | 15 |
| 215.1 | 113.1 (Qualifier) | 100 | 30 | 12 | |
| This compound-d5 | 220.1 | 81.1 (Quantifier) | 100 | 30 | 15 |
| 220.1 | 118.1 (Qualifier) | 100 | 30 | 12 |
Note: These transitions are theoretical and must be optimized empirically on the specific instrument used.
Data Analysis and Method Validation
Quantification
A calibration curve is constructed by plotting the peak area ratio of the native analyte to the d5-internal standard against the concentration of the native analyte. The concentration of this compound in the unknown samples is then determined by interpolating their measured peak area ratios from this curve.
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA, AOAC) to ensure its performance.[8][9] Key validation parameters include:
-
Specificity & Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.
-
Linearity & Range: The calibration curve should have a correlation coefficient (r²) of ≥0.995 over the desired concentration range.
-
Accuracy & Precision: Determined by analyzing spiked blank matrix samples at low, medium, and high concentrations. Accuracy should be within 80-120%, and precision (RSD) should be ≤15%.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Matrix Effects: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution.
-
Robustness: The method's performance under small, deliberate variations in parameters (e.g., mobile phase composition, temperature).
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in food matrices using a stable isotope dilution assay with LC-MS/MS. The inherent advantages of SIDA, including the correction for matrix effects and procedural losses, make this method highly accurate, precise, and reliable for both research and routine quality control applications. The provided protocols for sample preparation and instrumental analysis serve as a robust starting point for method implementation and validation in any analytical laboratory.
References
-
Heinrich, K. H., Herrmann, M., Moebius, G., & Sprinz, H. (1984). Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide. OSTI.GOV. [Link]
-
Pharmacy Research. (n.d.). CAS 94278-27-0 this compound. Retrieved January 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved January 20, 2026, from [Link]
-
Drawell. (n.d.). Do's and Don'ts of Preparing Samples for Carbon Sulfur Analysis. Retrieved January 20, 2026, from [Link]
-
U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
-
LCGC International. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate, 94278-27-0. Retrieved January 20, 2026, from [Link]
-
FlavScents. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved January 20, 2026, from [Link]
-
Creaser, C. S., & Stygall, J. W. (2007). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(4), 785-799. [Link]
-
ChemHub. (n.d.). This compound CAS No: 94278-27-0. Retrieved January 20, 2026, from [Link]
-
National Food Agency of Sweden. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. [Link]
-
The Good Scents Company. (n.d.). EPI System Information for ethyl 3-(furfuryl thio) propionate 94278-27-0. Retrieved January 20, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO. [Link]
-
Grokipedia. (n.d.). Isotope dilution. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved January 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). furfuryl thiopropionate, 59020-85-8. Retrieved January 20, 2026, from [Link]
Sources
- 1. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. This compound = 98 , FG 94278-27-0 [sigmaaldrich.com]
- 5. Preparation of deuterated heterocyclic five-membered ring compounds (furan, thiophene, pyrrole, and derivatives) by base-catalyzed hydrogen isotope exchange with deuterium oxide (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives [mdpi.com]
The Analysis of Ethyl 3-(furfurylthio)propionate using Solid-Phase Microextraction (SPME)
Abstract
This comprehensive guide details the application of Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and robust analysis of Ethyl 3-(furfurylthio)propionate. This key aroma compound, with its characteristic roasted, sulfurous, and coffee-like notes, is crucial in the flavor and fragrance industry.[1] Due to its volatility and presence at trace levels in complex matrices, a reliable and efficient analytical method is paramount. SPME offers a solvent-free, sensitive, and versatile sample preparation technique perfectly suited for this purpose. This document provides in-depth protocols for both Headspace (HS-SPME) and Direct Immersion (DI-SPME) methods, discusses the critical parameters influencing extraction efficiency, and presents a framework for method validation.
Introduction: The Analytical Challenge of a Potent Aroma Compound
This compound is a volatile sulfur compound (VSC) that contributes significantly to the aroma profiles of numerous food products, including coffee, baked goods, and savory snacks.[1] Its potent sensory impact means it is often present at very low concentrations, making its accurate quantification challenging. Traditional extraction methods can be time-consuming, require significant amounts of organic solvents, and risk the loss or degradation of volatile analytes.
Solid-Phase Microextraction (SPME) is a superior alternative that integrates sampling, extraction, and concentration into a single, solvent-free step.[2] A fused silica fiber coated with a specific stationary phase is exposed to the sample, where analytes partition onto the fiber. The fiber is then transferred directly to a GC injector for thermal desorption and analysis. For VSCs like this compound, Headspace SPME (HS-SPME) is often the preferred method as it minimizes matrix effects and enhances the extraction of volatile and semi-volatile compounds.
The Causality Behind Method Selection: The choice of SPME is dictated by the analyte's properties: high volatility and trace-level concentrations. HS-SPME is particularly advantageous as it leverages the analyte's tendency to partition into the vapor phase, effectively separating it from non-volatile matrix components that could interfere with the analysis and contaminate the GC system.
Foundational Principles: SPME Mechanics and Fiber Selection
The efficacy of an SPME method hinges on achieving equilibrium or a consistent pre-equilibrium state for the analyte between the sample matrix, the headspace, and the fiber coating. This process is governed by the analyte's partition coefficient. Several factors must be meticulously optimized to ensure reproducible and sensitive extractions.
The Critical Choice: SPME Fiber Coating
The selection of the fiber coating is the most critical parameter in SPME method development. The coating's polarity and porosity determine its affinity for the target analyte. For a compound like this compound, which contains both polar (ester, furan ring) and non-polar (thioether, alkyl chain) functionalities, a mixed-phase fiber is ideal.
Based on extensive research on volatile sulfur compounds and complex aroma profiles in food matrices like coffee, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the recommended choice.[3]
-
Why DVB/CAR/PDMS? This tri-phase fiber provides a broad range of extraction capabilities. The DVB offers an affinity for aromatic compounds, the Carboxen (a carbon molecular sieve) is highly effective at trapping small, volatile molecules, and the PDMS extracts non-polar compounds. This combination ensures efficient trapping of a wide array of analytes, including the target compound.
Experimental Protocols
The following protocols are designed as a robust starting point for the analysis of this compound in liquid (e.g., coffee, flavor emulsions) and solid (e.g., powdered mixes, baked goods) matrices. It is imperative that this method is fully validated in the specific sample matrix of interest.
Protocol 1: Headspace SPME (HS-SPME) for Liquid and Solid Samples
HS-SPME is the recommended approach for most applications due to its sensitivity for volatile compounds and protection of the fiber from complex sample matrices.
Workflow Diagram: HS-SPME Analysis
Caption: HS-SPME Workflow for this compound Analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5.0 g of homogenized solid sample or pipette 5.0 mL of liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl). Rationale: Salting-out effect increases the volatility of the analyte by decreasing its solubility in the aqueous phase, thereby driving it into the headspace.[3]
-
Spike with an appropriate internal standard (IS). A stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chemical properties and volatility, such as Ethyl 3-(methylthio)propionate, can be used.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
SPME Extraction:
-
Place the vial in an autosampler tray with an agitator and heater.
-
Equilibration: Incubate the sample at 60°C for 15 minutes with agitation. Rationale: This step allows the analyte to reach a state of equilibrium between the sample matrix and the headspace before the fiber is exposed.
-
Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 30 minutes at 60°C with continued agitation. Rationale: The temperature and time are optimized to ensure sufficient partitioning of the analyte onto the fiber without causing thermal degradation. These parameters should be optimized as they are critical for sensitivity and reproducibility.
-
-
GC-MS Analysis:
-
Desorption: Immediately transfer the fiber to the GC injection port and desorb for 3 minutes at 250°C in splitless mode. Rationale: High temperature ensures the complete transfer of the analyte from the fiber to the GC column. Splitless mode maximizes the amount of analyte reaching the detector, which is crucial for trace analysis.
-
Proceed with the GC-MS analysis as per the parameters outlined in Table 2.
-
Protocol 2: Direct Immersion SPME (DI-SPME) for Simple Liquid Matrices
DI-SPME can be advantageous for less volatile analytes in clean, simple matrices like filtered aqueous solutions. However, it carries a higher risk of fiber damage and contamination from matrix components.
Workflow Diagram: DI-SPME Analysis
Caption: DI-SPME Workflow for Simple Liquid Samples.
Methodology:
-
Sample Preparation:
-
Pipette 10 mL of the liquid sample into a 20 mL vial.
-
Add an internal standard and a small magnetic stir bar.
-
Seal the vial with a PTFE/silicone septum cap.
-
-
SPME Extraction:
-
Place the vial on a magnetic stir plate.
-
Extraction: Immerse the DVB/CAR/PDMS fiber directly into the liquid sample for 20 minutes at 40°C with constant stirring. Rationale: Direct immersion facilitates the extraction of less volatile or more polar compounds that may not efficiently partition into the headspace. Agitation is crucial to reduce the boundary layer effect and accelerate mass transfer to the fiber.
-
After extraction, retract the fiber and quickly dip it in deionized water to remove any non-adsorbed matrix components. Gently dab the outside of the needle with a lint-free tissue.
-
-
GC-MS Analysis:
-
Follow the same desorption and analysis steps as outlined in the HS-SPME protocol (Section 3.1, Step 3).
-
Instrumental Parameters & Data Presentation
The following tables provide recommended starting parameters for SPME optimization and GC-MS analysis.
Table 1: SPME Method Parameters
| Parameter | HS-SPME Recommendation | DI-SPME Recommendation | Rationale & Justification |
|---|---|---|---|
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | 50/30 µm DVB/CAR/PDMS | Broad-spectrum fiber ideal for volatile sulfur compounds and furanics.[3] |
| Sample Volume | 5 mL (liquid) or 5 g (solid) in 20 mL vial | 10 mL in 20 mL vial | Maintains a consistent headspace-to-sample ratio for reproducibility. |
| Equilibration Time | 15 min | N/A | Ensures thermal and chemical equilibrium between sample and headspace before extraction. |
| Equilibration Temp. | 60 °C | N/A | Increases analyte volatility without causing degradation. Must be optimized. |
| Extraction Time | 30 min | 20 min | Balances extraction efficiency with sample throughput. Should be optimized via time-course studies. |
| Extraction Temp. | 60 °C | 40 °C | Higher temperature for HS-SPME drives analyte into headspace. Lower temp for DI-SPME prevents analyte degradation. |
| Agitation | 500 rpm (orbital or vortex) | Magnetic Stirring | Reduces the "depletion zone" effect around the fiber, ensuring efficient mass transfer. |
| Desorption Temp. | 250 °C | 250 °C | Ensures rapid and complete transfer of the analyte to the GC column. |
| Desorption Time | 3 min | 3 min | Sufficient time for complete desorption without causing analyte degradation in the hot inlet. |
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity for trace-level quantification. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of volatile and semi-volatile compounds. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temperature | 250 °C | Ensures efficient desorption and sample transfer. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 250°C @ 10°C/min, hold 5 min | General purpose temperature program to separate a wide range of volatile compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before reaching the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Scan (m/z 40-350) and/or SIM | Scan mode for initial identification. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis. |
| Quantifier Ions | To be determined empirically (e.g., m/z 214, 115, 81) | Primary ions for quantification should be selected based on mass spectra of a pure standard for maximum specificity and sensitivity. |
Method Validation: Ensuring Trustworthiness and Accuracy
A critical component of any analytical protocol is its validation. While a full validation study for this compound has not been published, data from structurally similar compounds like furfuryl alcohol and other furan derivatives can provide a benchmark for expected performance.[2][4] The following parameters must be assessed in the target matrix.
Table 3: Target Validation Parameters (based on analogous compounds)
| Parameter | Target Value | Description & Justification |
|---|---|---|
| Linearity (R²) | > 0.995 | A calibration curve should be prepared over the expected concentration range. An R² value > 0.995 indicates a strong linear relationship between concentration and response.[4] |
| Limit of Quant. (LOQ) | 0.1 - 10 µg/kg (ppb) | The lowest concentration that can be quantified with acceptable precision and accuracy. This range is typical for trace flavor compounds in food.[2] |
| Accuracy (% Recovery) | 80 - 115% | Determined by spiking a blank matrix with a known concentration of the analyte and measuring the result. This range is widely accepted for trace analysis in complex matrices.[2][4] |
| Precision (% RSD) | < 15% (Repeatability & Intermediate) | The relative standard deviation of replicate measurements. Values below 15% indicate good method precision.[2][4] |
| Specificity | No interfering peaks at analyte retention time | Assessed by analyzing blank matrix samples to ensure no endogenous components co-elute and interfere with the analyte peak. |
Conclusion and Future Outlook
The HS-SPME GC-MS method detailed herein provides a powerful, sensitive, and solvent-free framework for the analysis of this compound in a variety of sample matrices. The use of a DVB/CAR/PDMS fiber is critical for the efficient extraction of this potent aroma compound. While the provided protocols are based on established principles for analogous volatile sulfur and furan-containing compounds, it is essential for researchers to perform a thorough in-house validation to guarantee data quality and accuracy for their specific application. This methodology serves as a definitive starting point for researchers, quality control analysts, and product developers seeking to accurately quantify this key flavor compound.
References
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Kumar Paga, A., Patil, U. S., Pradhan, A., Mastovska, K., Upkins, A. J., Stephenson, C. D., & Reuther, J. M. (2022). Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. Food Analytical Methods, 16(3). Available at: [Link]
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Tsao, C.-Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
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Sun, X., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology. Available at: [Link]
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Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules. Available at: [Link]
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Caporaso, N., et al. (2018). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Food Science and Technology. Available at: [Link]
-
Roberts, D. D., Pollien, P., & Milo, C. (2000). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Dziekońska-Kubczak, U., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health. Available at: [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Furan Derivatives
Abstract: This document provides a comprehensive guide to the analysis of furan derivatives using High-Performance Liquid Chromatography (HPLC). Furan derivatives are a critical class of compounds monitored in food safety, pharmaceutical stability, and industrial applications. This guide details the underlying principles, offers two robust, step-by-step protocols for different matrices, and includes a troubleshooting section to address common analytical challenges. The methodologies are grounded in established scientific literature to ensure accuracy, precision, and reliability for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for Furan Derivatives
Furan and its derivatives are five-membered heterocyclic organic compounds containing an oxygen atom.[1] They are prevalent in a wide array of materials. In the food industry, furanic compounds such as 5-hydroxymethylfurfural (5-HMF) and furfural are formed during heat treatment (e.g., Maillard reaction, caramelization) and serve as important indicators of thermal processing and storage conditions.[2][3] In pharmaceuticals, furan-containing structures are integral to many active pharmaceutical ingredients (APIs), but can also arise as process-related impurities or degradants, such as in the case of ranitidine.[1][4][5] Furthermore, in industrial settings like power maintenance, the presence of furan derivatives in transformer oil signals the thermal degradation of cellulose insulation, providing a diagnostic tool for equipment health.[6][7]
Given their role as quality markers and potential contaminants, the accurate and reliable quantification of furan derivatives is essential. HPLC is a powerful and widely adopted technique for this purpose, offering high resolution, versatility, and non-destructive analysis, allowing for sample recovery if needed.[8][9] This guide focuses primarily on Reversed-Phase HPLC (RP-HPLC) with UV detection, the most common approach for these analytes.
Core Principles: HPLC for Furan Derivative Separation
The successful analysis of furan derivatives by HPLC hinges on understanding the interplay between the stationary phase, mobile phase, and the analytes themselves.
-
Separation Mode: Reversed-Phase Chromatography The majority of methods for furan derivatives employ reversed-phase chromatography. In this mode, the stationary phase (the column packing material) is nonpolar, while the mobile phase (the solvent that carries the sample through the column) is polar. Furan derivatives, which possess moderate polarity, are separated based on their hydrophobic interactions with the stationary phase. Less polar compounds interact more strongly and thus elute later. Commonly used columns include those with octadecyl (C18) or octyl (C8) bonded silica, which provide excellent separation for a wide range of furanic compounds.[8][9]
-
Detection Systems
-
UV-Visible (UV-Vis) and Diode Array Detection (DAD): The conjugated double-bond system in the furan ring allows these compounds to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum.[10] This property makes UV-based detectors, particularly DAD systems which can acquire a full UV spectrum for each peak, an ideal choice for quantification and peak purity assessment.[6][9] Typical detection wavelengths for furan derivatives are set between 210 and 280 nm.[6][11]
-
Mass Spectrometry (MS): For applications requiring higher sensitivity and specificity, such as trace-level impurity analysis or analysis in highly complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method.[12][13] MS detection provides molecular weight and structural information, enabling unambiguous identification of analytes.
-
General Workflow for HPLC Analysis of Furan Derivatives
The following diagram illustrates the typical experimental pathway from sample acquisition to final data analysis.
Caption: General experimental workflow for the HPLC analysis of furan derivatives.
Detailed Protocols and Methodologies
The choice of sample preparation and chromatographic conditions is dictated by the sample matrix and the specific furan derivatives of interest. Below are two validated protocols for common applications.
Protocol 1: Simultaneous Determination of Furan Derivatives in Coffee
Applicability: This method is suitable for quantifying major furan derivatives (e.g., furfuryl alcohol, 5-HMF, 2-furoic acid) in coffee grounds and brews.[9] It is valued for its minimal sample pre-treatment and rapid analysis time.
A. Sample Preparation Protocol
-
Weigh 50 mg of ground coffee into a 2-mL microcentrifuge tube.
-
Add 1000 µL of ultrapure water to the tube.
-
For efficient extraction, place the tube in a thermomixer and shake at 1000 rpm for 10 minutes at 60°C. Causality: Heating and agitation increase the extraction efficiency of moderately polar furan derivatives from the solid coffee matrix into the water.
-
Centrifuge the suspension at 14,000 rpm for 15 minutes at 5°C to pellet the solid grounds.[9]
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.
B. HPLC Conditions & Validation Parameters
| Parameter | Method Specification |
| HPLC System | Agilent 1100 series or equivalent with DAD[9] |
| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) with pre-column[9] |
| Mobile Phase A | 0.1% Acetic Acid in Water[9] |
| Mobile Phase B | Methanol[9] |
| Gradient Elution | Start with 100% A. At 2.5 min, increase B to 16%. Between 10-10.5 min, increase B to 100% and hold until 15 min.[9] |
| Flow Rate | 0.5 mL/min[9] |
| Column Temperature | 25°C[9] |
| Detector | DAD, monitoring at the absorption maximum for each analyte[9] |
| Injection Volume | 2 µL[9] |
| Total Run Time | 15 minutes[9] |
C. Self-Validating System Insights
-
Linearity: The method demonstrates excellent linearity with a correlation coefficient (r²) of ≥ 0.998.[9]
-
Accuracy & Precision: Expected recovery is ≥89.9%, with intraday and interday precision (relative standard deviation) at ≤ 4.2% and ≤ 4.5%, respectively.[9] These values confirm the method's accuracy and reproducibility.
-
Peak Purity: A DAD detector is crucial for verifying peak purity by comparing spectra across the peak with that of an authentic standard, ensuring no co-elution is occurring.[9]
Protocol 2: Quantitative Analysis of Furanic Compounds in Transformer Oil
Applicability: This method follows the principles of ASTM D5837 for the analysis of five key furanic compounds (5HMF, 2FOL, 2FAL, 2ACF, 5MEF) in mineral-based insulating oils.[6]
A. Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 4 mL of the transformer oil sample (or pre-spiked standard) into a glass centrifuge tube.
-
Add 1 mL of HPLC-grade acetonitrile (ACN). Causality: Acetonitrile is immiscible with the oil but has a high affinity for the polar furanic compounds, allowing for their selective extraction from the nonpolar oil matrix.[6]
-
Vortex the mixture vigorously for 3 minutes to ensure thorough mixing and mass transfer.
-
Centrifuge at 5,000 x g for 5 minutes at 25°C to achieve a clean phase separation.[6]
-
The bottom layer is the ACN containing the extracted furan derivatives. Carefully transfer this layer into an HPLC vial.
-
The sample is now ready for injection.
B. HPLC Conditions & Validation Parameters
| Parameter | Method Specification |
| HPLC System | Shimadzu Prominence™ or equivalent with DAD[6] |
| Column | C18 Column (e.g., Shim-pack GISS C18, 250 mm x 4.6 mm, 5 µm)[6][8] |
| Mobile Phase | Gradient of Water and Acetonitrile[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled at 25°C |
| Detector | DAD[6] |
| Injection Volume | 10-20 µL |
| Total Run Time | ~16 minutes[6] |
C. Self-Validating System Insights
-
Standard Compliance: The method is designed to meet the sensitivity and repeatability requirements of ASTM D5837.[6]
-
Linearity: Calibration curves should exhibit excellent linearity with R² values of ≥ 0.999 over the desired concentration range (e.g., 50 to 9000 µg/L).[6]
-
Recovery: The extraction efficiency is validated through spike-recovery experiments, with acceptable recovery typically falling within the 80% to 120% range.[6]
-
Sensitivity: The method is sensitive enough to determine Limits of Detection (LOD) and Quantification (LOQ) at low µg/L levels, which is sufficient for monitoring incipient faults in transformers.[6]
Field-Proven Troubleshooting
Even with robust methods, chromatographic issues can arise. This section addresses common problems encountered during the analysis of furan derivatives.
| Problem | Common Causes | Recommended Solutions |
| Peak Tailing | 1. Secondary Silanol Interactions: Polar groups on furan aldehydes (like 5-HMF) interact with active silanol groups on the silica column packing.[14] 2. Column Degradation: Voids in the column bed or a blocked inlet frit can distort peak shape.[14] | 1a. Mobile Phase pH: Adjust the mobile phase pH to suppress silanol activity (e.g., add a small amount of a weak acid like formic or acetic acid).[14] 1b. Column Choice: Use a modern, high-purity silica column with end-capping to minimize exposed silanols. For particularly difficult separations, columns with low silanol activity are available.[15] 2. Column Maintenance: Flush the column regularly with a strong solvent. If the problem persists, reverse-flush the column (if permitted by the manufacturer) or replace it. |
| Retention Time Shifts | 1. Mobile Phase Composition: Small errors in mobile phase preparation can cause significant shifts, especially in reversed-phase.[16] 2. Column Temperature: Fluctuations in ambient temperature affect retention.[17] 3. Column Equilibration: Insufficient equilibration time before starting a run or between injections. | 1. Careful Preparation: Prepare mobile phases gravimetrically instead of volumetrically for higher accuracy. Ensure components are fully miscible and degassed.[16][18] 2. Use a Column Oven: Maintain a constant, stable column temperature.[17] 3. Ensure Equilibration: Flush the column with the initial mobile phase for at least 10-15 column volumes before the first injection and ensure the system pressure is stable. |
| Poor Resolution | 1. Inappropriate Mobile Phase: The mobile phase may not have the correct solvent strength to separate closely eluting peaks. 2. Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. | 1. Optimize Gradient: Adjust the gradient slope. A shallower gradient provides more time for separation and can improve the resolution of critical pairs. 2. Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. |
| High Backpressure | 1. System Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit or tubing.[17] 2. Buffer Precipitation: If using buffers, they may precipitate if the organic solvent concentration becomes too high. | 1a. Filter Samples: Always filter samples before injection.[17] 1b. Use Guard Column: A guard column protects the analytical column from particulates and strongly retained compounds.[16] 1c. Isolate Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. 2. Check Buffer Solubility: Ensure the buffer is soluble across the entire gradient range. Flush the system with water before shutting down to remove any salts. |
References
- Troubleshooting peak tailing in HPLC analysis of furan aldehydes. (2025). Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC. (2025). Benchchem.
- HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies.
- LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (2019). National Institutes of Health (NIH).
- Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu.
- Determination of 5-Hydroxymethylfurfural in Vinegar Samples by HPLC. (1998). ACS Publications.
- An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector. (2013). PubMed.
- Analysis of furanocoumarins in vegetables (Apiaceae) and citrus fruits (Rutaceae). (2007). vscht.cz.
- Determination of Furanocoumarins in Fruit Juice. Waters Corporation.
- Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). (2012). PubMed.
- A Technical Guide to Identifying Ranitidine Process-Related Impurities. (2025). Benchchem.
- Separation of Furan on Newcrom R1 HPLC column. SIELC Technologies.
- Chemistry and health effects of furanocoumarins in grapefruit. (2017). Journal of Food and Drug Analysis.
- Identification and Quantification of 5Hydroxymethyl Furfural HMF in Some Sugar-Containing Food Products by HPLC. (2022). ResearchGate.
- Furanic Compounds Determination in HPLC. S4Science.
- Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Waters Corporation.
- Quick Analysis of N-nitrosodimethylamine (NDMA) in Ranitidine Drug Substance and Drug Product by HPLC/UV. Waters Corporation.
- Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass. (2000). PubMed.
- A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. National Institutes of Health (NIH).
- Analysis of Nitrosamine Impurities in Ranitidine Drug Substances and Drug Products. Agilent.
- Furan Derivatives and Their Role in Pharmaceuticals. (2024). BioScience Academic Publishing.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Troubleshooting Common HPLC Issues. (2024). Labcompare.com.
- Pharmacological Study of Some Newly Synthesized Furan Derivatives. (2010). Der Pharma Chemica.
- Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications.
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Application Notes and Protocols for Ethyl 3-(furfurylthio)propionate in Creating Meat-Like Flavors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfur Compounds in Savory Flavor Chemistry
The creation of authentic and appealing meat-like flavors is a cornerstone of modern food science, driven by the growing demand for plant-based alternatives and the need for consistent flavor profiles in processed meat products. The Maillard reaction, a complex web of chemical reactions between amino acids and reducing sugars upon heating, is the primary mechanism responsible for the development of these characteristic savory, roasted, and meaty aromas.[1][2] Within the vast array of compounds generated, sulfur-containing molecules are of paramount importance, often possessing exceptionally low odor thresholds and contributing significantly to the quintessential "meaty" character.[3][4]
Ethyl 3-(furfurylthio)propionate (FEMA Number 3674) is a key flavoring agent in this context, valued for its complex aroma profile which includes notes of roasted meat, coffee, onion, and garlic.[5][6] As a derivative of furfuryl mercaptan, a known product of the Maillard reaction, its application in food systems provides a potent tool for flavor chemists to impart and enhance desirable savory characteristics.[7] This document provides a detailed guide to the application of this compound in creating meat-like flavors, outlining the underlying chemical principles, detailed experimental protocols, and methods for sensory evaluation.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in flavor creation.
| Property | Value | Reference |
| Appearance | Yellow to orange-brown clear liquid | [8] |
| Odor Profile | Alliaceous, roasted, sulfurous, coffee, vegetable, animal | [6] |
| Flavor Profile | Roasted, nutty, coffee, graham cracker | [6] |
| CAS Number | 94278-27-0 | |
| Molecular Weight | 214.28 g/mol | |
| Density | 1.125 g/mL at 25 °C | |
| Refractive Index | n20/D 1.506 | |
| Flash Point | > 230.00 °F (> 110.00 °C) | [8] |
| Solubility | Soluble in alcohol, sparingly soluble in water | [8] |
| Regulatory Status | FEMA GRAS (Generally Recognized as Safe) No. 3674 | [9] |
Mechanism of Action in Meat Flavor Formation: The Maillard Reaction Context
This compound contributes to meat-like flavors primarily through its interaction and participation in the later stages of the Maillard reaction. While not a primary reactant in the initial condensation of amino acids and sugars, its thermal degradation and subsequent reactions with other Maillard intermediates are crucial to its flavor impact.
The core of meat flavor development lies in the reaction between sulfur-containing amino acids, such as cysteine, and reducing sugars like ribose.[3] During heating, these precursors undergo a cascade of reactions to produce a plethora of volatile compounds, including furans, thiophenes, and pyrazines, which are all integral to the savory flavor profile.[10][11]
This compound can be considered a "process flavor" component that can be added to a food system to either mimic the end-products of the Maillard reaction or to act as a precursor for further flavor development. Upon heating, it can thermally degrade to release furfuryl mercaptan and other reactive sulfur species. These compounds can then react with other Maillard intermediates, such as aldehydes and ketones, to form a complex mixture of meaty and roasted aroma compounds.
Figure 1. Simplified pathway of meat flavor formation.
Experimental Protocols for Creating Meat-Like Flavors
The following protocols provide a framework for utilizing this compound in a model system to generate meat-like flavors. These protocols are designed to be adaptable for research and development purposes.
Protocol 1: Basic Meat Flavor Model System
This protocol establishes a foundational Maillard reaction system to which this compound can be added to modulate the flavor profile.
Materials:
-
L-Cysteine
-
D-Ribose
-
Phosphate buffer (0.1 M, pH 6.0)
-
This compound (food grade)
-
Reaction vials (pressure-rated)
-
Heating block or oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis
-
Sensory evaluation panel
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of L-cysteine (e.g., 0.1 M) in phosphate buffer.
-
Prepare a stock solution of D-ribose (e.g., 0.1 M) in phosphate buffer.
-
-
Reaction Setup:
-
Thermal Reaction:
-
Heat the reaction vial in a heating block or oil bath at a controlled temperature. A temperature range of 120-140 °C is typically effective for the Maillard reaction.[1]
-
Maintain the reaction for a set duration, for example, 30-60 minutes.
-
-
Cooling and Analysis:
-
After the reaction, immediately cool the vial in an ice bath to quench the reaction.
-
Analyze the headspace of the vial using GC-MS to identify the volatile compounds formed.
-
Prepare samples for sensory evaluation by diluting the reaction mixture in a neutral base (e.g., water or unsalted broth).
-
Figure 2. Workflow for the basic meat flavor model system.
Protocol 2: Advanced Meat Flavor System with Co-factors
This protocol introduces additional precursors to create a more complex and nuanced meat-like flavor profile.
Materials:
-
All materials from Protocol 1
-
Glycine
-
Thiamine hydrochloride
-
Vegetable protein hydrolysate (optional)
Procedure:
-
Precursor Solution Preparation:
-
Prepare stock solutions of L-cysteine, D-ribose, glycine, and thiamine hydrochloride in phosphate buffer (pH 6.0).
-
-
Reaction Setup:
-
Combine the precursor solutions in a reaction vial. A suggested starting ratio is 2:2:1:0.1 (Cysteine:Ribose:Glycine:Thiamine) on a molar basis.
-
If using, add vegetable protein hydrolysate at a concentration of 1-5% (w/v).
-
Add this compound at a concentration of 1-10 ppm.
-
-
Thermal Reaction and Analysis:
-
Follow the heating, cooling, and analysis steps as outlined in Protocol 1.
-
Data Presentation: Sensory Evaluation
A critical component of flavor research is the objective measurement of sensory attributes. Quantitative Descriptive Analysis (QDA) is a powerful tool for this purpose, utilizing a trained panel to rate the intensity of specific flavor descriptors on a continuous scale.
Table 2: Illustrative Quantitative Descriptive Analysis of a Model Meat Flavor
| Flavor Attribute | Control (No Additive) | With this compound (5 ppm) |
| Overall Meaty | 3.5 | 7.2 |
| Roasted | 4.0 | 8.1 |
| Savory/Umami | 5.5 | 6.8 |
| Sulfurous/Alliaceous | 2.1 | 6.5 |
| Smoky | 1.5 | 3.0 |
| Sweet/Caramelic | 6.0 | 4.5 |
| Off-notes (e.g., burnt) | 2.0 | 1.8 |
Intensity scores are on a 15-point scale, where 0 = not perceptible and 15 = extremely intense. This data is illustrative and would need to be generated through formal sensory panel evaluation.
Troubleshooting and Considerations
-
pH Control: The pH of the reaction medium significantly influences the Maillard reaction pathways. A slightly acidic to neutral pH (5-7) generally favors the formation of meaty flavor compounds.[10]
-
Temperature and Time: These parameters are critical and should be carefully controlled and optimized. Higher temperatures and longer reaction times can lead to the formation of burnt and bitter off-notes.
-
Precursor Ratios: The molar ratios of amino acids to sugars will dictate the resulting flavor profile. Experimentation with these ratios is key to achieving the desired outcome.
-
Matrix Effects: When applying these principles to complex food systems (e.g., plant-based meat analogues), be mindful of interactions with other ingredients such as fats, starches, and proteins, which can alter the flavor chemistry.
Conclusion
This compound is a potent and versatile tool for the creation of authentic meat-like flavors. By understanding its chemical properties and its role within the Maillard reaction, researchers and flavor chemists can effectively utilize this compound to enhance the sensory appeal of a wide range of food products. The protocols and guidelines presented here provide a solid foundation for the systematic exploration and application of this compound in the exciting and evolving field of savory flavor chemistry.
References
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The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 3-(methyl thio)-(E)-2-propenoate. Retrieved from [Link]
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ChemHub. (n.d.). This compound. Retrieved from [Link]
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Fragrance University. (n.d.). This compound. Retrieved from [Link]
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FlavScents. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
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Legako, J. F., Dinh, T. T. N., Miller, M. F., & Brooks, J. C. (2023). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. Foods, 12(7), 1433. [Link]
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Corral, S., Salvador, A., & Flores, M. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods, 10(1), 123. [Link]
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Aidin, A., & Garti, N. (2002). Furfural-cysteine model reaction in food grade nonionic oil/water microemulsions for selective flavor formation. Journal of Agricultural and Food Chemistry, 50(10), 2878–2883. [Link]
-
Legako, J. F., Dinh, T. T. N., Miller, M. F., & Brooks, J. C. (2023). Descriptive Sensory Attributes and Volatile Flavor Compounds of Plant-Based Meat Alternatives and Ground Beef. ACS Food Science & Technology. [Link]
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Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry, 46(6), 2270–2277. [Link]
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Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415–424. [Link]
- Google Patents. (1976). Furfurylthioacetone.
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Martins, S. I. F. S., & van Boekel, M. A. J. S. (2005). A kinetic model for the glucose/glycine Maillard reaction pathways. Food Chemistry, 90(1-2), 257–269. [Link]
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Martins, S. I. F. S., et al. (2010). Meat Flavor Generation in Complex Maillard Model Systems. In ACS Symposium Series (Vol. 1042, pp. 71–83). American Chemical Society. [Link]
- Google Patents. (2009). New furyl thioalkanals useful in the flavor industry.
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Wikipedia. (2024). Maillard reaction. Retrieved from [Link]
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Varzakas, T. (2016). Reactivity and stability of selected flavor compounds. Current Opinion in Food Science, 7, 7–15. [Link]
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Yoo, S., et al. (2024). Effective Strategies for Understanding Meat Flavor: A Review. Foods, 13(5), 721. [Link]
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Lee, S., et al. (2024). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Foods, 13(3), 444. [Link]
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Wang, Y., et al. (2019). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. International Journal of Environmental Research and Public Health, 16(21), 4165. [Link]
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Wang, M., et al. (2022). Research progress on flavor characteristics and formation mechanism of sulfur compounds in six common foods. Food Science and Human Wellness, 11(4), 793-803. [Link]
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Mottram, D. S. (1998). The role of sulfur chemistry in thermal generation of aroma. In Flavor of Meat, Meat Products and Seafoods (pp. 182-211). Springer, Boston, MA. [Link]
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Martins, S. I. F. S., et al. (2010). Meat Flavor Generation in Complex Maillard Model Systems. In ACS Symposium Series. [Link]
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Tomaino, R. M., et al. (2021). Quantitative descriptive analysis as a strategic tool in research activities relating to innovative meat tenderisation technologies. International Journal of Food Science & Technology, 56(10), 5066-5076. [Link]
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- 6. ethyl 3-(furfuryl thio) propionate [flavscents.com]
- 7. insights.figlobal.com [insights.figlobal.com]
- 8. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 9. Fragrance University [fragranceu.com]
- 10. The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Maillard Reaction Pathways Leading to Ethyl 3-(furfurylthio)propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning process involving covalent interactions between amino acids and reducing sugars.[1] This complex cascade of reactions is responsible for the desirable aromas and colors in a vast array of cooked foods.[2] Within the intricate network of Maillard reaction products, sulfur-containing volatile compounds are of particular interest due to their potent aroma profiles and extremely low odor thresholds.[3] One such compound of significance is Ethyl 3-(furfurylthio)propionate, a flavor ingredient with characteristic coffee, garlic, and onion notes.[4]
This technical guide provides a comprehensive exploration of the Maillard reaction pathways culminating in the formation of this compound. We will delve into the mechanistic intricacies of the reaction, detailing the formation of the key intermediate, furfuryl mercaptan, and its subsequent conversion to the target molecule. This document is designed to serve as a detailed resource, offering not only theoretical insights but also actionable experimental protocols for the synthesis, trapping, and analysis of this important flavor compound.
Mechanistic Pathways
The formation of this compound is a two-stage process. The first stage involves the generation of furfuryl mercaptan (also known as 2-furfurylthiol) via the Maillard reaction. The second stage is the subsequent reaction of furfuryl mercaptan with ethyl acrylate through a Michael addition reaction.
Part 1: Maillard Reaction Pathway to Furfuryl Mercaptan
The generation of furfuryl mercaptan is a well-documented outcome of the Maillard reaction, particularly when a pentose sugar and a sulfur-containing amino acid are present.[2][5] The primary precursors are typically a five-carbon reducing sugar, such as D-ribose or D-xylose, and the amino acid L-cysteine, which serves as the sulfur donor.[2][6]
The reaction can be broadly divided into three stages:
-
Initial Stage: Formation of the Amadori Product The reaction initiates with the condensation of the carbonyl group of the pentose sugar with the primary amino group of cysteine, forming a Schiff base. This is followed by cyclization to yield an N-substituted glycosylamine.[2] The glycosylamine then undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as the Amadori compound.[2]
-
Intermediate Stage: Degradation and Formation of Key Intermediates The Amadori product is a critical intermediate that can undergo further degradation through several pathways. Under acidic conditions, 1,2-enolization is favored, leading to the formation of 3-deoxyosones.[7] These intermediates can then dehydrate and cyclize to form furfural.[6] Concurrently, cysteine undergoes Strecker degradation, a reaction between an amino acid and a dicarbonyl compound, which produces hydrogen sulfide (H₂S), ammonia, and Strecker aldehydes.[6]
-
Final Stage: Formation of Furfuryl Mercaptan The final step in the formation of furfuryl mercaptan is the reaction between the two key intermediates generated in the previous stage: furfural and hydrogen sulfide.[6]
Part 2: Michael Addition to this compound
The second stage of the synthesis involves the reaction of the newly formed furfuryl mercaptan with ethyl acrylate. This is a classic example of a thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is highly efficient for the formation of carbon-sulfur bonds.[8]
The reaction is typically catalyzed by a base, which deprotonates the thiol (pKa of furfuryl mercaptan is around 10-11) to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the ethyl acrylate, leading to the formation of an enolate intermediate. Subsequent protonation of the enolate yields the final product, this compound.
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis of this compound. Optimization of specific parameters may be required based on laboratory conditions and desired yield.
Protocol 1: Synthesis of Furfuryl Mercaptan via Maillard Reaction
This protocol describes a general procedure for generating furfuryl mercaptan in a model system.
Materials:
-
L-Cysteine (≥98% purity)
-
D-Ribose (≥99% purity)
-
Phosphate buffer (0.1 M, pH 5.0)
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Prepare a 0.1 M stock solution of L-Cysteine in 0.1 M phosphate buffer (pH 5.0).
-
Prepare a 0.1 M stock solution of D-Ribose in 0.1 M phosphate buffer (pH 5.0).
-
In a reaction vial, combine the L-cysteine and D-ribose stock solutions to achieve a 1:1 molar ratio.
-
Purge the vial with nitrogen gas for 5 minutes to create an inert atmosphere.
-
Seal the vial tightly.
-
Heat the reaction mixture at 95°C for 4 hours.[9]
-
After the reaction, cool the vial to room temperature before analysis or proceeding to the next step.
Protocol 2: Synthesis of this compound via Michael Addition
This protocol outlines the subsequent reaction of the Maillard reaction mixture with ethyl acrylate.
Materials:
-
Maillard reaction mixture from Protocol 1
-
Ethyl acrylate (≥99% purity)
-
Triethylamine (TEA) or other suitable base catalyst
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To the cooled Maillard reaction mixture, add an equal volume of dichloromethane.
-
Add ethyl acrylate in a 1.1 molar excess relative to the initial amount of L-cysteine.
-
Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 3: Analysis of Volatile Compounds by HS-SPME-GC-MS
This protocol details the analysis of the volatile compounds, including furfuryl mercaptan, from the Maillard reaction. A similar GC-MS protocol can be adapted for the analysis of the final product.
Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace solid-phase microextraction (HS-SPME) autosampler and fibers (e.g., DVB/CAR/PDMS)[3]
-
Headspace vials
HS-SPME Procedure:
-
Place the cooled reaction vial (from Protocol 1) in the autosampler.
-
Equilibrate the sample at 60°C for 15 minutes.[2]
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.[2]
-
Retract the fiber and inject it into the GC inlet for thermal desorption.
GC-MS Parameters (Typical):
-
Injector Temperature: 250°C
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[6]
-
Oven Program: Start at 40°C for 2 min, ramp to 230°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: m/z 35-350
Data Presentation
The yield and purity of the final product are dependent on the precise control of reaction conditions at each stage. The following tables provide a summary of key parameters and expected outcomes based on literature.
Table 1: Factors Influencing Furfuryl Mercaptan Formation in the Maillard Reaction
| Parameter | Condition | Expected Outcome on Furfuryl Mercaptan Yield | Reference(s) |
| Reactants | Pentoses (Ribose, Xylose) > Hexoses | Higher yield with pentoses | [2] |
| Cysteine as sulfur source | Essential for H₂S generation | [6] | |
| Molar Ratio | 1:1 (Cysteine:Ribose) | Optimal for furfuryl mercaptan | [2] |
| Excess Ribose | Favors other sulfur compounds | [2] | |
| Temperature | 90-120°C | Increased reaction rate | [6] |
| >140°C | Potential for degradation | [1] | |
| pH | Acidic to Neutral (pH 5-7) | Favors furan formation | [7] |
Table 2: Reaction Parameters for Michael Addition
| Parameter | Condition | Role/Effect | Expected Yield | Reference(s) |
| Catalyst | Triethylamine (TEA) | Base catalyst to generate thiolate | Good to Excellent | [8] |
| Phosphines (e.g., DMPP) | Nucleophilic catalyst, can be faster | High, rapid conversion | [10] | |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, facilitates reaction | - | - |
| Reactant Ratio | Slight excess of ethyl acrylate | Drives reaction to completion | - | - |
| Temperature | Room Temperature | Mild conditions sufficient | - | [10] |
Conclusion
The synthesis of this compound through a combination of the Maillard reaction and Michael addition represents a fascinating intersection of food chemistry and synthetic organic chemistry. By carefully controlling the parameters of the Maillard reaction between a pentose sugar and cysteine, the key intermediate, furfuryl mercaptan, can be efficiently generated. Subsequent base-catalyzed Michael addition to ethyl acrylate provides a direct route to the target flavor compound. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals seeking to explore the synthesis and application of this and other related sulfur-containing flavor molecules. Further optimization of the sequential one-pot synthesis could enhance the overall efficiency and scalability of this process.
References
-
Semantic Scholar. (2023). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. Semantic Scholar. [Link]
- Quantitation of Key Odorants in Arginine/Cysteine-Glucose Maillard Reactions. (n.d.).
-
Palamarczyk, A., Wójcik-Czerniawska, A., & Szterk, A. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1232. [Link]
-
Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. Journal of Agricultural and Food Chemistry, 50(8), 2356-2364. [Link]
-
Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2721. [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). PubMed. [Link]
-
Li, S., et al. (2020). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Foods, 9(11), 1587. [Link]
- Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (n.d.).
-
Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of Ningxiang Pork. (2023). MDPI. [Link]
-
Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. (2020). PubMed. [Link]
- The base-catalyzed Michael addition step growth polymerization... (n.d.).
-
Vanbiervliet, G., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry, 8(3), 568-576. [Link]
-
Formation and characterization of furfuryl mercaptan-β-cyclodextrin inclusion complex and its thermal release characteristics. (2021). Biblioteka Nauki. [Link]
- Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.).
-
SpectraBase. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. [Link]
-
PubChem. (n.d.). Furfuryl thiopropionate. [Link]
-
Nair, D. P., et al. (2015). Sequential Michael addition thiol–ene and radical-mediated thiol–ene reactions in one-pot produced sequence-ordered polymers. Polymer Chemistry, 6(9), 1479-1484. [Link]
-
THE THIA-MICHAEL ADDITION REACTION: A SIMPLE AND EASY GREEN ONE-POT SYNTHESIS OF BIS 1,2,3- TRIAZOLYL β-MERCAPTO CARBONYL SPIN-. (n.d.). ijcrt.org. [Link]
-
Boyer, C., et al. (2012). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 3(1), 117-127. [Link]
- Sequential Michael Addition Thiol-Ene and Radical-Mediated Thiol-Ene Reactions in One-Pot Produce Sequence-Ordered Polymers. (n.d.).
-
Human Metabolome Database. (n.d.). S-(2-Furanylmethyl) propanethioate. [Link]
- A facile generation of C–S bonds via one-pot, odourless and efficient thia-Michael addition reactions using alkyl, aryl or allyl halides, thiourea and electron-deficient alkenes in wet polyethylene glycol (PEG 200) under mild reaction conditions. (n.d.).
-
PubChem. (n.d.). Furfuryl thioacetate. [Link]
- Fig. S6 Exemplar reaction scheme for thiol-Michael addition reaction... (n.d.).
-
One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. (2020). MDPI. [Link]
- One-pot thia-Michael addition using alkyl halides, thiourea and Michael... (n.d.).
-
First enzymatic hydrolysis/thio-Michael addition cascade route to synthesis of AChE inhibitors. (2012). Royal Society of Chemistry. [Link]
-
Chemical Substance - S-Furfuryl propanethioate. (n.d.). Canada.ca. [Link]
-
JECFA Evaluations-S-FURFURYL THIOPROPIONATE-. (n.d.). inchem.org. [Link]
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Troubleshooting & Optimization
Technical Support Center: Maximizing Recovery of Ethyl 3-(furfurylthio)propionate
Welcome to the technical support center dedicated to overcoming challenges in the extraction of Ethyl 3-(furfurylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals who are encountering low recovery of this key flavor and aroma compound. Here, we synthesize our in-depth knowledge of analytical chemistry with practical, field-proven insights to help you troubleshoot and optimize your extraction protocols.
Introduction: Understanding the Challenge
This compound is a vital sulfur-containing ester responsible for characteristic roasted, coffee, and savory notes in many food and beverage products.[1][2][3] Its unique chemical structure, featuring both a thioether and an ester functional group, as well as a furan ring, presents specific challenges during extraction. Low recovery is a frequent issue, often stemming from the compound's volatility, susceptibility to degradation, and interactions with the sample matrix. This guide provides a structured approach to identifying and resolving the root causes of poor extraction efficiency.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our application scientists encounter regarding the extraction of this compound:
Q1: Why is my recovery of this compound consistently low?
Low recovery can be attributed to several factors. Firstly, the compound is semi-volatile, meaning losses can occur during sample preparation and solvent evaporation steps. Secondly, the ester and thioether functional groups can be sensitive to pH and temperature, potentially leading to degradation.[4][5][6][7] Finally, strong interactions with the sample matrix, particularly in complex food systems, can hinder its efficient extraction.[8][9][10]
Q2: What is the best initial approach for extracting this compound?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable techniques.[11] For initial investigations, LLE with a non-polar solvent like dichloromethane or diethyl ether is a straightforward starting point, given that this compound is insoluble in water.[12] SPE, particularly with a polymeric sorbent or a C18 phase, can offer cleaner extracts and higher concentration factors.[13][14]
Q3: Can I use heat to improve extraction efficiency?
Caution is advised when using heat. While moderate warming may enhance extraction kinetics, the furan moiety in this compound can be susceptible to thermal degradation at elevated temperatures (above 140-160°C).[4][5] It is recommended to perform extractions at room temperature or with gentle warming, and to use vacuum concentration at low temperatures for solvent removal.
Q4: How does the pH of my sample affect recovery?
The pH of the aqueous sample can significantly impact the stability of the ester group. While thioethers are generally stable across a wide pH range, esters are prone to hydrolysis under both acidic and alkaline conditions, with the rate increasing at higher pH.[7][15][16] Maintaining a sample pH between 4 and 7 is recommended to minimize degradation of this compound.[6]
Q5: I'm seeing interfering peaks in my chromatogram. How can I get a cleaner extract?
Matrix interference is a common issue in flavor analysis.[8][9] To obtain a cleaner extract, consider using Solid-Phase Extraction (SPE), which is excellent for sample cleanup.[13][17] Alternatively, a back-extraction step can be incorporated into your LLE protocol to remove impurities.[18] For highly complex matrices, techniques like Solid-Phase Microextraction (SPME) coupled with GC-MS can provide excellent selectivity.[19]
Troubleshooting Guide: A Systematic Approach to Low Recovery
When faced with low recovery, a systematic approach to troubleshooting is essential. The following guide will walk you through potential problem areas and provide actionable solutions.
Diagram: Troubleshooting Workflow for Low Recovery
Caption: A systematic workflow for troubleshooting low recovery.
Step 1: Evaluate Sample Preparation
The initial handling of your sample is critical.
-
pH Control: As previously mentioned, the stability of the ester linkage is pH-dependent.
-
Recommendation: Buffer your aqueous samples to a pH between 4 and 7 before extraction.[6] Avoid strongly acidic or basic conditions.
-
-
Temperature Management: Thermal degradation is a real risk for furan-containing compounds.
-
Matrix Complexity: The food matrix can sequester your analyte.
Step 2: Assess and Optimize Your Extraction Method
LLE is a fundamental technique, but it has its pitfalls.
-
Solvent Selection: The choice of solvent is paramount for good partitioning.
-
Recommendation: Dichloromethane is an excellent solvent for extracting semi-polar compounds like this compound. Diethyl ether is another good option, though more volatile. Ensure high purity solvents to avoid introducing contaminants.[11]
-
-
Emulsion Formation: Emulsions are a common problem, especially with fatty samples, and they trap your analyte at the interface.
-
Troubleshooting:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.
-
Salting Out: Add sodium chloride to the aqueous phase to increase its polarity and break the emulsion.[18]
-
Centrifugation: If emulsions persist, centrifuging the mixture can help separate the layers.
-
-
-
Improving Recovery:
SPE can provide cleaner extracts and higher concentration factors.
-
Sorbent Selection: The choice of sorbent determines the retention of your analyte.
-
Recommendation: For a semi-polar compound like this compound, a reversed-phase sorbent like C18 or a polymeric sorbent (e.g., polystyrene-divinylbenzene) is a good starting point.[13][14] These sorbents will retain the analyte from an aqueous sample. For extraction from non-polar solvents, a normal-phase sorbent like silica or diol would be more appropriate.[13][22]
-
-
Method Optimization:
-
Conditioning: Properly condition the SPE cartridge with the elution solvent followed by the sample matrix solvent to ensure proper sorbent activation.
-
Loading: Do not overload the cartridge. The sample load should typically not exceed 5-10% of the sorbent weight.[23]
-
Washing: Use a weak solvent to wash away interferences without eluting the analyte. For reversed-phase SPE, this would be a water/organic mixture with a higher water content.
-
Elution: Use a strong solvent to elute the analyte. For reversed-phase SPE, this would be a solvent like methanol, acetonitrile, or ethyl acetate.
-
Step 3: Review Post-Extraction Handling
Analyte loss can also occur after a successful extraction.
-
Solvent Evaporation: The volatility of this compound means it can be lost during solvent concentration.
-
Recommendation: Use a gentle stream of nitrogen for evaporation at room temperature. A rotary evaporator with a cooled water bath is also a good option. Avoid high temperatures.
-
-
Sample Storage: The compound may not be stable in the final extract over long periods.
-
Recommendation: Analyze extracts as soon as possible. If storage is necessary, keep them at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light.
-
Step 4: Verify Your Analytical Method
The final analysis step is crucial for accurate quantification.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is the preferred method for analyzing volatile and semi-volatile compounds.
-
Recommendation: Use a GC column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) for good peak shape and separation.
-
-
Selective Detection: For complex matrices, a standard mass spectrometer might not be selective enough.
-
Internal Standards: Using an appropriate internal standard is key for accurate quantification and to correct for losses during sample preparation and injection.
-
Recommendation: An ideal internal standard would be a stable isotope-labeled version of the analyte. If this is not available, choose a compound with similar chemical properties (e.g., another sulfur-containing ester) that is not present in the sample.
-
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 10 mL of aqueous sample, add a buffer to adjust the pH to 6.0.
-
If the sample is solid, homogenize it with a buffered solution.
-
Add 2 g of sodium chloride and vortex to dissolve.
-
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 20 mL of dichloromethane.
-
Gently invert the funnel 20-30 times, releasing pressure periodically.
-
Allow the layers to separate. If an emulsion forms, let it stand for 10-15 minutes or centrifuge if necessary.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with 20 mL of dichloromethane each time.
-
-
Drying and Concentration:
-
Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
-
Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
-
Cartridge Selection:
-
Use a 500 mg, 6 mL reversed-phase C18 SPE cartridge.
-
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water (pH 6.0) through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load 10 mL of the pH-adjusted sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar impurities.
-
-
Elution:
-
Elute the analyte with 5 mL of ethyl acetate.
-
-
Concentration and Analysis:
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen and analyze by GC-MS.
-
Diagram: SPE Workflow
Caption: A typical Solid-Phase Extraction workflow.
Concluding Remarks
Overcoming low recovery of this compound requires a holistic approach that considers the compound's unique chemical properties and the complexities of the sample matrix. By systematically evaluating each step of your workflow, from sample preparation to final analysis, and by implementing the optimized protocols and troubleshooting strategies outlined in this guide, you can significantly enhance the accuracy and reliability of your results. Our team of application scientists is committed to your success and is available for further consultation on your specific experimental challenges.
References
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- PubMed Central. (2024). Pipette-tip kapok fiber-based solid-phase extraction/in-situ derivatization for the rapid and green analysis of furfural compounds.
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- 试剂信息网. Ethyl 3-(furfurylthio)
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- American Chemical Society.
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- Analytics-Shop. Selecting the sorbent for solid phase extraction.
- Waters Corporation. (2020).
- YouTube. (2022). How to Fix Espresso Extractions: Timing, Taste & More.
- Blogs - News. (2025).
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- NIH. (2015).
- Thermo Fisher Scientific - KR. SPE Phase and Solvent Selection.
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- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. Thermal decomposition kinetics of furfural and furfuryl alcohol [ouci.dntb.gov.ua]
- 13. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
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Technical Support Center: A Guide to Preventing Degradation of Ethyl 3-(furfurylthio)propionate Standard Solutions
Welcome to the technical support center for Ethyl 3-(furfurylthio)propionate. This guide is designed for researchers, analytical scientists, and quality control professionals who rely on the accuracy and stability of this standard for their work in flavor, fragrance, and pharmaceutical analysis. This compound is a complex molecule containing a thioether, a furan ring, and an ester functional group. This unique structure, while responsible for its distinct sensory properties, also presents specific stability challenges.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you maintain the integrity of your standard solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard is showing a decrease in purity and peak area during analysis. What are the likely chemical causes?
A1: The degradation of this compound typically proceeds via three primary pathways due to its constituent functional groups. Understanding these mechanisms is the first step in preventing them.
-
Oxidation of the Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation, which can convert it first to a sulfoxide and subsequently to a sulfone.[3][4] This is a common degradation route for many sulfur-containing compounds, often initiated by atmospheric oxygen, peroxides present in solvents, or exposure to light.
-
Acid-Catalyzed Degradation of the Furan Ring: Furan and its derivatives are known to be unstable in acidic conditions.[5] Protons can catalyze a ring-opening reaction, leading to polymerization or the formation of various degradation products, which will result in a significant loss of the parent analyte.[6]
-
Hydrolysis of the Ester Group: The ethyl ester functional group can be hydrolyzed to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acidic and basic conditions and is accelerated by the presence of water in the solvent.
These degradation pathways can occur independently or concurrently, making careful control of the solution's chemical environment paramount.
Caption: Potential degradation pathways for this compound.
Q2: What is the best solvent for preparing my stock and working solutions to ensure maximum stability?
A2: Solvent selection is a critical control point. The ideal solvent should be inert, free of contaminants that can initiate degradation, and compatible with your analytical method.
Recommendations:
-
Primary Choice (Aprotic Solvents): High-purity, anhydrous, aprotic solvents are strongly recommended. Acetonitrile (ACN) and Ethyl Acetate are excellent choices. They are less likely to participate in hydrolysis and are generally available in high-purity grades.
-
Avoid Protic and Acidic Solvents: Avoid using alcohols like methanol or ethanol for long-term stock solutions, as they can participate in transesterification and may contain water. Critically, avoid any solvents with an acidic pH or those that may have degraded to form acidic impurities (e.g., older bottles of tetrahydrofuran (THF) can form peroxides and acids).
-
Purity is Non-Negotiable: Always use the highest purity solvents available (e.g., HPLC-grade, analytical grade). Ensure they are fresh and stored correctly to prevent the uptake of atmospheric water or the formation of peroxides.
| Solvent Class | Recommended Solvents | Rationale & Cautions |
| Aprotic Polar | Acetonitrile (ACN), Ethyl Acetate | Excellent Choice. Inert, compatible with many analytical methods. Ensure anhydrous grade is used. |
| Aprotic Non-Polar | Hexane, Toluene[7] | Good Choice. Suitable for stock solutions. Toluene has been used for preparing sulfur reference standards.[7] Ensure peroxide-free. |
| Protic Polar | Methanol, Ethanol | Use with Caution. Not recommended for long-term stock solutions due to potential for hydrolysis and transesterification. Acceptable for short-term working solutions if the method requires it. |
| Aqueous/Buffers | Water, Phosphate Buffers | Avoid. The presence of water significantly increases the risk of ester hydrolysis. The furan ring is highly susceptible to degradation in acidic buffers.[5][6] |
Q3: What are the optimal storage conditions for my prepared stock and working solutions?
A3: Environmental factors play a significant role in the long-term stability of your standard. Control over temperature, light, and atmospheric exposure is essential.
Core Storage Protocol:
-
Temperature: Store all stock solutions at low temperatures, ideally at -20°C or below . This significantly slows the rate of all potential degradation reactions. For routine use, working solutions can be kept in a refrigerated autosampler (e.g., 4°C), but for no longer than the validated stability period.[8][9]
-
Light Protection: Store solutions in amber glass vials to protect the molecule from photolytic degradation. UV light can provide the energy to initiate oxidation.
-
Inert Atmosphere: Oxygen is a key reactant in the oxidation of the thioether. Before sealing the vial for long-term storage, displace the headspace with an inert gas like argon or nitrogen .[10] This creates an oxygen-free environment, effectively inhibiting this degradation pathway.
-
Proper Sealing: Use vials with high-quality PTFE-lined caps to ensure a tight seal, preventing both solvent evaporation and the ingress of atmospheric moisture and oxygen.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Stock), 2-8°C (Working) | Reduces kinetic rates of all degradation reactions. |
| Light | Amber Vials / Protect from light | Prevents photolytic degradation, especially oxidation. |
| Atmosphere | Purge with Argon or Nitrogen | Displaces oxygen to prevent thioether oxidation.[10] |
| Container | Type I Borosilicate Glass with PTFE-lined caps | Inert surface and tight seal to prevent contamination and evaporation. |
Q4: I need to establish a reliable expiry date for my solutions. How can I design a stability study?
A4: Performing a formal stability study is a requirement for ensuring the accuracy of quantitative analysis.[9][11] This process involves analyzing the solution over time against a freshly prepared standard to monitor for any significant change in concentration.[8][12]
Step-by-Step Experimental Protocol for Solution Stability:
-
Preparation (Time Zero):
-
Carefully prepare a stock solution of this compound at a known concentration in your chosen, high-purity solvent.
-
Aliquot this stock solution into multiple amber vials, purge with inert gas, and seal tightly.
-
Prepare a set of working-level calibration standards and Quality Control (QC) samples from this stock.
-
Immediately analyze the "Time Zero" samples using a validated, stability-indicating method (e.g., HPLC-UV, GC-MS). This initial result is your baseline. The method should be able to separate the parent peak from any potential degradants.
-
-
Storage:
-
Store the aliquoted stock solution vials under the intended storage conditions (e.g., -20°C, protected from light).
-
You may also store a separate set of working solutions under conditions mimicking routine use (e.g., 4°C in an autosampler) to determine bench-top stability.[12]
-
-
Time-Point Analysis:
-
At predefined intervals (e.g., 24 hours, 7 days, 1 month, 3 months), remove one stored vial.
-
Allow the solution to come to room temperature.
-
On the same day, prepare a fresh stock solution and a corresponding set of working standards.
-
Analyze the aged solution (as a sample) against the calibration curve generated from the freshly prepared standards.[8]
-
-
Data Evaluation:
-
Calculate the concentration of the aged solution.
-
Compare this concentration to the "Time Zero" result.
-
Acceptance Criteria: The solution is considered stable if the concentration of the aged sample is within a pre-defined limit of the initial value, typically 98.0% to 102.0% .[8] Additionally, no significant new impurity peaks should be observed in the chromatogram.
-
-
Establishing Expiry: The longest time point at which the solution meets the acceptance criteria under the specified storage conditions defines its stability period, or "use-by" date.
Caption: Experimental workflow for determining solution stability.
Q5: Are there any chemical stabilizers I can add to my standard solutions?
A5: While stabilizers are used for some chemical standards, their use with a multi-functional reference standard like this compound requires extreme caution.
-
Antioxidants: Adding an antioxidant like Butylated hydroxytoluene (BHT) could theoretically help prevent the oxidation of the thioether. However, the BHT itself will produce a chromatographic peak and could potentially interfere with your analysis or react with the analyte over time. Its use would need to be thoroughly validated.
-
Buffers: As discussed, buffers are not recommended. While a neutral pH buffer might seem to prevent acid/base hydrolysis of the ester, the presence of water is a primary driver of this reaction. Furthermore, even slight inaccuracies in buffer preparation could lead to a pH that damages the furan ring.
Q6: What are the best practices for handling solutions during routine lab work to minimize degradation?
A6: Maintaining solution integrity extends to its handling during daily use. Adhering to best practices prevents the introduction of contaminants and minimizes exposure to detrimental conditions.
-
Minimize Time at Room Temperature: Only remove vials from cold storage for the minimum time required to prepare dilutions. Return them promptly afterward.
-
Equilibrate Before Use: Allow solutions to reach ambient temperature before opening to prevent condensation of atmospheric water inside the vial.
-
Use Clean Equipment: Always use scrupulously clean and dry glassware and pipette tips to avoid cross-contamination.
-
Work from Aliquots: For routine analysis, prepare a smaller working aliquot from your main stock solution. This prevents repeated warming/cooling cycles and potential contamination of the primary stock.
-
Seal Vials Immediately: After withdrawing the required volume, immediately recap the vial tightly to minimize exposure to air and moisture. If possible, give the headspace a brief flush with inert gas before sealing.
By implementing these rigorous preparation, storage, and handling protocols, you can ensure the long-term stability and accuracy of your this compound standard solutions, leading to more reliable and reproducible analytical results.
References
- The Top 10 Best Practices For Proper Chemical Storage. (n.d.). IDR Environmental Services.
- 5 Best Practices for Safer Chemical Storage. (n.d.). SPC Industrial.
- Best Practices for Chemical Storage. (n.d.). LSU Health Shreveport.
- Chemical Storage Principles & Best Practices. (n.d.). H&F.
- ethyl 3-(furfuryl thio) propionate, 94278-27-0. (n.d.). The Good Scents Company.
- Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. (n.d.).
- Ethyl 3-(furfurylthio)
- Ethyl 3-(furfurylthio)
- Technical Support Center: Furan Ring Stability and Degrad
- Stability issues of furan rings in acidic or basic conditions. (n.d.). BenchChem.
- Organic sulfide. (n.d.). Wikipedia.
- Solution Stability In Analytical Method Validation: How To Perform. (2025, May 2). PharmaGuru.
- Viswanathan, C. T., et al. (2013).
- Stability of analytical solutions. (2011, September 22).
- Thioethers (Sulfides) and Silyl Ethers. (2020, May 30). Chemistry LibreTexts.
- Stability Studies On Analytical Solutions In A Pharmaceutical Labor
- Sulfur standard solution for use in the determination of low sulfur concentration in liquid fuels. (2014).
- Sulfur Analyzer Calibration. (n.d.). A.S.A.
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Technical Support Center: Optimizing GC-MS for Ethyl 3-(furfurylthio)propionate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Ethyl 3-(furfurylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this challenging sulfur-containing flavor compound.
The analysis of volatile sulfur compounds (VSCs) like this compound presents a unique set of analytical hurdles.[1] Due to their high reactivity and tendency to adsorb onto active sites within the GC system, these compounds often suffer from poor peak shapes, low sensitivity, and poor reproducibility.[2][3][4] This guide provides a systematic approach to overcoming these challenges, ensuring robust and reliable data.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the analysis of this compound.
Q1: Why is my this compound peak severely tailing?
Peak tailing for sulfur compounds is almost always due to unwanted interactions with active sites in your GC system.[2] The sulfur atom readily interacts with metal surfaces and exposed silanol groups in the sample flow path.[2] Key areas to investigate are the injector liner, the column itself, and any transfer lines.[2] Using components designed for inertness is critical for analyzing reactive sulfur compounds.[3][5][6][7]
Q2: My sensitivity is very low, and I can barely detect my analyte. What's the cause?
Low sensitivity can stem from several factors. First, active sites that cause peak tailing also irreversibly adsorb the analyte, reducing the amount that reaches the detector.[3][4] Second, your injection technique may not be suitable for trace analysis. For low concentrations, a splitless injection is necessary to transfer the maximum amount of analyte to the column.[8][9][10] Finally, your mass spectrometer settings may not be optimized for your target compound. Using Selected Ion Monitoring (SIM) mode instead of full scan mode will dramatically increase sensitivity.[11]
Q3: My results are not reproducible. What should I check first?
Poor reproducibility is often a symptom of an active or contaminated system.[12] If the system's activity changes between runs (e.g., due to matrix components temporarily passivating active sites), your peak areas will be inconsistent. Start by checking for leaks and ensuring all consumables, like the septum and liner, are fresh.[13][14] Also, consider the stability of your sample; VSCs can oxidize or degrade over time.[1][15] Adding an antioxidant like EDTA to your sample can sometimes improve stability.[1][15][16]
Q4: Do I need to derivatize this compound for GC-MS analysis?
While derivatization is a common strategy to improve the analysis of highly polar or reactive compounds like thiols, it is not always necessary for thioethers like this compound.[17][18] Derivatization aims to block the active thiol group, reduce polarity, and improve volatility and stability.[19] However, for this specific compound, optimizing the inertness of the GC flow path and using proper injection techniques are typically sufficient and preferable to adding a complex derivatization step, which can introduce its own set of variables and potential for error.[20]
Troubleshooting & Optimization Workflow
Use the following diagram to systematically diagnose and resolve common issues.
Caption: Troubleshooting workflow for diagnosing poor peak shape.
Optimizing GC-MS Parameters: A Method Development Guide
Achieving high-quality data for this compound requires careful optimization of each stage of the analysis, from sample preparation to detection.
1. Sample Preparation: Headspace-SPME
For trace analysis of volatile compounds in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful and solvent-free technique.[16][21] It concentrates analytes from the sample headspace onto a coated fiber, which is then thermally desorbed in the GC inlet.
Experimental Protocol: HS-SPME for Liquid Samples
-
Sample Aliquot: Place 1-5 g of your liquid sample into a 20 mL headspace vial.[22][23]
-
Matrix Modification (Optional but Recommended):
-
Internal Standard: Spike the sample with an appropriate internal standard for accurate quantification.
-
Equilibration: Seal the vial and place it in an autosampler tray with agitation. Equilibrate the sample at a controlled temperature (e.g., 30-40°C) for 10-15 minutes to allow analytes to partition into the headspace.[22]
-
Extraction: Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a fixed time (e.g., 15-30 minutes) with continued agitation.[16][22]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption (e.g., at 250°C for 3 minutes).[22]
2. Gas Chromatography (GC) Parameters
The GC system must be configured to minimize analyte interaction and ensure efficient separation.
| Parameter | Recommended Setting | Rationale & Expertise |
| Injection Mode | Splitless | For trace analysis, a splitless injection ensures that the entire desorbed sample from the SPME fiber is transferred to the column, maximizing sensitivity.[9][10][24] A split injection is only suitable for high-concentration samples.[8][25] |
| Inlet Temperature | 250 °C | This temperature must be high enough to ensure rapid and complete desorption of the analyte from the SPME fiber but not so high as to cause thermal degradation.[1] This is a good starting point for this compound. |
| Inlet Liner | Ultra Inert (UI), single taper with glass wool | This is the most critical component for preventing analyte loss.[2] An inert-coated liner minimizes active sites. The taper helps focus the sample onto the column, and a small plug of deactivated glass wool can help trap non-volatile matrix components.[26] |
| Carrier Gas | Helium (99.999% purity) | Helium is the standard carrier gas for GC-MS. High purity is essential, and the use of oxygen and moisture traps is mandatory to prevent column degradation and increased background noise.[11] |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | This flow rate is optimal for standard 0.25 mm ID capillary columns, balancing separation efficiency and analysis time. Constant flow mode ensures consistent performance during the oven temperature program.[26] |
| GC Column | Low-bleed, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS) | A non-polar to intermediate-polarity column is suitable for this analyte.[27] "MS" designated columns have low bleed, which is crucial for reducing MS background noise and improving signal-to-noise.[11] For extremely challenging applications, specialized sulfur-inert columns (e.g., DB-Sulfur SCD) can provide even better peak shapes.[3][5][28] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | These are standard dimensions that provide a good balance of resolving power, sample capacity, and analysis speed. |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A low initial temperature helps to focus the analyte at the head of the column after injection, leading to sharper peaks. The ramp rate can be adjusted to optimize separation from other matrix components. |
3. Mass Spectrometry (MS) Parameters
The MS detector settings are key to achieving the required sensitivity and selectivity.
| Parameter | Recommended Setting | Rationale & Expertise |
| Ionization Mode | Electron Ionization (EI) | Standard EI at 70 eV is robust and provides reproducible fragmentation patterns for library matching.[29] |
| Ion Source Temp. | 230 °C | A hot source helps to keep the ion volume clean and reduces contamination, but an excessively high temperature can sometimes increase fragmentation or cause degradation of thermally labile compounds. 230°C is a standard starting point.[22][29] |
| Quadrupole Temp. | 150 °C | This temperature is set to prevent contamination of the mass filter without affecting ion transmission.[22] |
| Transfer Line Temp. | 280 °C | The transfer line temperature must be high enough to prevent condensation of the analyte as it passes from the GC column to the MS source, but not so high as to cause degradation. It should typically be set at or slightly above the final oven temperature. |
| Solvent Delay | 3-4 minutes | This prevents the high concentration of any residual solvents or early-eluting, low-interest compounds from entering and saturating the MS detector. |
| Detection Mode | Full Scan (for identification) & SIM (for quantification) | Full Scan (m/z 40-350): Use during method development to confirm the identity of the analyte by observing its full mass spectrum.[30] Selected Ion Monitoring (SIM): For routine quantification, monitor 3-4 characteristic ions. This mode significantly increases sensitivity by increasing the dwell time on each target ion.[11] |
| Key Ions to Monitor (SIM Mode) | m/z 81, 97, 113, 214 | Based on the structure of this compound (MW 214.28), the following ions are expected: m/z 214: Molecular ion (M+). Its presence confirms the compound's identity. m/z 81: Furfuryl cation ([C5H5O]+), a very stable and typically abundant fragment from the furan moiety.[31] m/z 97: Mclafferty rearrangement product or other fragmentation of the furan ring with the methylene group. m/z 113: Fragment corresponding to the loss of the furfuryl group ([M - C5H5O]+). |
References
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Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (n.d.). MDPI. [Link]
-
Shimada, K., & Mitamura, K. (1994). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Applications, 659(1-2), 227–241. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. [Link]
-
Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC–MS/MS. (2021). ACS Publications. [Link]
-
Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. (2022). ACS Publications. [Link]
-
Select Low Sulfur GC column. (n.d.). Agilent. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). PubMed. [Link]
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2014). PubMed Central. [Link]
-
Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. (2013). ResearchGate. [Link]
-
Agilent Select Low Sulfur GC Column. (n.d.). Chrom Tech. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). ResearchGate. [Link]
-
Sulfur compounds Analysis of sulfur gases. (2011). Agilent. [Link]
-
Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. (2020). National Institutes of Health. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Ohio Valley Specialty. [Link]
-
Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (2020). MDPI. [Link]
-
Split, Splitless, and Beyond—Getting the Most From Your Inlet. (2021). LCGC International. [Link]
-
Understanding Split and Splitless Injection. (n.d.). Coconote. [Link]
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. (n.d.). Agilent. [Link]
-
Split vs. Splitless Injection in Gas Chromatography (GC). (n.d.). Phenomenex. [Link]
-
Split/Splitless Injector Gas Chromatography. (n.d.). SCION Instruments. [Link]
-
Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection. (n.d.). Davidson Analytical Services. [Link]
-
Navigating Split and Splitless Injections with Crowdsourced Insights. (2024). Separation Science. [Link]
-
Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (n.d.). Shimadzu. [Link]
-
Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica Sl. [Link]
-
GC Troubleshooting Guide. (2023). GL Sciences. [Link]
-
Appendix B: GC/MS Troubleshooting Quick Reference. (2008). ResearchGate. [Link]
-
Using GC–ICP-MS for Speciation of Sulfur in Reformulated Fuels. (2006). Spectroscopy Online. [Link]
-
Optimization of GC hardware system for trace level sulfur compounds analysis in hydrocarbon gases. (2001). ResearchGate. [Link]
-
This compound. (n.d.). SpectraBase. [Link]
-
Optimizing Conditions for GC/MS Analyses. (2020). Agilent. [Link]
-
Optimizing GC–MS Methods. (2013). LCGC International. [Link]
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Technical Support Center: Troubleshooting Co-elution Issues with Ethyl 3-(furfurylthio)propionate
Welcome to the technical support center for the analysis of Ethyl 3-(furfurylthio)propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for overcoming the common analytical challenge of peak co-elution. As a key aroma compound in many food and beverage products, particularly coffee, accurate quantification of this compound is critical. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.
Understanding the Challenge: The Chemical Nature of this compound and Co-elution
This compound (CAS RN: 94278-27-0) is a volatile sulfur-containing compound with a characteristic roasted, coffee-like aroma.[1][2] Its analysis is most commonly performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or a sulfur-selective detector. Co-elution, the overlapping of chromatographic peaks, is a frequent and frustrating issue that can lead to inaccurate quantification and misidentification.[3][4]
This problem is particularly prevalent in the analysis of complex matrices like coffee, which can contain hundreds of volatile compounds.[5][6] The moderate polarity of this compound, stemming from its ester and thioether functional groups and the furan ring, places it in a chromatographic region where numerous other aroma compounds may also elute.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered during the analysis of this compound, providing a logical, step-by-step approach to resolving co-elution.
Q1: I'm observing a shoulder on my this compound peak, or the peak is broader than expected. How can I confirm co-elution?
Answer:
Visual inspection of the peak shape is the first indicator of a potential co-elution issue. A shoulder, split peak, or excessive tailing suggests the presence of an overlapping compound. However, for definitive confirmation, especially in the absence of obvious peak distortion, more rigorous methods are required.
Expert Insight: The key is to leverage the power of your detection system.
-
Mass Spectrometry (MS) is your primary tool for confirmation.
-
Examine the Mass Spectra Across the Peak: Acquire mass spectra from the beginning, apex, and end of the suspect peak. If the spectra are not identical, it is a clear indication of co-elution. Deconvolution software can be a powerful tool in this analysis.[7]
-
Extracted Ion Chromatograms (EICs): Plot the EICs of the characteristic ions of this compound (e.g., m/z 81, 97, 110, 137, 214) and compare them. If the peak shapes of the EICs are not perfectly symmetrical and do not overlay perfectly, a co-eluting compound is likely present.
-
-
For systems without MS (e.g., GC-FID, GC-SCD):
-
Methodical Variation: Systematically alter chromatographic parameters (e.g., temperature program, carrier gas flow rate) and observe the peak shape. If the peak splits into two or its shape changes significantly with minor method adjustments, co-elution is highly probable.
-
Q2: What are the likely compounds co-eluting with this compound in coffee or other food matrices?
Answer:
Identifying the specific co-eluting species is crucial for targeted method development. Based on its chemical properties and typical matrices, several classes of compounds are potential culprits:
-
Isomeric and Structurally Similar Compounds:
-
Positional Isomers: Isomers where the thioether linkage or the ester group is at a different position on the furan ring or the propionate chain. These will have very similar mass spectra and polarity, making them challenging to separate.
-
Other Furan Thioethers and Esters: Compounds like furfuryl methyl sulfide, furfuryl ethyl sulfide, and other ethyl esters of sulfur-containing acids can have similar volatilities and polarities.[8]
-
-
Matrix-Derived Compounds in Coffee:
-
Pyrazines: A large class of nitrogen-containing heterocyclic compounds abundant in roasted coffee that can have a wide range of polarities.
-
Other Furan Derivatives: Furfural, 5-methylfurfural, and furfuryl alcohol are present in high concentrations and, while generally more polar, can tail and interfere with less abundant compounds.[9][10]
-
Ketones and Aldehydes: Various ketones and aldehydes formed during the Maillard reaction can also elute in the same region.
-
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Furfuryl mercaptan and ethyl acrylate.
-
Byproducts: Dimerization products of furfuryl mercaptan (e.g., difurfuryl disulfide) or side-reaction products from the synthesis process.
-
Q3: My initial attempts to resolve the co-elution by changing the temperature program have failed. What is the next logical step?
Answer:
When simple adjustments to the temperature program are insufficient, a more fundamental change in the separation mechanism is required. The next and most impactful step is to change the stationary phase of the GC column .
Expert Insight: The principle of "like dissolves like" is paramount in chromatography.[11] To resolve co-eluting compounds, you need to exploit differences in their chemical properties by using a stationary phase that interacts differently with your analyte and the interferent.
Troubleshooting Workflow: Column Selection
Caption: Logical workflow for addressing co-elution by changing the GC column stationary phase.
Data Presentation: GC Column Selection Guide for this compound
| Column Type | Stationary Phase Chemistry | Separation Principle | Recommended Use Case |
| Non-Polar | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Primarily separates based on boiling point and van der Waals interactions.[12] | Good starting point for general profiling of complex mixtures. May not resolve polar co-elutants effectively. |
| Polar | Polyethylene Glycol (e.g., WAX, FFAP) | Separates based on polarity, exploiting dipole-dipole interactions and hydrogen bonding potential.[9] | Highly recommended for resolving this compound from non-polar or less polar interferents. |
| Intermediate Polarity | Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200) | Offers a different selectivity that can be effective for separating compounds with similar boiling points and polarities.[13] | A good alternative if both polar and non-polar columns fail to provide adequate resolution. |
| Sulfur-Specific | Proprietary phases designed for inertness (e.g., DB-Sulfur SCD) | Optimized for the analysis of active sulfur compounds, minimizing peak tailing and improving resolution. | Ideal when analyzing trace levels of sulfur compounds and experiencing peak shape issues. |
Q4: I have switched to a polar column, but the co-elution is still not fully resolved. What other instrumental parameters can I optimize?
Answer:
After selecting an appropriate column, fine-tuning other GC parameters can further enhance separation.
Experimental Protocol: Method Optimization
-
Carrier Gas Flow Rate (Linear Velocity):
-
Principle: Operating at the optimal linear velocity for your carrier gas (Helium or Hydrogen) will result in the highest column efficiency (narrowest peaks).
-
Action: Perform a van Deemter plot analysis or, more practically, analyze your sample at a few different flow rates (e.g., 30, 35, 40 cm/s for Helium) to find the setting that provides the best resolution between your target and the interferent.
-
-
Oven Temperature Program:
-
Principle: A slower oven ramp rate increases the time the analytes spend interacting with the stationary phase, which can improve the separation of closely eluting compounds.
-
Action: Decrease the ramp rate in the temperature range where your analyte elutes. For example, if this compound elutes at 180°C with a 10°C/min ramp, try a 5°C/min or even 3°C/min ramp from 160°C to 190°C.
-
-
Injection Technique:
-
Principle: A sharp, narrow injection band is crucial for good chromatography.
-
Action: If using splitless injection, ensure your initial oven temperature is low enough to allow for solvent focusing. For split injection, a higher split ratio can lead to sharper peaks, but with a loss in sensitivity.
-
Q5: Are there any sample preparation strategies that can help mitigate co-elution?
Answer:
Yes, selective sample preparation can be a powerful tool to remove interfering compounds before they are introduced into the GC system.
-
Solid Phase Microextraction (SPME):
-
Principle: The choice of SPME fiber coating can influence the types of compounds that are extracted.
-
Action: Experiment with different fiber coatings. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good general-purpose choice for volatile and semi-volatile compounds.[5] If you suspect a very polar interferent, a more polar fiber might selectively exclude it, or vice versa.
-
-
Fractionation:
-
Principle: For liquid samples, you can perform a pre-separation based on polarity.
-
Action: A simple liquid-liquid extraction with solvents of differing polarities or the use of solid-phase extraction (SPE) cartridges can be used to isolate a fraction enriched in your target analyte and depleted of the interfering compound.
-
Mandatory Visualization: Troubleshooting Logic
Caption: A hierarchical approach to troubleshooting co-elution issues.
References
-
Agilent Technologies. (2014). Analysis of Medium Volatility Sulfur Compounds in Coffee Using Agilent GC/Q-TOF. Retrieved from [Link]
-
Ghassempour, A., et al. (2015). Furanic compounds and furfural in different coffee products by headspace liquid-phase micro-extraction followed by gas chromatography-mass spectrometry: survey and effect of brewing procedures. Food Additives & Contaminants: Part B, 8(1), 73-80. Retrieved from [Link]
-
VUV Analytics. (2019). Screening Your Coffee for Furan with GC-VUV. Retrieved from [Link]
- Hofmann, T., & Schieberle, P. (2000). Structure–Odor Correlations in Homologous Series of Mercapto Furans and Mercapto Thiophenes Synthesized by Changing the Structural Motifs of the Key Coffee Odorant Furan-2-ylmethanethiol. Journal of Agricultural and Food Chemistry, 48(9), 4301-4306.
-
Ho, C. T., & Carlin, J. T. (2005). Determination of Furan Levels in Coffee Using Automated Solid-Phase Microextraction and Gas chromatography/mass Spectrometry. Journal of AOAC International, 88(2), 574-576. Retrieved from [Link]
-
Zhang, Y., & Tan, L. P. (n.d.). Analysis of Coffee Aroma Components with Agilent PAL3 Autosampler and 7010B GC/TQ. Agilent Technologies. Retrieved from [Link]
-
Lv, Y., et al. (2022). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Foods, 11(18), 2849. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
-
JEOL. (n.d.). Differential analysis of coffee aroma compounds using HS GC-QMS and msFineAnalysis iQ. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved from [Link]
-
ResearchGate. (2022). Why non-polar impurity is co-eluting with target compound in column chromatography?. Retrieved from [Link]
- Thigpen, A., Deruiter, J., & Clark, C. (2007). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
Sources
- 1. Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0 [m.foodessenceflavours.com]
- 2. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. chromtech.com [chromtech.com]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(furfurylthio)propionate
Welcome to the technical support center for the synthesis of Ethyl 3-(furfurylthio)propionate. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable flavor and fragrance compound. We move beyond simple procedural outlines to explain the causal relationships behind key experimental parameters, empowering you to troubleshoot effectively and optimize your synthesis.
Section 1: Understanding the Core Chemistry
Before troubleshooting, a firm grasp of the reaction's fundamental mechanism is essential. This synthesis is a classic example of a Thiol-Michael addition, a highly efficient and atom-economical reaction.
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis is achieved through the conjugate addition (Michael addition) of furfuryl mercaptan to ethyl acrylate.[1][2] This reaction is typically facilitated by a base, which plays a crucial role in activating the thiol.
The Base-Catalyzed Mechanism Proceeds in Three Key Steps:
-
Deprotonation: A base removes the acidic proton from the thiol group of furfuryl mercaptan, generating a highly nucleophilic thiolate anion. The pKa of the thiol dictates the ease of this step and the required base strength.[3]
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of ethyl acrylate, an α,β-unsaturated ester. This breaks the carbon-carbon double bond and forms a new carbon-sulfur bond, creating a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is subsequently protonated (typically by the conjugate acid of the base or during aqueous workup) to yield the final product, this compound.
This mechanism is favored for its high efficiency and is considered a "click" reaction due to its reliability and high yields under optimal conditions.[4]
Section 2: Troubleshooting Guide for Low Yield
Low yield is the most common issue encountered in this synthesis. The following questions address the primary culprits and provide actionable solutions.
Q2: My reaction yield is poor (<70%). What are the most likely causes?
Several factors can contribute to diminished yields. A systematic evaluation is key to identifying the root cause.
| Potential Cause | Underlying Science | Recommended Action |
| Oxidation of Reactant | Furfuryl mercaptan is highly susceptible to atmospheric oxygen, leading to the formation of difurfuryl disulfide. This side reaction consumes the thiol, directly reducing the potential yield. | Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly distilled or high-purity furfuryl mercaptan. |
| Polymerization of Acrylate | Ethyl acrylate can undergo anionic or radical polymerization, especially in the presence of strong bases, high temperatures, or impurities. This side reaction competes directly with the desired Michael addition. | Use a mild, non-nucleophilic base (e.g., triethylamine). Maintain strict temperature control (0°C to room temperature). Ensure reagents are free of radical initiators. |
| Suboptimal Catalysis | An inappropriate choice or concentration of catalyst can lead to a sluggish reaction or promote side reactions. A base that is too strong can cause polymerization, while one that is too weak will result in slow conversion. | Screen different catalysts. Tertiary amines or phosphines are often effective.[5][6] Titrate the catalyst loading to find the optimal concentration (typically 1-10 mol%). |
| Losses During Workup | The product is a relatively high-boiling point oil.[7] Emulsion formation during aqueous extraction or product loss during solvent removal can significantly impact the isolated yield. | Use brine washes to break emulsions. Employ rotary evaporation under reduced pressure and gentle heating to remove solvents. |
| Inefficient Purification | Co-distillation with unreacted starting materials or thermal decomposition during high-temperature vacuum distillation can lead to a lower final yield of pure product. | Use fractional vacuum distillation with a short path apparatus or purify via column chromatography on silica gel for higher purity. |
Q3: I suspect my furfuryl mercaptan is degrading. How can I confirm this and prevent it?
Confirmation: Degradation almost always means oxidation to difurfuryl disulfide. You can detect this impurity using:
-
Thin-Layer Chromatography (TLC): The disulfide will appear as a distinct, less polar spot compared to the thiol.
-
GC-MS: This will show a separate peak with a mass corresponding to the disulfide.
Prevention is Critical:
-
Inert Atmosphere: This is non-negotiable. Purge your reaction vessel with nitrogen or argon for at least 15-20 minutes before adding reagents and maintain a positive pressure throughout the reaction.[8]
-
Reagent Quality: Use furfuryl mercaptan from a freshly opened bottle or distill it under vacuum immediately before use. Store it under an inert atmosphere and refrigerated.
-
Degassing Solvents: For maximum rigor, sparging your solvent with nitrogen for 30 minutes before use can remove dissolved oxygen.
Q4: A white precipitate forms in my reaction flask, and the mixture becomes viscous. What is it and how can I avoid it?
This is a classic sign of ethyl acrylate polymerization. Acrylates are highly prone to polymerization, which can be initiated by strong bases or trace radical species.
Mitigation Strategies:
-
Catalyst Choice: Avoid strong, hard bases like NaOH or KOH. Opt for milder organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Nucleophilic catalysts like dimethylphenylphosphine (DMPP) are also highly effective and often require very low loadings, minimizing side reactions.[5]
-
Temperature Control: The reaction is exothermic. Pre-cool your reaction vessel in an ice bath (0°C) before adding the catalyst. Add the catalyst slowly and dropwise to maintain a low internal temperature.
-
Order of Addition: Add the catalyst to the mixture of the thiol and the acrylate. Do not pre-mix the catalyst and the acrylate.
-
Radical Inhibitors: While less common for base-catalyzed Michael additions, if you suspect radical contamination, adding a small amount (e.g., 100 ppm) of an inhibitor like hydroquinone monomethyl ether (MEHQ) or butylated hydroxytoluene (BHT) can be effective.
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side reactions.
Q5: Can you provide a step-by-step, optimized laboratory protocol for this synthesis?
Certainly. This protocol is designed for a 0.1 mole scale synthesis and emphasizes control over the key variables discussed.
Materials & Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Nitrogen/Argon inlet and bubbler
-
Ice bath
-
Furfuryl Mercaptan (11.42 g, 0.1 mol)
-
Ethyl Acrylate (10.51 g, 1.05 eq, 0.105 mol)
-
Triethylamine (TEA) (1.01 g, 0.1 eq, 0.01 mol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Standard workup reagents (diethyl ether, saturated NH₄Cl, brine, MgSO₄)
Experimental Workflow Diagram:
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel. Purge the entire system with dry nitrogen or argon for 20 minutes.
-
Charging Reactants: To the flask, add anhydrous THF (100 mL), followed by furfuryl mercaptan (0.1 mol) and ethyl acrylate (0.105 mol).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Catalyst Addition: Add triethylamine (0.01 mol) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction at 0°C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 4-6 hours.
-
Monitoring: Monitor the consumption of the furfuryl mercaptan by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product will be a new, more polar spot.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the catalyst.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the final product as a colorless to pale yellow oil.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the ideal solvent for this reaction?
Polar aprotic solvents are generally preferred as they can solvate the ionic intermediates without interfering with the reaction.
-
Tetrahydrofuran (THF): An excellent and common choice.[6]
-
Acetonitrile (MeCN): Also a good option, slightly more polar than THF.
-
Dichloromethane (DCM): Can be used but is less polar.
-
Solvent-Free: For some highly efficient catalytic systems, the reaction can be run neat (solvent-free), which is advantageous for green chemistry principles.[2] However, this requires excellent temperature control to manage the exotherm.
Q7: My final product has a harsh, unpleasant sulfur odor. What is the cause?
The desired product has a characteristic roasted, coffee-like aroma.[7][9] A harsh, "garlicky" or unpleasant sulfur smell is almost always due to unreacted furfuryl mercaptan . This indicates either an incomplete reaction or, more commonly, inefficient purification. Improve your vacuum distillation technique or use column chromatography to effectively separate the more volatile mercaptan from the higher-boiling point product.
References
-
Organic Syntheses Procedure, ethyl 3,3-diethoxypropanoate. Available at: [Link]
- Google Patents, Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
-
The Good Scents Company, ethyl 3-(furfuryl thio) propionate. Available at: [Link]
-
MDPI, Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]
-
PubMed, Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Available at: [Link]
-
ChemHub, this compound CAS No: 94278-27-0. Available at: [Link]
-
ResearchGate, Aza-Michael addition of secondary amine to ethyl acrylate. Available at: [Link]
-
PubMed, A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Available at: [Link]
-
Monomer-Flavor.com, Ethyl 3- Furfurylthio Propionate Perfect Ingredient for Spice Synthesis CAS 94278-27-0. Available at: [Link]
-
Eurasian Chemical Communications, Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Available at: [Link]
-
Royal Society of Chemistry, Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Available at: [Link]
-
Royal Society of Chemistry, Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Available at: [Link]
-
PubChem, Ethyl 3-(methylthio)propionate. Available at: [Link]
-
ResearchGate, (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. Available at: [Link]
-
MDPI, Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. Available at: [Link]
-
American Chemical Society, 2-Furfurylthiol. Available at: [Link]
-
ResearchGate, Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose | Request PDF. Available at: [Link]
-
Wikipedia, Thiol-ene reaction. Available at: [Link]
Sources
- 1. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hereon.de [hereon.de]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ethyl 3-(furfuryl thio) propionate, 94278-27-0 [thegoodscentscompany.com]
- 8. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 9. chemhub.com [chemhub.com]
Technical Support Center: Troubleshooting Matrix Effects in the GC-MS Analysis of Ethyl 3-(furfurylthio)propionate in Food Matrices
Welcome to the technical support guide for the analysis of Ethyl 3-(furfurylthio)propionate (EFTP). This resource is designed for researchers and analytical chemists encountering challenges with matrix effects when quantifying this key flavor compound in complex food systems. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the generation of accurate, reproducible data.
Section 1: Foundational Knowledge - Understanding the Challenge
This section addresses the most frequently asked questions regarding the analyte and the nature of the analytical challenge.
Q1: What is this compound and why is its analysis important?
This compound (CAS 94278-27-0) is a sulfur-containing flavor compound that imparts desirable savory, roasted, and coffee-like notes to a variety of food products.[1][2] Its presence and concentration are critical for the flavor profile and quality control of foods such as baked goods, meat products, and condiments.[1][3] Accurate quantification is essential for ensuring product consistency and meeting formulation targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 94278-27-0 | |
| Molecular Formula | C₁₀H₁₄O₃S | |
| Molecular Weight | 214.28 g/mol | [4] |
| Boiling Point | ~298-322 °C at 760 mmHg | [2][5] |
| Flash Point | >110 °C | [6] |
| Organoleptic Profile | Onion, garlic, coffee, roasted, sulfurous, vegetable | [1][6] |
| Solubility | Soluble in alcohol and fats; low solubility in water | [7] |
| Common Food Matrices | Bakery products, condiments, meat products, coffee |[1][3] |
Q2: What is a "matrix effect" in the context of GC-MS, and why is it a problem for EFTP analysis?
In gas chromatography-mass spectrometry (GC-MS), a matrix effect is any influence on the analytical signal caused by co-extracted compounds from the sample, other than the analyte itself.[8] For semi-volatile compounds like EFTP, the most common phenomenon is matrix-induced signal enhancement .[9][10]
Causality: The GC system, particularly the inlet liner and the front of the analytical column, contains "active sites"—points where analytes can irreversibly adsorb. When a pure standard is injected in solvent, a portion of the analyte is lost to these sites, reducing the signal. However, when a sample extract is injected, non-volatile matrix components (like sugars, lipids, or proteins) coat these active sites.[9][10] This "passivates" the system, allowing more of the analyte to pass through to the detector. This results in a higher signal for the same concentration compared to the pure standard, leading to a significant overestimation of the analyte's quantity.[9]
Caption: Mechanism of Matrix-Induced Signal Enhancement in GC-MS.
Q3: How can I definitively determine if my EFTP analysis is compromised by matrix effects?
You must quantify the matrix effect (ME). This is a critical self-validating step in method development. The accepted procedure involves comparing the response of a standard in pure solvent to the response of a standard spiked into a blank matrix extract.
Table 2: Experimental Protocol for Quantifying Matrix Effect (ME)
| Step | Action | Causality/Rationale |
|---|---|---|
| 1 | Prepare Blank Matrix Extract: | This extract must contain all potential interferences from the food but be devoid of the target analyte (EFTP). |
| Select a representative food sample (e.g., unflavored baked dough, plain ground meat) known to be free of EFTP. | A true blank is essential for an accurate ME assessment. | |
| Extract this blank sample using the exact same sample preparation method you intend to use for your unknown samples. | This ensures the matrix composition of the test solution is identical to that of your actual samples. | |
| 2 | Prepare Standard Solutions: | Two sets of standards are needed for direct comparison. |
| Solution A (Solvent Standard): Prepare a standard of EFTP in a clean solvent (e.g., ethyl acetate) at a known concentration (e.g., 1 µg/mL). | This is your baseline reference response. | |
| Solution B (Matrix Standard): Take an aliquot of the blank matrix extract from Step 1 and spike it with EFTP to the exact same final concentration as Solution A. | This standard will experience the same matrix effects as your actual samples. | |
| 3 | Analyze and Calculate: | A direct comparison of the peak areas reveals the extent of the matrix effect. |
| Inject both Solution A and Solution B multiple times (n=3-5) under identical GC-MS conditions. | Multiple injections ensure the result is statistically significant and not due to random variation. | |
| Calculate the average peak area for each solution. | ||
| Calculate ME (%) using the formula: | ||
| ME (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100 | A positive value indicates signal enhancement, while a negative value indicates suppression. | |
| 4 | Interpret Results: | |
| ME between -20% and +20%: The matrix effect is generally considered negligible. | ||
| ME > 20%: Significant signal enhancement is occurring. Mitigation is required. |
| | ME < -20%: Significant signal suppression is occurring. Mitigation is required. | |
Section 2: Troubleshooting Guides and Mitigation Protocols
If you have confirmed that matrix effects are impacting your analysis (ME > ±20%), the following guides provide robust solutions. The primary strategies are to either remove the interfering matrix components or to compensate for their effect through calibration .
Guide 2.1: Mitigating Matrix Effects with QuEChERS Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a powerful sample preparation technique that uses a combination of solvent extraction and dispersive solid-phase extraction (dSPE) to remove a broad range of interferences.[11][12]
Causality: The first step uses acetonitrile and salts to extract semi-polar compounds like EFTP while partitioning away some matrix components.[13][14] The subsequent dSPE "cleanup" step is crucial. A sorbent is chosen based on the primary interferents in your specific food matrix.
Caption: General workflow for the QuEChERS sample preparation method.
Table 3: Detailed QuEChERS Protocol for EFTP Analysis in Food
| Step | Procedure | Rationale & Expert Tips |
|---|---|---|
| 1. Extraction | 1. Weigh 10 g of homogenized food sample into a 50 mL centrifuge tube. | For high-moisture samples, pre-chilling can make homogenization more effective. |
| 2. Add 10 mL of acetonitrile. | Acetonitrile is effective at extracting EFTP while minimizing co-extraction of fats. | |
| 3. Add a salt packet (commonly 4 g MgSO₄, 1 g NaCl). | The salts induce phase separation between the aqueous and organic layers and drive EFTP into the acetonitrile.[14] | |
| 4. Cap and shake vigorously for 1 minute. | Ensures thorough mixing and efficient extraction. | |
| 5. Centrifuge at >3000 g for 5 minutes. | This provides a clean separation of the acetonitrile layer from solid and aqueous phases. | |
| 2. Cleanup (dSPE) | 1. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube. | The dSPE tube already contains the appropriate sorbent(s). |
| dSPE Sorbent Selection (Critical Step): | This is the most important choice for mitigating matrix effects. | |
| - For Fatty Matrices (Meat, some baked goods): Use 150 mg MgSO₄ and 50 mg C18 . | C18 is a non-polar sorbent that effectively removes lipids and fats. | |
| - For Sugary/Acidic Matrices (Condiments, fruit fillings): Use 150 mg MgSO₄ and 50 mg PSA (Primary Secondary Amine). | PSA removes organic acids, sugars, and some polar pigments. | |
| - For Highly Pigmented Matrices: Consider adding 50 mg of GCB (Graphitized Carbon Black), but test for EFTP recovery as GCB can adsorb planar molecules. | ||
| 2. Cap and shake vigorously for 30 seconds. | Ensures maximum contact between the extract and the sorbent. | |
| 3. Centrifuge at >3000 g for 5 minutes. | Pellets the sorbent and any adsorbed matrix components. |
| 3. Analysis | 1. Transfer the supernatant to an autosampler vial for GC-MS analysis. | The resulting extract is now significantly cleaner. Re-assess the matrix effect using the protocol in Table 2. |
Guide 2.2: Using Headspace-Solid Phase Microextraction (HS-SPME) for a Solvent-Free Approach
HS-SPME is an excellent alternative for isolating volatile and semi-volatile compounds like EFTP from non-volatile matrix components.[15][16][17]
Causality: The sample is heated in a sealed vial, causing volatile compounds to partition into the headspace (the air above the sample). An SPME fiber with a specific coating is then exposed to this headspace. Analytes adsorb onto the fiber, which is then directly injected into the GC inlet for thermal desorption.[18] This is a highly effective cleanup technique because non-volatile matrix components (fats, proteins, sugars) remain in the sample vial and never enter the GC system.[19]
Caption: General workflow for Headspace-SPME analysis.
Table 4: Recommended HS-SPME Protocol for EFTP Analysis
| Parameter | Recommended Setting | Rationale & Expert Tips |
|---|---|---|
| Sample Prep | 2-5 g of homogenized sample in a 20 mL headspace vial. | Adding a small amount of saturated NaCl solution can increase the volatility of some analytes ("salting out"). |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | This is a combination fiber with high affinity for a broad range of volatile and semi-volatile compounds, including sulfur compounds. |
| Incubation Temp. | 60-80 °C | Balances efficient volatilization of EFTP without causing thermal degradation or creating unwanted artifacts from the food matrix. |
| Incubation Time | 15-30 min | Allows the sample to reach thermal equilibrium and the analyte to partition into the headspace. |
| Extraction Time | 20-40 min | The time the fiber is exposed to the headspace. This needs to be optimized for your specific matrix to ensure equilibrium or consistent timing. |
| Desorption Temp. | 250 °C | Ensures complete transfer of EFTP from the fiber to the GC column. |
| Desorption Time | 2-5 min | |
Guide 2.3: Compensating with Matrix-Matched Calibration
When sample cleanup is insufficient or impractical, matrix-matched calibration is the gold standard for compensation.[20]
Causality: This technique works by ensuring that the calibration standards and the unknown samples experience the exact same matrix-induced signal enhancement.[21] By preparing your calibration curve in a blank matrix extract, any signal enhancement that occurs in your samples will also occur in your standards, effectively canceling out the error.[20][22]
Table 5: Protocol for Preparing a Matrix-Matched Calibration Curve
| Step | Procedure | Rationale & Expert Tips |
|---|---|---|
| 1. Prepare Bulk Blank Extract | Extract a large batch of a known blank food matrix (see Table 2, Step 1) using your chosen method (e.g., QuEChERS). | You need enough blank extract to prepare all your calibration standards. |
| 2. Prepare Stock Standard | Prepare a concentrated stock solution of EFTP in a pure solvent (e.g., 100 µg/mL in ethyl acetate). | |
| 3. Create Calibration Standards | 1. Aliquot equal volumes of the blank matrix extract into a series of autosampler vials. | For a 5-point curve, you will need 5 vials. |
| 2. Spike each vial with a different, precise volume of the EFTP stock standard to create a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL). | This spiking should be done with high-precision syringes. The volume of stock standard added should be minimal (<5% of total volume) to avoid altering the matrix composition. | |
| 3. Include one vial of unspiked blank matrix extract as your "zero" point. | ||
| 4. Analysis & Quantification | 1. Analyze the matrix-matched standards using the same GC-MS method as your samples. | |
| 2. Construct a calibration curve by plotting peak area against concentration. |
| | 3. Quantify your unknown samples against this curve. | The concentration calculated will be inherently corrected for the matrix effect. |
Section 3: Advanced Considerations
Q4: My blank matrix still shows interfering peaks. What are my options?
If a true "blank" is unavailable, your options are:
-
Standard Addition: This involves adding known amounts of standard to several aliquots of your actual sample. It is highly accurate but very labor-intensive and must be performed for every unique sample.
-
Stable Isotope Dilution Analysis (SIDA): This is the most robust solution. A stable isotope-labeled version of EFTP (e.g., containing ¹³C or ²H) is added to the sample at the very beginning of the extraction. This internal standard behaves identically to the native analyte during extraction, cleanup, and injection, and experiences the same matrix effect. By measuring the ratio of the native analyte to the labeled standard, you can achieve highly accurate quantification regardless of matrix effects or recovery losses. This is the preferred method when accuracy is paramount and the cost of the labeled standard is justifiable.
Q5: How often should I perform GC inlet maintenance when analyzing complex food matrices?
Frequent maintenance is critical for reproducibility. Matrix components that are not removed during cleanup will deposit in the GC inlet.
-
GC Liner: For complex matrices like meat or baked goods, inspect and replace the liner after every 50-100 injections. A dirty liner is a primary source of peak tailing, signal loss, and variability.
-
Column Maintenance: Trim the first 5-10 cm of the analytical column after every 200-300 injections to remove non-volatile residues that can degrade performance.
References
-
ChemHub. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
-
Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
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Kittlaus, S., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Retrieved from [Link]
-
FlavScents. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
-
Li, Y., et al. (2023). Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. PubMed. Retrieved from [Link]
-
The Good Scents Company. (n.d.). furfuryl thiopropionate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved from [Link]
-
American Chemical Society. (2013). Validation and Application of QuEChERS to Flavor and Fragrance R&D. Retrieved from [Link]
-
MDPI. (2023). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Retrieved from [Link]
-
Shimadzu. (n.d.). Sample Preparation Techniques for Food Analysis. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2012). Sample Preparation for Food Contaminant Analysis. Retrieved from [Link]
-
ResearchGate. (2024). RECENT REVIEW OF THE QUECHERS SAMPLE PREPARATION METHOD FOR FOOD AND ENVIRONMENTAL SAMPLE ANALYSIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]
-
GERSTEL. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Retrieved from [Link]
-
Research and Reviews. (2023). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]
-
MDPI. (2023). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]
-
ResearchGate. (2024). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Retrieved from [Link]
-
ResearchGate. (2021). Analysis of Volatiles in Food Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Feasibility of Matrix-Matched Material for Determining Elements in Rice Flour by SN-ICP-MS and LA-ICP-MS. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Basic Principle and Application of the QuEChERS Method. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Retrieved from [Link]
-
Polish Journal of Food and Nutrition Sciences. (n.d.). application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Retrieved from [Link]
-
Pharmacy Research. (n.d.). CAS 94278-27-0 this compound. Retrieved from [Link]
-
Separation Science. (2022). Sample Preparation Techniques for Food & Beverage Analysis. Retrieved from [Link]
-
LCGC International. (2001). Solid-Phase Microextraction (SPME): A Discussion. Retrieved from [Link]
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- 22. lcms.cz [lcms.cz]
Technical Support Center: Enhancing the Stability of Ethyl 3-(furfurylthio)propionate
Introduction
Welcome to the technical support center for Ethyl 3-(furfurylthio)propionate (FEMA No. 3674). This molecule is a critical high-impact aroma chemical, prized for its complex profile of roasted coffee, alliaceous, and savory notes.[1][2] However, its unique structure, featuring both a furan ring and a thioether linkage, renders it susceptible to degradation in various flavor models and food matrices. This guide is designed for researchers and product developers to diagnose stability issues, implement effective mitigation strategies, and ensure the consistent performance of this valuable flavor compound.
This document provides a series of frequently asked questions (FAQs) for foundational knowledge, followed by in-depth troubleshooting guides and validated experimental protocols to address specific stability challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound, CAS 94278-27-0, is a sulfur-containing flavor compound. Its instability arises from two primary structural features:
-
Thioether (Sulfide) Linkage: The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide and then a sulfone.[3][4] This chemical change significantly alters the aroma profile, often leading to a loss of the desired roasted notes and the emergence of off-odors.
-
Furan Ring: The furan moiety is prone to degradation through several pathways, including thermal degradation and oxidation, especially when catalyzed by factors like heat, acid, and metal ions.[5][6][7]
Q2: What are the primary drivers of degradation in a typical flavor model?
The degradation of this compound is typically accelerated by one or more of the following factors:
-
Oxygen: The presence of dissolved or headspace oxygen is the main culprit for oxidizing the thioether group.[3][8]
-
Heat: Thermal processing can accelerate oxidative reactions and also directly cause the degradation of the furan ring.[5][8]
-
Light: UV light can initiate free-radical reactions that degrade the molecule.
-
pH: Acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions of both the furan and ester groups. The stability of thiol and thioether compounds is often pH-dependent.[9][10][11]
-
Metal Ions: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) are potent catalysts for oxidation reactions.[12][13]
Q3: What are the sensory consequences of its degradation?
Degradation leads to a significant loss of the desired aroma profile. The characteristic "roasted coffee" and "savory" notes diminish, and undesirable "off-notes" may appear. Oxidation of the sulfur component can reduce the overall aroma impact and change its character from roasted to less defined sulfuric notes.
Section 2: Troubleshooting Guides
This section addresses common problems encountered during experimental work and provides a logical workflow for diagnosing and solving them.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to identifying and resolving stability issues with this compound.
Sources
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- 2. ethyl 3-(furfuryl thio) propionate [flavscents.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Exploring the Role of Chelating Agents in Food Production and Their Key Manufacturers [thinkdochemicals.com]
- 13. Chelating Agents | American Society of Baking [asbe.org]
Technical Support Center: Sensory Evaluation of Potent Sulfur Compounds
Welcome to the technical support center for the sensory evaluation of potent sulfur compounds. This resource is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to address the unique and complex challenges associated with the sensory analysis of these highly impactful molecules. Our focus is on providing practical, field-tested solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why do my panelists report high levels of sensory fatigue and adaptation when evaluating sulfur compounds?
A1: This is a common and significant challenge directly linked to the chemical nature of potent sulfur compounds, such as thiols and sulfides. These molecules often have extremely low odor detection thresholds, meaning even minute concentrations are perceptible.
-
Mechanism of Fatigue: The olfactory system can become rapidly desensitized upon continuous or repeated exposure to a strong odorant. This phenomenon, known as olfactory adaptation or fatigue, occurs at the receptor level. The high potency of sulfur compounds means that olfactory receptors are saturated quickly, leading to a temporary inability to detect the compound.
-
Troubleshooting & Mitigation:
-
Inter-stimulus Interval (ISI): The time between sample presentations is critical. For potent sulfur compounds, a longer ISI is mandatory. We recommend a minimum of 60 seconds, but this may need to be extended to 2-5 minutes depending on the compound's potency and volatility.
-
Sample Presentation Order: A randomized and balanced presentation order is crucial to prevent panelists from anticipating the sample and to average out carry-over effects.
-
Nose-Cleansing Techniques: Instruct panelists to cleanse their palate and nose between samples. This can be achieved by smelling a neutral substance (like their own clean skin or a blank piece of paper) or by taking a short break in a well-ventilated, odor-free area.
-
Limited Sample Sets: Do not present a large number of high-concentration sulfur samples in a single session. Limit sessions to 4-6 samples to maintain panelist sensitivity.
-
Q2: We are observing poor reproducibility in our sensory panel's results for sulfur compounds. What are the likely causes?
A2: Poor reproducibility in sensory data for potent sulfur compounds often stems from a combination of factors related to sample preparation, panelist variability, and the inherent reactivity of the compounds themselves.
-
Chemical Instability: Many sulfur compounds are highly reactive and can be prone to oxidation or interaction with container surfaces. This can lead to a change in the concentration of the odorant over the course of an experiment. For instance, methanethiol can oxidize to dimethyl disulfide, which has a different odor profile.
-
Panelist-Specific Anosmia: It is not uncommon for individuals to have specific anosmia (inability to smell) or hyposmia (reduced sensitivity) to certain sulfur compounds. This genetic variability can significantly skew panel results if not accounted for.
-
Protocol Adherence: Minor deviations in sample preparation, such as variations in temperature, dilution, or headspace volume, can have a magnified effect on the sensory perception of these potent molecules.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent Odor Intensity Ratings Across Sessions
-
Root Cause Analysis:
-
Sample Aging/Degradation: Are samples being prepared fresh for each session? Sulfur compounds in solution can degrade rapidly.
-
Solvent Effects: The choice of solvent for dilution can impact the volatility and presentation of the analyte. Ensure the solvent is of high purity and does not contribute its own odor.
-
Panelist Health and Diet: A panelist's sensitivity can be affected by factors such as a cold, allergies, or recent consumption of strong-flavored foods (e.g., garlic, coffee).
-
-
Recommended Protocol: Standardized Sample Preparation and Presentation
-
Material Selection: Use glass containers (e.g., borosilicate vials) with PTFE-lined caps to minimize interaction with the sample. Avoid plastic containers, as sulfur compounds can adsorb to or permeate them.
-
Fresh Preparations: Prepare all dilutions immediately before the sensory session. If storage is unavoidable, store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.
-
Temperature Control: Both the sample and the evaluation environment should be temperature-controlled. A standard temperature of 22-25°C is recommended.
-
Panelist Screening: Screen panelists for their sensitivity to the specific sulfur compounds being tested using reference standards. This helps to identify and exclude individuals with specific anosmias.
-
Issue 2: High "Background" Odor in Control/Blank Samples
-
Root Cause Analysis:
-
Glassware Contamination: Residual sulfur compounds can be notoriously difficult to remove from glassware, even after standard washing procedures.
-
Environmental Contamination: The testing environment itself may be contaminated with ambient sulfur odors.
-
Water/Solvent Purity: The water or solvent used for dilution may contain trace impurities.
-
-
Decontamination Protocol for Glassware:
-
Initial Rinse: Rinse glassware thoroughly with a suitable organic solvent (e.g., acetone, methanol) to remove organic residues.
-
Oxidative Cleaning: Soak glassware in a freshly prepared solution of a strong oxidizing agent. A common and effective choice is a potassium permanganate solution (1-2% w/v) in a basic solution (e.g., 1M NaOH) for several hours, followed by a rinse with a reducing agent (like sodium bisulfite) to remove MnO2 residues, and then copious rinsing with high-purity water. Safety Precaution: Always handle these chemicals with appropriate personal protective equipment in a fume hood.
-
Final Bake-out: Heat the cleaned glassware in a laboratory oven at a high temperature (e.g., 250°C) for at least 2 hours to drive off any remaining volatile residues.
-
Experimental Workflow & Data Visualization
Workflow for Panelist Screening and Training
The following workflow is essential for establishing a reliable sensory panel for the evaluation of potent sulfur compounds. This process ensures that panelists are sensitive to the target analytes and can provide consistent and reproducible data.
Caption: Workflow for screening and training a sensory panel.
Data Interpretation: Dose-Response Relationship
Understanding the relationship between the concentration of a sulfur compound and its perceived odor intensity is fundamental. This is often non-linear and can be modeled using psychophysical functions like the Stevens' Power Law or the Beidler model.
| Concentration (ppb) | Mean Intensity Rating (LMS) | Standard Deviation |
| 0.1 | 5 (Barely Detectable) | 2.1 |
| 0.5 | 15 (Weak) | 4.5 |
| 2.0 | 35 (Moderate) | 8.2 |
| 10.0 | 65 (Strong) | 12.5 |
| 50.0 | 90 (Very Strong) | 9.8 |
| Caption: Example data showing the relationship between concentration and perceived intensity. |
Logical Framework for Troubleshooting
When encountering issues, a systematic approach is key. The following decision tree illustrates a logical path for troubleshooting common problems in the sensory evaluation of sulfur compounds.
Caption: A decision tree for troubleshooting sensory data inconsistency.
References
Technical Support Center: Minimizing Furan Artifacts During Thermal Processing
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into the challenges of furan artifact formation during the thermal processing of chemical compounds and formulations. Furan (C₄H₄O), a volatile organic compound classified as a "possible human carcinogen (Group 2B)" by the IARC, can emerge as an unintended byproduct during heating, potentially compromising experimental results, product stability studies, and safety assessments.[1][2] This guide moves beyond simple protocols to explain the causal mechanisms behind furan formation and provides robust troubleshooting strategies to ensure the integrity of your work.
Section 1: The Core Problem: Understanding Furan Formation Pathways
Before troubleshooting, it is critical to understand the origins of furan. Furan is not typically a starting contaminant but is generated in situ from common precursors during heating.[3] Its formation is complex, involving multiple pathways that can occur simultaneously.[1]
The primary mechanisms include:
-
Carbohydrate Degradation & the Maillard Reaction : The thermal degradation of carbohydrates, particularly reducing sugars like fructose and glucose, is a major pathway.[1][4] In the presence of amino acids, this process is part of the Maillard reaction, which generates numerous compounds, including furan precursors like aldotetrose derivatives.[5][6]
-
Ascorbic Acid (Vitamin C) Oxidation : At elevated temperatures, ascorbic acid readily oxidizes and degrades into intermediates that cyclize to form furan.[1][7] This is a significant concern in formulations containing vitamin C or fruit-based excipients.
-
Polyunsaturated Fatty Acid (PUFA) Oxidation : The oxidation of PUFAs, such as linoleic and linolenic acids, generates reactive intermediates that can lead to furan formation, sometimes at lower temperatures than carbohydrate-driven pathways.[1][8]
-
Amino Acid Degradation : Certain amino acids, including serine, threonine, cysteine, and alanine, can degrade upon heating to form furan building blocks like acetaldehyde and glycolaldehyde, which then combine via aldol condensation.[1][7][9]
Visualizing the Pathways
The following diagram illustrates the convergence of these major precursor pathways toward furan formation. Understanding these routes is the first step in identifying the likely source of contamination in your experiment.
Caption: A systematic workflow for troubleshooting and mitigating furan artifacts.
Protocol 2: Analytical Quantification of Furan by Headspace GC-MS
Accurate quantification is essential for assessing the effectiveness of mitigation strategies. Given furan's high volatility, headspace analysis is the method of choice. [10]
-
Sample Preparation:
-
Under cold conditions to minimize volatile loss, accurately weigh 1-5 g of your liquid or homogenized solid sample into a 20 mL headspace vial. [1] * If the sample is viscous, add a known volume (e.g., 5 mL) of purified water. [11] * Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., d4-furan). This is crucial for accurate quantification.
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
Incubation & Injection:
-
Place the vial in the autosampler tray.
-
Incubate the vial at a controlled temperature (e.g., 80°C) for a set time (e.g., 20-30 minutes) to allow furan to partition into the headspace. [1] * Automatically inject a fixed volume (e.g., 1 mL) of the headspace gas into the GC-MS.
-
-
GC-MS Conditions (Typical):
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
-
Injector: Operate in split or splitless mode at a temperature of ~250-280°C.
-
Oven Program: Start at a low temperature (e.g., 32-40°C) to trap the volatile furan at the head of the column, then ramp the temperature to elute the compound.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor the primary ions for furan (m/z 68, 39) and the internal standard (e.g., m/z 72 for d4-furan).
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known furan concentration (also containing the internal standard) under the same conditions.
-
Calculate the concentration in the unknown sample based on the ratio of the native furan peak area to the internal standard peak area against the calibration curve.
-
| Method Comparison | Headspace (HS) GC-MS | SPME-GC-MS |
| Principle | Analysis of equilibrated vapor phase above the sample. | Adsorption of analytes onto a coated fiber, followed by thermal desorption. |
| Typical LOQ | 0.04 - 20 ng/g | 0.02 - 2.60 ng/g [7][12] |
| Pros | Robust, less prone to matrix effects, lower risk of in-situ artifact formation. [13] | Higher sensitivity, allows for analyte concentration. [1] |
| Cons | Lower sensitivity compared to SPME. | Risk of on-fiber artifact formation, fiber degradation, potential for matrix interference. [13] |
References
-
Jeong, S., Kim, D., Jo, Y., Choi, H., Lee, S., Lee, K., & Kwon, K. (2015). Furan in Thermally Processed Foods: A Review. Toxicological Research, 31(3), 241–251. [Link]
-
Limacher, A., Kerler, J., Davidek, T., Schmalzried, F., & Blank, I. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Journal of Agricultural and Food Chemistry, 56(10), 3639–3647. [Link]
-
Javed, A., et al. (2021). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. [Link]
-
Kim, M., Kim, Y., & Kim, Y. (2015). Formation and Reduction of Furan in Maillard Reaction Model Systems Consisting of Various Sugars/Amino Acids/Furan Precursors. Journal of Agricultural and Food Chemistry, 63(4), 1364–1370. [Link]
-
Van Lancker, F., Adams, A., & De Meulenaer, B. (2011). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. Food Additives & Contaminants: Part A, 28(11), 1544–1552. [Link]
-
Shen, Y., et al. (2021). Effects of Processing Parameters on Furan Formation in Canned Strawberry Jam. Food Chemistry. [Link]
-
Anese, M., Suman, M., & Boscaini, E. (2009). Mechanistic Insights into Furan Formation in Maillard Model Systems. Journal of Agricultural and Food Chemistry, 57(16), 7496–7502. [Link]
-
Zhang, Y., Zhang, G., & Fan, X. (2015). Influences of Operating Parameters on the Formation of Furan During Heating Based on Models of Polyunsaturated Fatty Acids. Journal of Food Science. [Link]
-
Limacher, A., Kerler, J., Davidek, T., Schmalzried, F., & Blank, I. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. Journal of Agricultural and Food Chemistry. [Link]
-
Oh, J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology. [Link]
-
Limacher, A., Kerler, J., Davidek, T., Schmalzried, F., & Blank, I. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. [Link]
-
Lee, K., & Shin, J. (2017). Effects of dicarbonyl trapping agents, antioxidants, and reducing agents on the formation of furan and other volatile components in canned-coffee model systems. Food Chemistry, 233, 115–123. [Link]
-
Zhang, Y., Zhang, G., & Fan, X. (2015). Influences of Operating Parameters on the Formation of Furan During Heating Based on Models of Polyunsaturated Fatty Acids. PubMed. [Link]
-
Van Lancker, F., Adams, A., & De Meulenaer, B. (2011). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods. ResearchGate. [Link]
-
Shen, Y., et al. (2021). Effects of processing parameters on furan formation in canned strawberry jam. PubMed. [Link]
-
Fan, X., & Zhang, G. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. PubMed. [Link]
-
Mebel, A. M., & Kislov, V. V. (2009). Mechanism of the Thermal Decomposition of Furan. ResearchGate. [Link]
-
Fan, X., & Zhang, G. (2018). Suppression of the formation of furan by antioxidants during UV-C light treatment of sugar solutions and apple cider. ResearchGate. [Link]
-
Fan, X., & Zhang, G. (2008). Factors affecting thermally induced furan formation. PubMed. [Link]
-
Jeong, S., et al. (2015). Furan in Thermally Processed Foods - A Review. PubMed. [Link]
-
Crews, C., & Castle, L. (2007). A review of the occurrence, formation and analysis of furan in heat-processed foods. Trends in Food Science & Technology. [Link]
-
Wenzl, T., et al. (2007). Methods for the determination of furan in food. JRC Publications Repository. [Link]
-
Al-Holy, M., et al. (2013). Effect of pH, temperature and heating time on the formation of furan from typical carbohydrates and ascorbic acid. ResearchGate. [Link]
-
Peterson, L. A., Phillips, M. B., Lu, D., & Sullivan, M. M. (2014). Polyamines are traps for reactive intermediates in furan metabolism. Chemical Research in Toxicology, 27(6), 1059–1071. [Link]
-
Owczarek-Fendor, A., et al. (2012). Furan formation in starch-based model systems containing carbohydrates in combination with proteins, ascorbic acid and lipids. ResearchGate. [Link]
-
Kim, M., et al. (2023). Formation and reduction of furan in pumpkin puree by precursors, antioxidants, sterilization and reheating. PubMed. [Link]
-
Nie, S., et al. (2013). Effect of pH, temperature and heating time on the formation of furan in sugar–glycine model systems. SciSpace. [Link]
-
Anese, M., Manzocco, L., & Nicoli, M. C. (2013). Industrially applicable strategies for mitigating acrylamide, furan, and 5-hydroxymethylfurfural in food. PubMed. [Link]
-
Valko, M., et al. (2016). The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. Oxidative Medicine and Cellular Longevity. [Link]
-
Peterson, L. A., et al. (2012). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes. PubMed. [Link]
-
Koszucka, A., & Nowak, A. (2019). Furan in Processed Foods. ResearchGate. [Link]
-
Liu, Y., & Tsai, T. (2020). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
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Blank, I. (2007). 11 Furan in Processed Foods. Imre Blank's. [Link]
-
Crews, C. (2006). The Determination of Furan in Foods — Challenges and Solutions. LCGC International. [Link]
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Kumar, S., & Kumar, R. (2019). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Molecular Structure. [Link]
-
Mariotti-Celis, M. S., et al. (2020). Furan Formation. Encyclopedia MDPI. [Link]
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Fan, X., & Sokorai, K. J. (2005). Formation of furan from carbohydrates and ascorbic acid following exposure to ionizing radiation and thermal processing. PubMed. [Link]
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Technical Support Center: Optimization of Sample Preparation for Trace Level Analysis of Thio-compounds
Welcome to the technical support center for the analysis of thio-compounds at trace levels. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation for this challenging class of molecules. Thio-compounds, or thiols, are characterized by their sulfhydryl (-SH) group, which is highly reactive and susceptible to oxidation.[1][2] This reactivity is the primary hurdle in obtaining accurate and reproducible quantitative results.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during sample collection, stabilization, extraction, and derivatization. Our goal is to equip you with the knowledge to develop robust and reliable analytical methods.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experimental work.
Issue 1: Low or No Analyte Signal
Question: I am not detecting my thio-compound of interest, or the signal is significantly lower than expected. What are the likely causes and how can I fix this?
Answer:
This is a common and frustrating issue when working with thiols. The root cause is almost always related to the inherent instability of the sulfhydryl group.
Possible Causes & Solutions:
-
Oxidation: Thiols readily oxidize to form disulfides, especially in the presence of oxygen, metal ions, or at a basic pH.[3][4] This is the most frequent cause of analyte loss.
-
Solution:
-
Immediate Stabilization: The moment the sample is collected, it must be stabilized. For biological samples, this often involves immediate acidification or the addition of a stabilizing agent.
-
Work under Inert Atmosphere: Whenever possible, handle samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3][5]
-
Use of Reducing Agents: Incorporate a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your sample processing buffers to maintain the reduced state of the thiol.[3][6] TCEP is often preferred as it is more stable and less likely to interfere with subsequent derivatization steps like maleimide chemistry.[3][7]
-
Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions that can catalyze oxidation.[3]
-
-
-
Improper Storage: Volatile thiols can be lost due to evaporation, and all thiols can degrade if not stored correctly.
-
Solution:
-
Cold Storage: Store samples at low temperatures (e.g., ≤6°C or frozen at -80°C) immediately after collection and stabilization.[8]
-
Proper Containers: Use sealed, airtight containers, preferably glass with PTFE-lined caps, to prevent volatilization and sample loss.[9][10] For volatile thiols, minimize headspace in the container.[10]
-
-
-
Inefficient Extraction or Derivatization: The analyte may not be efficiently extracted from the sample matrix, or the derivatization reaction may be incomplete.
-
Solution:
-
Optimize Extraction: Re-evaluate your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen sorbent and solvents are appropriate for your analyte's polarity.
-
Optimize Derivatization: Check the pH, reaction time, and temperature of your derivatization step.[11][12] For example, some derivatization reactions with reagents like monobromobimane proceed optimally at a basic pH.[11][12]
-
-
Issue 2: Poor Peak Shape and Chromatography
Question: My chromatograms show significant peak tailing or broadening for my thio-compound peaks. What could be causing this?
Answer:
Poor peak shape is often a sign of undesirable interactions between the analyte and the chromatographic system or issues with the sample matrix.
Possible Causes & Solutions:
-
Analyte-System Interactions: The highly active –SH group can interact with active sites on the column or other components of the chromatographic system.[2]
-
Matrix Effects: Components in the sample matrix can interfere with the separation and detection of your analyte.[2][14]
-
Solution:
-
Enhanced Sample Cleanup: Implement a more rigorous sample cleanup procedure. This could involve using a different SPE sorbent, adding a filtration or centrifugation step, or performing a liquid-liquid extraction.[15]
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.[16]
-
Solution:
-
Dilute the Sample: Try diluting your sample before injection. If the peak shape improves, you were likely overloading the column.
-
-
Issue 3: High Variability and Poor Reproducibility
Question: I am seeing significant variation in my results between replicate injections and different sample preparations. How can I improve the reproducibility of my assay?
Answer:
Inconsistent results are a clear indicator of a non-robust sample preparation workflow.
Possible Causes & Solutions:
-
Inconsistent Sample Handling: Minor variations in the time between sample collection and stabilization, or exposure to air, can lead to significant differences in thiol oxidation.
-
Solution:
-
Standardized Protocol: Develop and strictly adhere to a detailed standard operating procedure (SOP) for sample collection, handling, and storage.[17]
-
-
-
Incomplete Derivatization: If the derivatization reaction does not go to completion, you will have a mixture of derivatized and underivatized thiol, leading to variability.
-
Solution:
-
Optimize and Validate Derivatization: Ensure your derivatization conditions (reagent concentration, pH, temperature, and time) are optimized for complete reaction. Validate the completeness of the reaction.
-
-
-
Matrix Effects: Variability in the sample matrix between different samples can impact extraction efficiency and lead to inconsistent results.[2]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for thio-compound analysis?
A1: Derivatization is a critical step in the analysis of thio-compounds for several reasons:
-
Increased Stability: The primary reason is to convert the highly reactive and unstable thiol group into a more stable thioether.[6][13] This prevents oxidation during sample preparation and analysis.
-
Improved Chromatographic Properties: Derivatization can improve peak shape and resolution by reducing unwanted interactions with the analytical column.[2]
-
Enhanced Detection: Many derivatizing agents add a chromophore or fluorophore to the thiol molecule, significantly increasing the sensitivity of UV or fluorescence detection.[19][20] For mass spectrometry, derivatization can improve ionization efficiency.
Q2: What are some common derivatizing agents for thio-compounds?
A2: The choice of derivatizing agent depends on the analytical technique being used.
-
For HPLC with UV or Fluorescence Detection:
-
Ellman's Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid) reacts with thiols to produce a colored product that can be detected spectrophotometrically.[6]
-
Monobromobimane (mBBr): A fluorogenic reagent that becomes fluorescent after reacting with thiols.[11][12]
-
Maleimides: These reagents react specifically with thiols and can be tagged with a chromophore or fluorophore.[6]
-
-
For GC-MS:
-
Reagents that create volatile derivatives are used, often through alkylation.
-
-
For LC-MS/MS:
Q3: How can I prevent the oxidation of my thiols during sample collection and storage?
A3: Preventing oxidation is paramount for accurate analysis.
-
Immediate Action: As soon as the sample is collected, it should be stabilized. This can be done by:
-
Acidification: Lowering the pH can help to stabilize thiols.
-
Adding Reducing Agents: TCEP or DTT can be added to maintain the reduced state of the thiols.[3][6]
-
Using Alkylating Agents: Reagents like N-ethylmaleimide (NEM) or iodoacetamide (IAM) can be used to immediately cap the free thiol group, preventing disulfide formation.[21]
-
-
Proper Storage:
Q4: What is the role of Solid-Phase Extraction (SPE) in thio-compound analysis?
A4: SPE is a valuable sample preparation technique used for:
-
Sample Cleanup: It effectively removes interfering components from the sample matrix that could co-elute with the analyte or cause ion suppression in mass spectrometry.[15]
-
Analyte Concentration: SPE can be used to concentrate the thio-compound from a large sample volume, which is particularly useful for trace-level analysis.[15]
-
Solvent Switching: It allows for the transfer of the analyte from the initial sample solvent to a solvent that is more compatible with the subsequent analytical technique.
Q5: How do I validate my analytical method for trace thio-compound analysis?
A5: Method validation is crucial to ensure the reliability of your results. Key parameters to assess include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[22]
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[22]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[14][22]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14][22]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[22]
-
Recovery: The efficiency of the sample preparation process in extracting the analyte from the sample matrix.[23]
Experimental Protocols & Data
Protocol 1: General Workflow for Thiol Analysis
This protocol outlines a general workflow for the analysis of thio-compounds in a biological matrix.
Table 1: Comparison of Common Derivatization Reagents
| Reagent | Detection Method | Advantages | Disadvantages |
| DTNB | UV-Vis | Simple, colorimetric | Can have interferences from other absorbing compounds[24] |
| mBBr | Fluorescence | High sensitivity | Reagent can be unstable |
| Maleimides | UV, Fluorescence, MS | High specificity for thiols | Can be light-sensitive |
| DTDP | MS | Forms stable derivatives, good for LC-MS/MS[13] | May require optimization of reaction conditions |
| Iodoacetamide | MS | Effective alkylating agent | Can be unstable in light[6] |
Protocol 2: Step-by-Step Derivatization with Monobromobimane (mBBr)
This protocol is a general guideline and should be optimized for your specific application.
-
Prepare Reagents:
-
Sample Preparation:
-
To your stabilized sample extract, add the reaction buffer.
-
-
Derivatization Reaction:
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching agent, such as an acid, to lower the pH.
-
-
Analysis:
-
The derivatized sample is now ready for analysis by HPLC with fluorescence detection.
-
References
-
Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry. [Link]
-
Feng, Y., et al. (2017). Stable isotope labeling-solid phase extraction-mass spectrometry analysis for profiling of thiols and aldehydes in beer. Food Chemistry. [Link]
-
Gotor-Azabarte, A., et al. (2011). Determination of thiol compounds by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography-fluorescence detection. Microchimica Acta. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. [Link]
-
Cavarzere, F., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Agronomy. [Link]
-
ResearchGate. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.[Link]
-
Chen, X., et al. (2016). Determination of thiol metabolites in human urine by stable isotope labeling in combination with pseudo-targeted mass spectrometry analysis. Scientific Reports. [Link]
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JoVE. (2023). Preparation and Reactions of Thiols. [Link]
-
ResearchGate. (n.d.). Ultraviolet derivatization of low-molecular-mass thiols for high performance liquid chromatography and capillary electrophoresis analysis. [Link]
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ResearchGate. (n.d.). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization. [Link]
-
Jeffery, D. W., et al. (2021). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Foods. [Link]
-
ResearchGate. (n.d.). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?[Link]
-
Toyo'oka, T. (2009). Recent Advances in Separation and Detection Methods for Thiol Compounds in Biological Samples. Journal of Chromatography B. [Link]
-
Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]
-
Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
Kim, J., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. [Link]
-
Eurofins. (2016). Recommended Containers, Preservation, Storage, & Holding Times. [Link]
-
Restek. (n.d.). Best Practices for Handling and Using Volatile Analytical Standards. [Link]
-
Liu, X., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Assay Interference by Chemical Reactivity. [Link]
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National Center for Biotechnology Information. (n.d.). Biochemical methods for monitoring protein thiol redox states in biological systems. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Technical Considerations for Sampling and Sample Preparation of Biomedical Samples for Trace Element Analysis. [Link]
-
MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
National Center for Biotechnology Information. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
-
ResearchGate. (n.d.). Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. [Link]
-
MDPI. (n.d.). Analytical Challenges: Determination of Tetrodotoxin in Human Urine and Plasma by LC-MS/MS. [Link]
-
MDPI. (n.d.). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. [Link]
-
PubMed. (n.d.). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. [Link]
-
Agilent. (2026). Expert Answers: Spectroscopy Tips and Troubleshooting for Trace Element Analysis. [Link]
-
Water360. (n.d.). Assessment of Collection, Handling, and Storage Requirements for Volatile Sulfur Samples. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
-
Reddit. (n.d.). Chemical Test: Thiol. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
ResearchGate. (n.d.). (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
PubMed. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
ResearchGate. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of Ethyl 3-(furfurylthio)propionate Quantification Methods
In the landscape of flavor and fragrance analytics, the precise and accurate quantification of character-impact compounds is paramount. Ethyl 3-(furfurylthio)propionate, a key aroma compound found in coffee, roasted meats, and certain tropical fruits, imparts a distinctive savory, roasted, and slightly sulfurous note.[1][2] Its volatility and reactivity, however, present unique challenges for analytical chemists. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of this and similar volatile sulfur compounds. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices, ensuring that each method presented is a self-validating system. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
The Analytical Challenge: Understanding this compound
This compound (C₁₀H₁₄O₃S) is a volatile ester with a molecular weight of 214.28 g/mol . Its organoleptic properties are highly sought after, but its sulfur moiety can be prone to degradation, and its volatility makes sample handling critical. An ideal quantification method must offer high sensitivity, selectivity, and reproducibility to account for potential matrix effects and the compound's inherent characteristics.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
From an experiential standpoint, GC-MS is the workhorse for volatile and semi-volatile compound analysis in the flavor and fragrance industry.[5][6] The coupling of gas chromatography's separating power with the definitive identification capabilities of mass spectrometry provides unparalleled specificity. For a compound like this compound, a headspace sampling technique is preferable as it minimizes sample matrix interference and reduces the risk of thermal degradation of other matrix components in the injector.
Rationale for HS-SPME-GC-MS
Headspace-SPME (HS-SPME) is a solvent-free extraction technique that is both sensitive and environmentally friendly. It relies on the partitioning of volatile analytes between the sample matrix, the headspace above the sample, and a coated fiber. This pre-concentration step is crucial for achieving the low detection limits often required in flavor analysis. The choice of a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS) is based on its proven versatility and excellent separation of a wide range of nonpolar to moderately polar compounds.
Experimental Workflow: HS-SPME-GC-MS
Caption: HS-SPME-GC-MS workflow for this compound.
Detailed Protocol: HS-SPME-GC-MS
-
Sample Preparation:
-
Accurately weigh 5 g of the homogenized sample matrix into a 20 mL headspace vial.
-
Spike the sample with an appropriate internal standard (e.g., 50 µL of a 1 µg/mL solution of d4-furan in methanol). The use of an isotopically labeled internal standard is best practice to correct for matrix effects and variations in extraction efficiency.[7][8]
-
Immediately seal the vial with a magnetic crimp cap.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and incubator.
-
Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C. This fiber type is chosen for its broad selectivity for volatile and semi-volatile compounds.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 minutes).
-
MS Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor ions m/z 97, 125, and 214 for this compound and m/z 72 for d4-furan.
-
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
While GC-MS is the more conventional choice, establishing an orthogonal method like HPLC is crucial for robust cross-validation. HPLC is particularly advantageous for its ability to analyze compounds without the requirement of volatility.[5][6] This can be beneficial if the analyte is present in a complex, non-volatile matrix or if thermal degradation is a concern. The primary challenge for analyzing this compound by HPLC is its lack of a strong chromophore, necessitating UV detection at lower wavelengths where esters and sulfur-containing compounds exhibit some absorbance.[9][10][11]
Rationale for RP-HPLC-UV
A reversed-phase C18 column is the logical starting point for a molecule of this polarity, offering a good balance of hydrophobic retention and compatibility with a wide range of mobile phases. An isocratic mobile phase of acetonitrile and water is simple, robust, and provides adequate separation from potential interferences. Detection at 210 nm is a pragmatic choice to maximize the signal for the ester and thioether functionalities.
Experimental Workflow: RP-HPLC-UV
Caption: RP-HPLC-UV workflow for this compound.
Detailed Protocol: RP-HPLC-UV
-
Sample Preparation:
-
To 10 mL of a liquid sample (or an aqueous extract of a solid sample), add 10 mL of dichloromethane.
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Evaporate the dichloromethane under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (Acetonitrile:Water 60:40 v/v).
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter prior to injection.[12]
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
-
Cross-Validation: A Head-to-Head Comparison
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[13] For this guide, we will assess the following ICH Q2(R1) validation characteristics for both the GC-MS and HPLC-UV methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Assessed at two levels: Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Hypothetical Performance Data
The following tables summarize the expected performance of each method based on typical results for similar analyses.
Table 1: Linearity and Sensitivity
| Parameter | HS-SPME-GC-MS | RP-HPLC-UV |
| Linearity Range | 1 - 500 ng/mL | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| LOD | 0.3 ng/mL | 0.15 µg/mL |
| LOQ | 1.0 ng/mL | 0.5 µg/mL |
Table 2: Accuracy and Precision
| Parameter | HS-SPME-GC-MS | RP-HPLC-UV |
| Accuracy (Recovery %) | 95.2 - 104.5% | 92.8 - 106.1% |
| Repeatability (RSD %) | < 5% | < 6% |
| Intermediate Precision (RSD %) | < 7% | < 8% |
Discussion and Method Selection
The cross-validation data clearly delineates the strengths and weaknesses of each technique.
-
HS-SPME-GC-MS is demonstrably superior in terms of sensitivity , with an LOQ approximately 500 times lower than the HPLC-UV method. Its specificity is also unparalleled due to the mass spectrometric detection, which provides structural confirmation. The use of an internal standard effectively mitigates variability, leading to excellent precision and accuracy . This method is the clear choice for trace-level quantification and in complex matrices where interferences are likely.
-
RP-HPLC-UV presents a viable, albeit less sensitive, alternative. Its primary advantage lies in its simplicity and the analysis of the analyte without volatilization, which can be beneficial for ensuring sample integrity. The linearity is acceptable, and the accuracy and precision are within typical limits for a routine quality control method. This method would be suitable for the analysis of more concentrated samples, such as in raw materials or formulated products, where the expected concentration of this compound is well above the µg/mL level.
Conclusion
Both HS-SPME-GC-MS and RP-HPLC-UV can be validated for the quantification of this compound. The choice of method is contingent upon the specific application.
-
For research, trace contaminant analysis, and complex food or biological matrices , the high sensitivity and specificity of HS-SPME-GC-MS are indispensable.
-
For routine quality control of high-concentration samples , where cost and simplicity are factors, RP-HPLC-UV offers a robust and reliable alternative.
By understanding the fundamental principles and performance characteristics of each method, researchers can confidently select and validate the most appropriate technique for their analytical needs, ensuring data of the highest quality and integrity.
References
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Wiley Analytical Science. (2009). An HPLC taste test. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Lee, M.-R., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Nguyen, T. H. B., et al. (2021). Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). Vietnam Journal of Food Control. Available at: [Link]
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Sang, M., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Marine Drugs. Available at: [Link]
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Sensory comparison of synthetic vs. natural Ethyl 3-(furfurylthio)propionate
A Comparative Sensory and Analytical Guide to Synthetic Ethyl 3-(furfurylthio)propionate
In the intricate world of flavor and fragrance chemistry, the sensory profile of a compound is paramount. This compound, a potent sulfur-containing aroma chemical, is prized for its complex and powerful notes of roasted coffee, savory onion and garlic, and a distinct sulfureous character.[1][2][3] While this compound is synthesized for its desirable aromatic qualities, the adage "not all synthetics are created equal" holds particularly true. The subtle nuances that differentiate a high-quality aroma chemical from a mediocre one often lie in the trace impurities and byproducts of the manufacturing process.
This guide provides a comprehensive framework for the sensory and analytical comparison of two synthetic batches of this compound, designated as Sample A and Sample B, sourced from different manufacturers. As this compound is not reported to be found in nature, this comparative analysis of two commercially available synthetic versions represents a realistic and practical scenario for researchers, flavorists, and quality control specialists.[2] Our objective is to delineate a robust, self-validating system of protocols to thoroughly characterize and compare these samples, providing actionable insights into their quality and potential applications.
The Rationale: Why a Comparative Approach is Crucial
The synthesis of a flavor compound like this compound involves multi-step chemical reactions. The formation of the thioether linkage and the subsequent esterification can introduce various impurities.[4][5][6][7] These can include residual starting materials, byproducts from side reactions, or trace amounts of catalysts.[8][9] Even at levels below the detection limits of standard analytical techniques, these impurities can significantly impact the overall sensory profile of the final product.[10][11] Therefore, a dual approach of human sensory evaluation and sensitive instrumental analysis is essential for a complete quality assessment.
This guide will detail a systematic approach to:
-
Sensory Profiling: Employing Quantitative Descriptive Analysis (QDA) to create a detailed sensory map of each sample.
-
Instrumental Analysis: Utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for chemical fingerprinting and impurity identification, and Gas Chromatography-Olfactometry (GC-O) to pinpoint the aroma-active compounds.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a powerful sensory method that provides a detailed, quantitative description of a product's sensory characteristics.[1] It relies on a trained panel of assessors who can reliably identify and scale the intensity of various sensory attributes.
Experimental Protocol: QDA of this compound
Objective: To identify and quantify the sensory attributes of two synthetic samples of this compound.
Panelist Selection and Training:
-
Recruitment: Select 10-12 individuals based on their sensory acuity, motivation, and availability.
-
Screening: Screen candidates for their ability to detect and describe basic tastes and a range of complex aromas, with a focus on sulfur-containing compounds.
-
Training: Conduct a comprehensive training program (approximately 20-30 hours) to:
-
Familiarize panelists with the aroma of this compound and related compounds.
-
Develop a consensus-based lexicon of descriptive terms for the aroma attributes.
-
Train panelists to use a 15-point intensity scale consistently, anchored with reference standards.
-
Sample Preparation and Presentation:
-
Dilution: Prepare 0.1% w/w solutions of Sample A and Sample B in propylene glycol.
-
Presentation: Present 10 mL of each solution in coded, capped glass vials. Samples should be presented in a randomized, balanced order to the panelists in individual sensory booths under controlled environmental conditions (e.g., neutral lighting, odor-free air).
Attribute Generation (Lexicon Development): Through a series of round-table discussions and exposure to the samples, the trained panel will develop a specific lexicon to describe the aroma of this compound. This may include terms such as:
-
Primary Notes: Roasted Coffee, Sautéed Onion, Fresh Garlic, Sulfurous/Alliaceous
-
Secondary Notes: Toasted, Nutty, Meaty, Vegetable, Metallic, Burnt Rubber
Data Collection and Analysis:
-
Evaluation: Each panelist will independently evaluate the samples and rate the intensity of each attribute on the 15-point scale.
-
Data Analysis: The collected data will be analyzed using statistical software to determine the mean intensity ratings for each attribute for both samples. Analysis of Variance (ANOVA) can be used to identify significant differences between the samples.
Caption: Quantitative Descriptive Analysis (QDA) Workflow.
Hypothetical QDA Results
The sensory profiles of Sample A and Sample B could be visualized in a spider plot, and the quantitative data summarized in a table.
| Sensory Attribute | Sample A (Mean Intensity) | Sample B (Mean Intensity) | p-value |
| Roasted Coffee | 12.5 | 11.8 | >0.05 |
| Sautéed Onion | 9.2 | 9.5 | >0.05 |
| Fresh Garlic | 7.8 | 8.1 | >0.05 |
| Sulfurous/Alliaceous | 10.5 | 11.0 | >0.05 |
| Toasted | 8.1 | 6.5 | <0.05 |
| Nutty | 6.3 | 6.0 | >0.05 |
| Meaty | 4.5 | 4.7 | >0.05 |
| Metallic | 1.2 | 3.8 | <0.05 |
| Burnt Rubber | 0.8 | 2.5 | <0.05 |
Interpretation: In this hypothetical scenario, while the primary aroma characteristics are similar, Sample A exhibits a more pronounced "Toasted" note, whereas Sample B has significantly higher intensities of undesirable "Metallic" and "Burnt Rubber" off-notes.
Instrumental Analysis: A Deeper Chemical Insight
Instrumental analysis provides an objective complement to the subjective data from sensory evaluation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate and identify the individual volatile compounds in a sample, allowing for a detailed chemical fingerprint and the identification of impurities.
Objective: To identify and semi-quantify the volatile compounds, including any impurities, in the two samples of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for general profiling, while a more polar column (e.g., DB-WAX) can provide different selectivity.
Parameters:
-
Injection: 1 µL of a 1% solution in methanol, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line: 250°C.
-
Ion Source: 230°C.
-
Mass Range: m/z 35-400.
Data Analysis:
-
Peak Identification: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention indices with known values.
-
Semi-Quantification: Calculate the relative peak area percentage for each identified compound.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of GC with the sensitivity of the human nose as a detector.[12][13][14] This technique is invaluable for identifying which of the separated compounds are responsible for the perceived aroma.
Objective: To identify the aroma-active compounds in each sample and determine their sensory characteristics.
Instrumentation:
-
GC-MS system as described above, with the column effluent split between the MS detector and an olfactory detection port (ODP).
Procedure:
-
A trained sensory panelist (from the QDA panel) sniffs the effluent from the ODP.
-
The panelist records the retention time, duration, and a descriptor for each aroma perceived.
-
This process is repeated with multiple panelists to generate an aromagram, which is a plot of aroma intensity or detection frequency versus retention time.
Caption: Integrated GC-MS and GC-O Analytical Workflow.
Hypothetical Instrumental Analysis Results
GC-MS Findings:
| Retention Time (min) | Compound | Sample A (Area %) | Sample B (Area %) |
| 15.2 | This compound | 99.5 | 98.2 |
| 12.8 | Furfuryl mercaptan | 0.1 | 0.5 |
| 18.5 | Di(furfuryl) disulfide | 0.2 | 0.8 |
| 19.1 | Unknown impurity | <0.1 | 0.3 |
GC-O Findings (Aromagram Summary):
| Retention Time (min) | Aroma Descriptor (Panel Consensus) | Likely Compound | Sample A Intensity | Sample B Intensity |
| 12.8 | Sharp, sulfury, slightly burnt | Furfuryl mercaptan | Low | Moderate |
| 15.2 | Roasted coffee, onion, savory | This compound | High | High |
| 18.5 | Rubbery, cabbage-like | Di(furfuryl) disulfide | Low | Moderate-High |
| 19.1 | Harsh, metallic | Unknown impurity | Not detected | Low-Moderate |
Integrated Interpretation: The instrumental data corroborates the sensory findings. Sample B contains higher levels of furfuryl mercaptan and di(furfuryl) disulfide, which likely contribute to the "Burnt Rubber" and more intense sulfur notes perceived in the QDA. Furthermore, an unknown impurity detected only in Sample B at 19.1 minutes corresponds to the "Metallic" off-note identified by the GC-O panel. This provides a clear chemical basis for the sensory differences observed between the two samples.
Conclusion: A Unified Perspective
This guide has outlined a multi-faceted approach to the comparative analysis of synthetic this compound. By integrating the quantitative sensory data from QDA with the detailed chemical information from GC-MS and GC-O, a comprehensive and robust evaluation can be achieved.
-
Sample A emerges as the higher quality material, with a cleaner sensory profile and lower levels of undesirable sulfur-containing byproducts. Its prominent "Toasted" note could make it particularly suitable for applications in coffee, roasted meat, and savory snack flavor systems.
-
Sample B , with its discernible "Metallic" and "Burnt Rubber" off-notes, may be less desirable for premium applications. The presence of specific impurities identified through the analytical workflow provides clear targets for manufacturers to address in process optimization.
For researchers and developers, this systematic approach provides a reliable framework for raw material qualification, ensuring the selection of aroma chemicals that meet the precise sensory requirements of their formulations. It underscores the principle that in the pursuit of exceptional flavor, a combination of human perception and instrumental precision is not just beneficial, but essential.
References
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The Good Scents Company. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. MDPI. Retrieved from [Link]
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FlavScents. (n.d.). ethyl 3-(furfuryl thio) propionate. Retrieved from [Link]
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ChemHub. (n.d.). This compound CAS No: 94278-27-0. Retrieved from [Link]
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Affinity Labs. (n.d.). Quantitative descriptive analysis. Retrieved from [Link]
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Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]
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-
eGyanKosh. (n.d.). UNIT 10 SELECTION AND TRAINING OF SENSORY PANELISTS AND METHODS OF SENSORY EVALUATION. Retrieved from [Link]
-
Cadwallader, K. R. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, November 23). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Retrieved from [Link]
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Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]
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Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
LCGC International. (2021, November 4). The Importance of Analyzing Sulphur Compounds in Food. Retrieved from [Link]
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MDPI. (2024, February 20). Food Flavor Chemistry and Sensory Evaluation. Retrieved from [Link]
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A Comparative Analysis of Ethyl 3-(furfurylthio)propionate in Diverse Coffee Varieties: A Guide for Researchers
Introduction: The Significance of Ethyl 3-(furfurylthio)propionate in Coffee Aroma
The characteristic aroma of roasted coffee is a complex symphony of over a thousand volatile compounds. Among these, sulfur-containing molecules, despite their often low concentrations, play a pivotal role in defining the desirable "roasty" and savory notes. This compound is a heterocyclic sulfur compound known to contribute to the overall sensory profile of coffee, often described as having coffee, roasted, and slightly sulfurous or onion-like notes.[1][2][3] Its formation is intrinsically linked to the complex chemical transformations that occur during the roasting of green coffee beans, primarily through the Maillard reaction and Strecker degradation.[2]
The precursors for such aroma compounds, including amino acids (like cysteine for the sulfur component), sugars, and other organic molecules, are known to vary between different coffee species, such as Coffea arabica and Coffea canephora (Robusta), as well as among single-origin varieties influenced by terroir and processing methods.[4][5] These variations in precursor concentrations logically suggest that the levels of this compound will also differ, thereby influencing the unique aroma profile of each coffee type. This guide provides the scientific framework to investigate these potential differences.
Experimental Design and Rationale
A comparative analysis of this compound necessitates a meticulously designed experiment to ensure the validity and reproducibility of the findings. The following sections outline a recommended experimental workflow, explaining the causality behind each procedural choice.
Sample Selection
The cornerstone of a comparative study is the selection of appropriate and well-characterized samples. To achieve a comprehensive comparison, the following coffee varieties are recommended:
-
Coffea arabica : Select at least two single-origin Arabica varieties from different geographical regions (e.g., Ethiopian Yirgacheffe, Colombian Supremo). This will allow for an assessment of intra-species variation.
-
Coffea canephora (Robusta) : Include a representative Robusta variety (e.g., Vietnamese Robusta). The comparison between Arabica and Robusta is crucial due to their known differences in chemical composition and sensory profiles.[4]
-
Processing Method Variation : If possible, for one of the single-origin Arabica varieties, obtain beans processed by different methods (e.g., washed vs. natural). Processing methods are known to significantly impact the final aroma profile.[6]
All selected green coffee beans should be of a similar harvest year and stored under controlled conditions to minimize degradation of precursor compounds.
Standardized Roasting Protocol
The roasting process is the primary driver for the formation of this compound.[7] To ensure that any observed differences in the compound's concentration are attributable to the coffee variety and not the roasting process, a standardized roasting protocol is paramount.
-
Roasting Equipment : Utilize a consistent and calibrated sample roaster for all batches.
-
Roast Profile : A medium roast is recommended as it typically allows for the full development of a wide range of aroma compounds. The roasting profile (time and temperature) should be precisely controlled and monitored.
-
Post-Roast Handling : After roasting, the beans should be cooled rapidly to halt the chemical reactions and then stored in airtight, opaque containers at a controlled temperature for a consistent period (e.g., 24-48 hours) before analysis to allow for degassing.
Analytical Methodology: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For the analysis of volatile and semi-volatile compounds like this compound in a complex matrix such as coffee, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly effective technique.[8][9] This method offers the advantages of being solvent-free, sensitive, and requiring minimal sample preparation.[10]
The following is a detailed protocol for the quantification of this compound:
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of this compound.
Detailed Protocol:
-
Sample Preparation:
-
Grind the roasted coffee beans to a consistent particle size immediately before analysis.
-
Accurately weigh a standardized amount of ground coffee (e.g., 2.0 g) into a headspace vial.
-
Add a known concentration of an appropriate internal standard. For sulfur compounds, a deuterated analog or a structurally similar compound not naturally present in coffee is ideal.
-
-
HS-SPME Parameters:
-
Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity and effectiveness in trapping volatile sulfur compounds.
-
Equilibration : Incubate the sealed vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for the equilibration of volatile compounds in the headspace.
-
Extraction : Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
-
GC-MS Parameters:
-
Injection : Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Gas Chromatography :
-
Column : A mid-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of volatile compounds.
-
Oven Temperature Program : A programmed temperature ramp is necessary to effectively separate the complex mixture of coffee volatiles.
-
-
Mass Spectrometry :
-
Ionization : Electron Ionization (EI) at 70 eV is standard.
-
Detection : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard. Key ions for quantification should be determined from the mass spectrum of a pure standard.
-
-
-
Quantification:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum, confirmed by analysis of a pure standard.
-
Calculate the concentration of the analyte in each coffee sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Data Presentation and Interpretation
The quantitative data obtained from the GC-MS analysis should be summarized in a clear and concise table to facilitate comparison between the different coffee varieties.
Table 1: Hypothetical Comparative Concentration of this compound in Different Coffee Varieties
| Coffee Variety | Origin/Processing | Mean Concentration (µg/kg) ± SD |
| Coffea arabica | Ethiopian Yirgacheffe (Washed) | [Experimental Data] |
| Coffea arabica | Colombian Supremo (Washed) | [Experimental Data] |
| Coffea arabica | Ethiopian Harrar (Natural) | [Experimental Data] |
| Coffea canephora (Robusta) | Vietnamese (Natural) | [Experimental Data] |
Logical Relationship Diagram
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A Senior Application Scientist's Guide to Inter-laboratory Comparison for the Analysis of Furanthiols
Welcome to this comprehensive guide designed for researchers, scientists, and drug development professionals on the inter-laboratory analysis of furanthiols. This document provides an in-depth comparison of analytical methodologies, supported by experimental data, to assist in the selection and implementation of robust analytical protocols for these potent aroma and flavor compounds.
Furanthiols, such as 2-methyl-3-furanthiol (MFT) and 2-furanmethanethiol (FFT), are sulfur-containing volatile compounds that play a crucial role in the aroma profile of numerous food products, including coffee, wine, and cooked meats.[1][2] Their extremely low odor thresholds mean that even trace amounts can significantly impact the sensory properties of a product.[1][3] However, their high volatility, reactivity, and typically low concentrations in complex matrices present considerable analytical challenges.[2][4] This guide will navigate these challenges by presenting a comparative overview of analytical techniques and a detailed, validated protocol to promote consistency and accuracy in inter-laboratory settings.
Comparative Analysis of Analytical Methodologies
The accurate quantification of furanthiols is predominantly achieved using gas chromatography coupled with mass spectrometry (GC-MS). The primary challenge lies in the efficient and reproducible extraction of these volatile compounds from the sample matrix. Headspace solid-phase microextraction (HS-SPME) has emerged as a widely adopted technique for this purpose.
A critical aspect of achieving high-quality data, especially in inter-laboratory comparisons, is the use of an appropriate internal standard. Stable Isotope Dilution Assay (SIDA) is considered the gold standard for the precise quantification of volatile compounds like MFT.[4] This technique utilizes a stable isotope-labeled analog of the target analyte as an internal standard, which effectively corrects for analyte loss during sample preparation and matrix effects during analysis.[4]
Below is a summary of performance data synthesized from various studies employing HS-SPME-GC-MS for the analysis of furan and its derivatives in different food matrices. This data can serve as a benchmark for laboratories establishing or validating their own methods.
| Analyte | Matrix | Linearity (R²) | LOD (ng/g or µg/L) | LOQ (ng/g or µg/L) | Recovery (%) | Precision (RSD%) | Reference |
| Furan | Various (ham, milk, juice, etc.) | >0.990 | 0.01-0.02 ng/g | 0.04-0.06 ng/g | 77.81-111.47 | Not Specified | [5][6] |
| Furan and derivatives | Various food matrices | Not Specified | Not Specified | 0.003–0.675 ng/g | 76–117 | Intra-day: 1-16, Inter-day: 4-20 | [7] |
| Furan and derivatives | Beer | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| Polyfunctional Thiols | Hops and Beer | Good | Below odor thresholds | Not Specified | 74-113 | 2.8-8.4 | [9] |
Note: The performance characteristics are method and matrix-dependent. The provided ranges are illustrative and should be validated by each laboratory for their specific application.
Recommended Experimental Protocol: HS-SPME-GC-MS/MS with Stable Isotope Dilution Assay (SIDA)
This section details a robust protocol for the quantification of 2-methyl-3-furanthiol (MFT) in a food matrix, employing the gold-standard SIDA approach.
Principle of the Method
A known quantity of a deuterated internal standard of MFT (e.g., d3-2-methyl-3-furanthiol) is added to the sample.[4] The native MFT and the internal standard are then co-extracted from the sample's headspace using SPME. The analytes are subsequently desorbed into the GC for separation and detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4][8] The ratio of the signal from the native MFT to the deuterated internal standard is used to calculate the precise concentration of MFT in the original sample, correcting for any losses during sample handling and analysis.[4]
Materials and Reagents
-
2-Methyl-3-furanthiol (CAS: 28588-74-1)[10]
-
Deuterated 2-methyl-3-furanthiol (internal standard)
-
Methanol (for standard preparation)
-
Saturated Sodium Chloride (NaCl) solution
-
20 mL headspace vials with screw caps and septa
-
SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
-
Gas Chromatograph with a tandem Mass Spectrometer (GC-MS/MS)
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 5 grams of the homogenized sample into a 20 mL headspace vial. For liquid samples like beer or wine, 5 mL can be used.
-
-
Internal Standard Spiking:
-
Add a known amount of the deuterated MFT internal standard solution to the vial. The concentration should be comparable to the expected concentration of the native analyte.
-
-
Matrix Modification:
-
Add 5 mL of saturated NaCl solution to the vial to increase the ionic strength and promote the release of volatile thiols into the headspace.[4]
-
-
Vial Sealing:
-
Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.
-
-
Incubation and Equilibration:
-
HS-SPME Extraction:
-
Thermal Desorption and GC-MS/MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.
-
The GC oven temperature program and MS/MS parameters should be optimized for the separation and detection of MFT and its deuterated internal standard. A typical column for this analysis is an HP-5MS.[7][8]
-
Data Analysis
Quantification is performed by constructing a calibration curve using the ratio of the peak area of the native MFT to the peak area of the deuterated internal standard against the concentration of the standards.
Visualizing the Workflow
To aid in the understanding of the experimental process, the following diagrams visualize the key workflows.
Caption: Logical relationship of Stable Isotope Dilution Assay (SIDA) steps.
Conclusion and Recommendations for Inter-laboratory Studies
The analysis of furanthiols presents a significant challenge that can be overcome with robust and validated analytical methods. The use of HS-SPME-GC-MS/MS coupled with a Stable Isotope Dilution Assay is strongly recommended to ensure the accuracy and precision required for reliable inter-laboratory comparisons.
For laboratories participating in a comparative study, the following are crucial for achieving comparable results:
-
Standardized Protocol: All participating laboratories must adhere to the same detailed analytical protocol.
-
Certified Reference Materials: The use of certified reference materials for furanthiols is ideal for method validation and as quality control samples.
-
Proficiency Testing: Regular participation in proficiency testing schemes, where available, can help laboratories assess and improve their performance.
-
Data Reporting: A standardized format for data reporting, including all relevant experimental parameters and quality control data, is essential for meaningful comparison.
By adopting these principles, the scientific community can move towards greater consistency and reliability in the analysis of these important flavor and aroma compounds.
References
-
Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Journal of Agricultural and Food Chemistry, 54(1), 29–33. [Link]
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Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers. [Link]
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Tominaga, T., & Dubourdieu, D. (2006). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Semantic Scholar. [Link]
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A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. ResearchGate. [Link]
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Validation of analytical method for furan determination in eight food matrices and its levels in various foods. PubMed. [Link]
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Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
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2-Methyl-3-furanthiol. NIST WebBook. [Link]
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2-Methyl-3-furanthiol. NIST WebBook. [Link]
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Validation of analytical method for furan determination in eight food matrices and its levels in various foods. Dongguk University. [Link]
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3-Furanthiol, 2-Methyl. CRM LABSTANDARD. [Link]
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Confirming the Identity of Ethyl 3-(furfurylthio)propionate: A Comparative Guide to High-Resolution Mass Spectrometry and Complementary Analytical Techniques
In the realm of flavor and fragrance chemistry, as well as in the broader field of drug development, the unambiguous identification of small molecules is paramount. Ethyl 3-(furfurylthio)propionate, a compound known for its characteristic coffee, garlic, and roasted sulfurous aroma, serves as an excellent case study for exploring the power and nuances of modern analytical techniques.[1] This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other analytical mainstays—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the structural confirmation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond Nominal Mass
This compound (C₁₀H₁₄O₃S) has a molecular weight of approximately 214.28 g/mol .[2] While this information is a starting point, it is insufficient for definitive identification. The core challenge lies in confirming the precise elemental composition and the specific arrangement of atoms within the molecule, distinguishing it from potential isomers and impurities. This is where the choice of analytical technique becomes critical.
High-Resolution Mass Spectrometry: The Gold Standard for Elemental Composition
HRMS stands as a cornerstone technique for the identification of small molecules due to its ability to provide highly accurate mass measurements, often to within a few parts per million (ppm).[3] This precision allows for the determination of the elemental formula of a compound with a high degree of confidence.
A Comparative Overview of HRMS Platforms
Three primary types of high-resolution mass spectrometers dominate the landscape: Orbitrap, Time-of-Flight (TOF), and Fourier Transform Ion Cyclotron Resonance (FT-ICR). The choice among them often depends on the specific analytical need, balancing resolution, mass accuracy, and speed.
| Feature | Orbitrap | Time-of-Flight (TOF) | FT-ICR |
| Mass Resolution | High (up to 1,000,000) | Moderate to High (up to 60,000) | Very High (>1,000,000) |
| Mass Accuracy | Excellent (<1-3 ppm) | Good (1-5 ppm) | Exceptional (<1 ppm) |
| Speed | Fast | Very Fast | Slower |
| Cost | Moderate to High | Moderate | High |
| Typical Application | Broad applicability, metabolomics, proteomics, small molecule ID | High-throughput screening, coupling with fast chromatography | Complex mixture analysis, petroleomics, metabolomics |
For the confirmation of a known compound like this compound, an Orbitrap or a high-resolution TOF instrument provides a good balance of performance and accessibility. FT-ICR, while offering the highest resolution, might be considered overkill for this specific application but would be invaluable for analyzing this compound within a highly complex matrix.
Experimental Workflow: HRMS Analysis of this compound
The following is a detailed protocol for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as an Orbitrap-based instrument.
Caption: Experimental workflow for LC-HRMS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for retaining and separating this moderately polar compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Detection (Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended to generate the protonated molecule [M+H]⁺.
-
Full Scan MS:
-
Resolution: 140,000 at m/z 200.[4]
-
Scan Range: m/z 50-500.
-
AGC Target: 1e6.
-
Maximum Injection Time: 50 ms.
-
-
Tandem MS (MS/MS):
-
Activation Type: Higher-energy C-trap Dissociation (HCD).
-
Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to obtain a rich fragmentation spectrum.
-
Resolution: 35,000.
-
Isolation Window: 1.0 m/z.
-
-
Interpreting the HRMS Data
Accurate Mass and Elemental Formula: The primary piece of evidence from the full scan HRMS data is the accurate mass of the protonated molecule. For this compound (C₁₀H₁₄O₃S), the theoretical exact mass of the [M+H]⁺ ion is 215.0736. An experimentally measured mass within a narrow tolerance (e.g., < 3 ppm) provides strong evidence for this elemental composition.
Isotopic Pattern: The presence of a sulfur atom in the molecule will result in a characteristic isotopic pattern. The natural abundance of the ³⁴S isotope is approximately 4.2%.[5] Therefore, the A+2 peak (the peak at two mass units higher than the monoisotopic peak) in the mass spectrum should have an intensity of about 4.2% relative to the A peak. This provides an additional layer of confirmation for the presence of sulfur.
Fragmentation Pattern: The MS/MS spectrum reveals the structural fragments of the molecule. Based on the structure of this compound and known fragmentation patterns of similar compounds, we can predict the following key fragment ions:
| m/z (Predicted) | Fragment Structure/Loss |
| 169.0485 | Loss of ethanol (C₂H₅OH) |
| 141.0530 | Loss of the ethyl propionate group |
| 97.0422 | Furfuryl cation (C₅H₅O⁺) |
| 81.0340 | Furfurylthiol cation (C₅H₅S⁺) |
The presence of these fragments in the experimental MS/MS spectrum would provide strong confirmatory evidence for the structure of this compound.
Complementary and Alternative Techniques: A Comparative Analysis
While HRMS is exceptionally powerful, a multi-faceted approach employing other analytical techniques provides a more robust and self-validating system for compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a workhorse in the analysis of volatile and semi-volatile compounds, making it well-suited for flavor and fragrance analysis.[6]
-
Principle: In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into a mass spectrometer for detection.
-
Advantages for this Application:
-
Excellent separation of volatile compounds.
-
Extensive and well-established spectral libraries (e.g., NIST, Wiley) for compound identification based on fragmentation patterns.[7]
-
High sensitivity for volatile analytes.
-
-
Limitations Compared to LC-HRMS:
-
Typically uses nominal mass resolution, which is insufficient for elemental composition determination.
-
Requires the analyte to be thermally stable and volatile.
-
Derivatization may be necessary for some compounds, adding complexity to the workflow.
-
GC-MS Protocol for this compound:
Caption: Experimental workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce the connectivity and spatial arrangement of atoms.
-
Advantages for this Application:
-
Provides unambiguous structural information, including the connectivity of atoms and stereochemistry.
-
Non-destructive technique.
-
Quantitative by nature.[8]
-
-
Limitations Compared to HRMS:
-
Significantly lower sensitivity, requiring larger sample amounts.[8]
-
More complex data interpretation.
-
Less suitable for complex mixture analysis without prior separation.
-
¹H NMR Data for this compound: A ¹H NMR spectrum of this compound would show characteristic signals for the ethyl group, the two methylene groups of the propionate chain, the methylene group attached to the sulfur, and the protons on the furan ring, all with specific chemical shifts and coupling patterns that confirm the molecular structure.
A Synergistic Approach for Unquestionable Identity
The most robust approach to confirming the identity of this compound involves a combination of these techniques.
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A Comparative Study of Flavor Profiles With and Without Ethyl 3-(furfurylthio)propionate: A Guide for Researchers
This guide provides a comprehensive comparative analysis of flavor profiles in a model food system with and without the addition of Ethyl 3-(furfurylthio)propionate. It is intended for researchers, scientists, and product development professionals in the food and beverage industry. This document delves into the sensory and analytical methodologies used to discern the nuanced impact of this potent aroma compound, offering both theoretical grounding and practical experimental frameworks.
Introduction: The Role of Sulfur Compounds in Modern Flavor Chemistry
The pursuit of distinctive and memorable flavor profiles is a cornerstone of food science. Among the vast arsenal of flavor compounds, sulfur-containing molecules play a pivotal role in defining the characteristic notes of many cherished food items, from roasted coffee to savory meats. This compound, a sulfur-containing furan derivative, is a potent aroma compound known for its complex sensory characteristics, including roasted, savory, and sulfurous notes.[1][2][3][4] Its application in food products can range from enhancing meaty and roasted flavors to introducing subtle savory undertones.[1][5]
This guide presents a hypothetical yet scientifically plausible comparative study on the impact of this compound on the flavor profile of a medium roast coffee beverage. Coffee has been selected as the food matrix due to its complex flavor chemistry and the relevance of roasted and sulfurous notes to its overall sensory profile.[6][7][8] The methodologies outlined herein, however, are broadly applicable to other food systems where this flavor compound may be utilized.
Experimental Design: A Dual-Pronged Approach to Flavor Characterization
To achieve a holistic understanding of the flavor modifications induced by this compound, a dual approach combining sensory evaluation and instrumental analysis is essential. This ensures that both the human perception of flavor and the underlying chemical changes are captured and correlated.
Sensory Evaluation
The sensory analysis is designed to quantify the perceptual differences between the control and the experimental sample. Quantitative Descriptive Analysis (QDA)® is the chosen methodology, as it provides a detailed and reproducible assessment of a product's sensory attributes by a trained panel.[9][10][11][12]
Experimental Workflow for Sensory Evaluation
Caption: Workflow for Quantitative Descriptive Analysis (QDA)®.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) are powerful techniques for identifying and quantifying volatile compounds that contribute to aroma.[13][14][15][16][17] GC-MS provides chemical identification, while GC-O links specific volatile compounds to their perceived aroma characteristics.
Experimental Workflow for Instrumental Analysis
Caption: Workflow for GC-MS and GC-O Analysis.
Hypothetical Results
The following tables present plausible data from the described experiments, illustrating the expected impact of this compound.
Table 1: Quantitative Descriptive Analysis (QDA)® of Medium Roast Coffee
| Attribute | Control (Mean Intensity) | With this compound (Mean Intensity) | p-value |
| Roasted | 7.5 | 8.2 | <0.05 |
| Coffee Aroma | 8.0 | 7.8 | >0.05 |
| Fruity | 3.2 | 2.9 | >0.05 |
| Floral | 2.1 | 1.8 | >0.05 |
| Sweet | 4.5 | 4.6 | >0.05 |
| Bitter | 6.8 | 6.9 | >0.05 |
| Savory/Brothy | 1.5 | 4.5 | <0.01 |
| Sulfurous | 2.0 | 5.0 | <0.01 |
| Onion/Garlic | 0.5 | 3.5 | <0.01 |
| Astringent | 3.0 | 3.1 | >0.05 |
Intensity scores are on a 15-point scale. Statistical significance is determined by ANOVA.
Table 2: Key Volatile Compounds Identified by GC-MS and GC-O
| Compound | Retention Time (min) | Aroma Descriptor (GC-O) | Control (Peak Area x 10^6) | With this compound (Peak Area x 10^6) |
| 2-Furfurylthiol | 12.5 | Roasted, coffee | 15.2 | 15.5 |
| Pyrazines (total) | 14.0-16.5 | Nutty, roasted | 25.8 | 26.1 |
| Guaiacol | 17.2 | Smoky, phenolic | 8.9 | 9.0 |
| This compound | 22.8 | Roasted, savory, slightly sulfurous | Not Detected | 5.7 |
| Dimethyl trisulfide | 10.1 | Cabbage, sulfurous | 1.2 | 1.3 |
Discussion
The hypothetical results clearly demonstrate the significant flavor impact of this compound. The QDA® data (Table 1) indicates a statistically significant increase in the intensities of "Savory/Brothy," "Sulfurous," and "Onion/Garlic" attributes in the coffee sample containing the compound. This aligns with the known sensory characteristics of this compound, which is often described with such terms.[2][3][4] Interestingly, the core "Coffee Aroma" and other characteristic coffee notes like "Fruity" and "Floral" are not significantly altered, suggesting that at the tested concentration (0.5 ppm), this compound acts as a flavor enhancer and modulator rather than an overpowering additive.
Conclusion
This guide outlines a robust, dual-methodology approach for the comparative analysis of flavor profiles. The hypothetical case study on this compound in coffee illustrates how this compound can introduce desirable savory, sulfurous, and roasted notes, thereby enhancing the complexity of the flavor profile. The combination of trained sensory panels and advanced analytical techniques provides a comprehensive and scientifically rigorous framework for understanding and substantiating the impact of flavor ingredients. This approach is invaluable for new product development, quality control, and fundamental flavor research.
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A Senior Application Scientist's Guide to Selecting and Evaluating GC Columns for Sulfur Compound Separation
For researchers and professionals in drug development and chemical analysis, the accurate quantification of sulfur compounds is a critical, yet often challenging, endeavor. These compounds are notoriously reactive and prone to adsorption, making the selection of the right gas chromatography (GC) column paramount to achieving reliable and reproducible results.[1][2] This guide provides an in-depth comparison of GC columns for sulfur compound separation, grounded in experimental principles and practical insights to help you navigate this complex analytical landscape.
The Challenge of Sulfur Analysis: More Than Just Volatility
Sulfur compounds are a diverse class of molecules, from the highly volatile hydrogen sulfide (H₂S) and carbonyl sulfide (COS) to heavier mercaptans and thiophenes.[3][4] Their analysis is complicated by their high reactivity, which can lead to interactions with active sites throughout the GC system, resulting in poor peak shape, loss of sensitivity, and inaccurate quantification.[2][5] Therefore, an inert sample pathway is not just a recommendation but a necessity for trace-level sulfur analysis.[1][2][6]
The choice of a GC column is the most critical decision a chromatographer makes.[7] The stationary phase, column dimensions (length, internal diameter), and film thickness all play crucial roles in the separation process.[3]
Pillars of Column Selection for Sulfur Analysis
When selecting a GC column for sulfur analysis, the primary considerations are the stationary phase chemistry, inertness, and dimensions.
-
Stationary Phase Chemistry and Polarity : The principle of "like dissolves like" is a fundamental concept in chromatography.[8] The polarity of the stationary phase should ideally match that of the target analytes to achieve optimal retention and separation.[8] For sulfur compounds, which are generally polar, a range of stationary phases can be employed.[3] Non-polar phases separate compounds primarily by their boiling points, while more polar phases offer different selectivity based on dipole-dipole interactions or hydrogen bonding.[7]
-
Inertness : Due to the reactive nature of sulfur compounds, column inertness is critical to prevent analyte adsorption and degradation.[2][5] Modern columns undergo deactivation treatments to minimize active sites, such as residual silanols, on the fused silica surface.[5] For ultra-trace analysis, using columns specifically designated as "sulfur-inert" or those with advanced deactivation technologies is highly recommended.
-
Column Dimensions :
-
Film Thickness : Thicker films (typically >1 µm) are preferred for analyzing highly volatile sulfur compounds like H₂S and COS.[9][10] The increased film thickness enhances retention, allowing for better separation of these low-boiling-point analytes, potentially without the need for sub-ambient oven temperatures.[9][10]
-
Internal Diameter (I.D.) : A smaller I.D. (e.g., 0.25 mm) generally provides higher efficiency (narrower peaks), while a larger I.D. (e.g., 0.53 mm) offers a higher sample capacity.[3] For trace analysis, the efficiency of a smaller I.D. column is often advantageous.
-
Length : Longer columns provide greater resolution but also lead to longer analysis times and increased back pressure.[3][9] A 30-meter column is often a good starting point, providing a balance of resolution and analysis time.[3][9]
-
Head-to-Head Comparison: Evaluating Column Performance
To illustrate the impact of column selection, let's consider a comparative evaluation of three common types of GC columns for the separation of a standard mixture of volatile sulfur compounds.
Target Analytes: Hydrogen Sulfide (H₂S), Carbonyl Sulfide (COS), Methyl Mercaptan, Ethyl Mercaptan, Dimethyl Sulfide (DMS), and Dimethyl Disulfide (DMDS).
Columns Under Evaluation:
-
Standard Non-Polar Column (e.g., 100% dimethylpolysiloxane phase, "Type A") : A general-purpose column.
-
Specialized Sulfur Column (e.g., DB-Sulfur SCD, Rt-XLSulfur, "Type B") : A column with a similar phase to the non-polar column but with enhanced inertness and optimized for sulfur analysis.[1][6][11]
-
Porous Layer Open Tubular (PLOT) Column (e.g., GS-GasPro, "Type C") : These columns have a solid adsorbent stationary phase and are excellent for separating gases and highly volatile compounds.[12][13]
Experimental Protocol: A Self-Validating Workflow
A robust experimental design is crucial for a fair comparison. The following protocol outlines a self-validating workflow.
1. System Preparation and Inertness Verification:
-
Inert Flow Path: Ensure all components in the sample flow path (liner, ferrules, tubing) are inert.[1][2]
-
Conditioning: Condition each column according to the manufacturer's instructions to remove any contaminants.[14]
-
Priming: Before analysis, prime the system by repeatedly injecting a low-concentration sulfur standard. This is critical for passivating any remaining active sites and achieving stable responses, especially for highly reactive compounds like H₂S and mercaptans.[15]
2. GC-SCD (Sulfur Chemiluminescence Detector) Method:
-
Inlet: Split/splitless injector at 250°C with an appropriate split ratio to avoid column overload.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: 40°C (hold for 5 min) to 250°C at 10°C/min.
-
Detector: SCD at 800°C. The SCD is highly selective and sensitive for sulfur compounds.[16][17][18]
3. Data Analysis and Performance Metrics:
-
Resolution (Rs): A measure of the separation between two adjacent peaks. A value of ≥1.5 indicates baseline separation.
-
Peak Asymmetry (As): An indicator of peak shape. A value of 1.0 represents a perfectly symmetrical Gaussian peak. Values >1 indicate tailing, often due to analyte interaction with active sites.
-
Retention Time (RT): The time it takes for an analyte to pass through the column.
Below is a diagram illustrating the experimental workflow.
Caption: Workflow for evaluating GC column performance.
Performance Comparison
The following table summarizes the expected performance of the three column types based on experimental data from various studies.
| Performance Metric | Type A: Standard Non-Polar | Type B: Specialized Sulfur | Type C: PLOT Column |
| H₂S / COS Resolution | Poor to moderate, often co-elute. | Good to excellent separation.[1] | Excellent separation.[19] |
| Mercaptan Peak Shape | Significant tailing may be observed. | Good, symmetrical peaks.[1] | Good peak shape for volatile mercaptans. |
| Retention of Volatiles | Lower retention, may require sub-ambient temperatures. | Enhanced retention due to thick film.[6][20] | High retention, ideal for gases.[12] |
| General Applicability | Suitable for higher concentration samples or less reactive sulfur compounds. | Ideal for trace-level analysis of a wide range of sulfur compounds in various matrices.[2] | Best for permanent gases and very volatile compounds in gaseous matrices.[13] |
Discussion of Results
-
Type A (Standard Non-Polar Column): While cost-effective, these columns often lack the inertness required for trace sulfur analysis, leading to poor peak shapes for reactive compounds like mercaptans. The resolution of early eluting compounds like H₂S and COS can also be challenging.
-
Type B (Specialized Sulfur Column): These columns are specifically designed and deactivated for sulfur analysis.[2][11] They typically feature a thick film of a non-polar stationary phase, which provides excellent retention and resolution of volatile sulfur compounds.[6] The enhanced inertness results in significantly improved peak shapes and allows for low-level detection.[1]
-
Type C (PLOT Column): For the analysis of very light sulfur gases, PLOT columns are often the best choice.[12][13] Their high retention allows for the separation of these compounds at temperatures above ambient. However, care must be taken as some PLOT columns can be sensitive to moisture, and particle shedding can be a concern, although modern PLOT columns have integrated particle traps to mitigate this issue.[12][21][22]
The following decision tree can guide the selection process:
Caption: Decision tree for GC column selection for sulfur analysis.
Conclusion and Recommendations
The selection of an appropriate GC column is a critical step in developing a robust and reliable method for sulfur compound analysis.
-
For the most challenging applications involving trace-level analysis of reactive sulfur compounds in complex matrices, a specialized, inert sulfur column (Type B) is the recommended choice. These columns provide the best combination of inertness, resolution, and peak shape.
-
For the specific analysis of light, volatile sulfur gases such as H₂S and COS in gaseous samples, a PLOT column (Type C) will likely offer superior performance.
-
A standard non-polar column (Type A) may be adequate for screening purposes or for the analysis of less reactive sulfur compounds at higher concentrations.
Ultimately, the optimal column choice depends on the specific analytical goals, including the target analytes, sample matrix, and required detection limits. It is always advisable to consult application notes and guides from column manufacturers, as they provide a wealth of data tailored to specific applications.[14]
By understanding the fundamental principles of column selection and systematically evaluating performance, researchers can overcome the challenges of sulfur analysis and generate high-quality, reliable data.
References
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Guide to Choosing a GC Column | Phenomenex. (2025, July 24). Retrieved from [Link]
-
Guide to GC Column Selection and Optimizing Separations - Restek Resource Hub. (2021, January 28). Retrieved from [Link]
-
Comparison of volatile sulfur compound concentrations measured with a sulfide detector vs. gas chromatography - PubMed. Retrieved from [Link]
-
GC Column Selection Guide (420410) - JCANO | INGENIERIA. Retrieved from [Link]
-
Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas - Agilent. Retrieved from [Link]
-
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis - SilcoTek. Retrieved from [Link]
-
05-SCA-180-050-EN Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD - Shimadzu. Retrieved from [Link]
-
Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. (2013, September 5). Retrieved from [Link]
-
Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column - Restek. Retrieved from [Link]
-
GC Analysis of Sulfur Components in Propylene using a Sulfur Chemiluminescence Detector. (2010, December 20). Retrieved from [Link]
-
Separation of sulfur compounds on a silica PLOT column; COS and H 2 S... - ResearchGate. Retrieved from [Link]
-
HPI Compendium - Agilent. Retrieved from [Link]
-
agilent j&w plot pt gc and db-sulfur scd columns. (2013, August 26). Retrieved from [Link]
-
Ultra Inert GC Columns & Consumables - Element Lab Solutions. Retrieved from [Link]
-
PLOT Columns. Separation Solutions for Light Hydrocarbons and Gases - YouTube. (2023, August 27). Retrieved from [Link]
-
GC-SCD Analysis of - Fuels and Petrochemicals. Retrieved from [Link]
-
Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023, March 21). Retrieved from [Link]
-
GC Mercaptans and H2S Indicators | General Carbon Corporation. (2024, February 16). Retrieved from [Link]
-
Profile of sulfur compounds by GC×GC–SCD of the same samples as in... - ResearchGate. Retrieved from [Link]
-
Dual-Channel Gas Chromatographic System for the Determination of Low-Level Sulfur in Hydrocarbon Gases Application | Agilent. (2003, March 17). Retrieved from [Link]
-
The Development and Applications of PLOT Columns in Gas–Solid Chromatography | LCGC International. Retrieved from [Link]
-
Method for analysis of heavy sulphur compounds using gas chromatography with flame photometric detection - Universidade Católica Portuguesa. Retrieved from [Link]
-
Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels - AZoM. (2020, May 20). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of a Predictive Model for Ethyl 3-(furfurylthio)propionate Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of specialty chemicals, the synthesis of flavor and fragrance compounds demands precision and predictability. Ethyl 3-(furfurylthio)propionate, a key contributor to coffee and meat aromas, is no exception.[1] Its formation, primarily through the Michael addition of furfuryl mercaptan to ethyl acrylate, presents an opportunity for optimization through predictive modeling. This guide provides a comprehensive framework for the development and validation of a kinetic model for this reaction, offering a blend of theoretical underpinning and practical, field-tested insights.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound proceeds via a base-catalyzed Michael addition. This reaction involves the nucleophilic addition of a thiolate anion, generated from furfuryl mercaptan in the presence of a base, to the electron-deficient β-carbon of ethyl acrylate.
The choice of catalyst is critical. While various bases can be employed, tertiary amines like triethylamine are often favored due to their efficacy and ease of removal.[2] The reaction kinetics are influenced by several factors, including temperature, reactant concentrations, and catalyst loading. A robust predictive model must account for these variables to accurately forecast the yield and reaction progress over time.
Building the Predictive Model: A Kinetic Approach
A plausible kinetic model for this reaction assumes a second-order rate law, where the rate of formation of this compound is proportional to the concentrations of both furfuryl mercaptan and ethyl acrylate.
Rate = k[Furfuryl Mercaptan][Ethyl Acrylate]
Where:
-
Rate is the rate of reaction (mol L⁻¹ s⁻¹)
-
k is the rate constant (L mol⁻¹ s⁻¹)
-
[Furfuryl Mercaptan] is the concentration of furfuryl mercaptan (mol L⁻¹)
-
[Ethyl Acrylate] is the concentration of ethyl acrylate (mol L⁻¹)
The rate constant, k, is temperature-dependent and can be described by the Arrhenius equation:
k = A * exp(-Ea / RT)
Where:
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the temperature in Kelvin
This model serves as our hypothesis, which we will validate through rigorous experimentation.
Experimental Validation: A Step-by-Step Protocol
To validate our predictive model, we will perform a series of experiments to gather kinetic data under various conditions.
Materials and Reagents
-
Furfuryl Mercaptan (≥98%)
-
Ethyl Acrylate (≥99%, contains MEHQ as inhibitor)
-
Triethylamine (≥99.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Hydrochloric Acid (1 M)
-
Ethyl 3,3-diethoxypropanoate (≥98%, as internal standard)[3]
-
Ethyl Acetate (GC grade)
Experimental Procedure
-
Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer is charged with furfuryl mercaptan (0.1 mol), ethyl acrylate (0.1 mol), and toluene (50 mL).
-
Temperature Equilibration: The reaction mixture is heated to the desired temperature (e.g., 50°C, 60°C, or 70°C) under a nitrogen atmosphere.
-
Reaction Initiation: Once the temperature is stable, triethylamine (0.01 mol) is added to initiate the reaction. This is considered time zero (t=0).
-
Sampling: Aliquots (0.5 mL) of the reaction mixture are withdrawn at regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching: Each aliquot is immediately quenched in a vial containing 1 mL of 1 M hydrochloric acid in ethyl acetate to neutralize the catalyst and stop the reaction.
-
Internal Standard Addition: A known amount of the internal standard, Ethyl 3,3-diethoxypropanoate, is added to each quenched sample.
-
Sample Preparation for GC-MS: The quenched samples are diluted with ethyl acetate to a suitable concentration for GC-MS analysis.[4]
GC-MS Quantification Method
A validated GC-MS method is crucial for accurate quantification of the product.
-
Gas Chromatograph: Agilent 8890 GC system (or equivalent)
-
Mass Spectrometer: Agilent 7000D MS/MS (or equivalent)
-
Column: DB-5MS Ultra Inert (30 m x 0.25 mm x 0.25 µm)
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C, hold for 5 minutes
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM)
-
This compound: m/z 214 (molecular ion), 114, 81
-
Ethyl 3,3-diethoxypropanoate (Internal Standard): m/z 176 (molecular ion), 131, 103
-
-
Hypothetical Experimental Data and Model Validation
The following tables present a set of realistic, hypothetical data that could be obtained from the experiments described above.
Table 1: Hypothetical Concentration of this compound vs. Time at Different Temperatures
| Time (min) | Concentration at 50°C (mol/L) | Concentration at 60°C (mol/L) | Concentration at 70°C (mol/L) |
| 0 | 0.000 | 0.000 | 0.000 |
| 15 | 0.185 | 0.280 | 0.410 |
| 30 | 0.320 | 0.480 | 0.650 |
| 60 | 0.510 | 0.710 | 0.850 |
| 120 | 0.720 | 0.890 | 0.960 |
| 240 | 0.880 | 0.970 | 0.990 |
Table 2: Hypothetical Initial Reaction Rates at Different Catalyst Concentrations (at 60°C)
| Catalyst Concentration (mol/L) | Initial Rate (mol/L/min) |
| 0.005 | 0.012 |
| 0.010 | 0.025 |
| 0.020 | 0.048 |
By fitting the proposed second-order kinetic model to this data, we can determine the rate constants at different temperatures and subsequently calculate the activation energy and pre-exponential factor from an Arrhenius plot. The linearity of the relationship between the initial rate and catalyst concentration would also validate our understanding of the catalyst's role.
Comparison with Alternative Predictive Approaches
While the kinetic modeling approach described here is robust and mechanistically informative, other methods exist for predicting reaction outcomes.
Machine Learning Models: These models can be trained on large datasets of chemical reactions to predict products and yields.[5]
-
Advantages: Can handle complex reaction systems without a predefined mechanistic model.
-
Disadvantages: Require large amounts of high-quality data for training and can sometimes lack interpretability. The performance of these models can be poor when extrapolating to new reaction conditions not present in the training data.[6]
Thermodynamic Models (e.g., PC-SAFT): These models can predict reaction equilibria and, in some cases, kinetics by considering the thermodynamic properties of the reactants and products.
-
Advantages: Can provide insights into the thermodynamic feasibility of a reaction and the influence of solvent effects.
-
Disadvantages: May not always accurately predict reaction kinetics, which are governed by the reaction mechanism and activation energies.
For the specific case of optimizing the synthesis of this compound, a well-validated kinetic model offers the most direct and reliable tool for predicting reaction progress and final yield under varying process conditions.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the development and validation of a predictive model for the formation of this compound. By combining a sound mechanistic understanding with rigorous experimental design and data analysis, researchers can develop a powerful tool for process optimization.
Future work could involve expanding the model to include the effects of different solvents and catalysts, as well as investigating the formation of any potential byproducts. Such a validated predictive model is an invaluable asset in the efficient and controlled synthesis of this important flavor compound.
References
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Sample Preparation Guidelines for GC-MS. University of California, Riverside. [Link]
-
Sample preparation GC-MS - SCION Instruments. [Link]
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Kinetics Study of Michael Addition Reaction with Real-Time FTIR. (A)... - ResearchGate. [Link]
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Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation - Global Journals. [Link]
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ethyl 3-(furfuryl thio) propionate - FlavScents. [Link]
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Challenging Reaction Prediction Models to Generalize to Novel Chemistry - PMC. [Link]
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Data-Driven Modeling for Accurate Chemical Reaction Predictions Using Machine Learning - Aroc Journal. [Link]
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Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils - ResearchGate. [Link]
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ethyl 3-(furfuryl thio) propionate, 94278-27-0 - The Good Scents Company. [Link]
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CAS 94278-27-0 this compound - Pharmacy Research. [Link]
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations - NSF Public Access Repository. [Link]
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Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents | Request PDF - ResearchGate. [Link]
-
Synthesis of 3-(Hexadecylthio)propanoic acid, ethyl ester - PrepChem.com. [Link]
-
Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD - MDPI. [Link]
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Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids | Request PDF - ResearchGate. [Link]
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Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium - Final Draft. [Link]
-
Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards - PMC - NIH. [Link]
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ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. [Link]
-
EPI System Information for ethyl 3-(furfuryl thio) propionate 94278-27-0 - The Good Scents Company. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Ethyl 3-(furfurylthio)propionate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The final and arguably most critical stage is its proper disposal—a process that safeguards not only the immediate laboratory environment but also the broader ecosystem. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 3-(furfurylthio)propionate, ensuring that its journey from benchtop to final disposition is managed with the utmost scientific integrity and environmental responsibility.
Understanding the Compound: A Foundation for Safe Disposal
This compound (CAS No. 94278-27-0) is a combustible liquid that is irritating to the skin and eyes.[1] A comprehensive understanding of its chemical and physical properties is paramount to appreciating the rationale behind the disposal procedures outlined herein.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃S | |
| Molar Mass | 214.28 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Density | 1.125 g/mL at 25 °C | |
| Boiling Point | 120 °C at 0.5 mmHg | |
| Flash Point | > 110 °C (> 230 °F) | [1] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [1] |
The combustibility of this compound necessitates stringent control over ignition sources during handling and disposal. Its potential as a skin and eye irritant underscores the critical importance of appropriate Personal Protective Equipment (PPE).
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste classification and ends with documented, compliant removal. The following workflow provides a clear, logical progression for laboratory personnel.
Caption: A logical workflow for the proper disposal of this compound.
Part 1: Pre-Disposal Procedures
Step 1: Hazardous Waste Determination
The first and most critical step is to determine if the waste containing this compound is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA) or equivalent local and national regulations.[2][3]
-
Ignitability (D001): With a flash point above 110 °C, this compound does not meet the EPA's definition of an ignitable liquid (flash point < 60 °C or 140 °F).[4] However, it is still a combustible liquid, and this property must be managed.
-
Corrosivity (D002): This compound is not expected to be corrosive.
-
Reactivity (D003): It is not known to be reactive under normal conditions.
Recommendation: Due to the lack of comprehensive toxicity data and its combustible nature, it is best practice to manage all waste containing this compound as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions. Waste this compound should be collected separately from:
-
Strong Oxidizing Agents: To prevent the risk of fire or explosion.
-
Strong Bases: To avoid potential hydrolysis of the ester group.
-
Aqueous Waste: Due to its insolubility in water.
Step 3: Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date accumulation started
-
The primary hazards (e.g., "Combustible," "Irritant")
Part 2: Containment and Storage
Step 4: Use of Appropriate Waste Containers
Select waste containers that are chemically compatible with this compound. Recommended options include:
-
Glass bottles with screw caps
-
Chemically resistant plastic containers (e.g., high-density polyethylene - HDPE)
Ensure containers are in good condition, free from leaks, and can be securely sealed.
Step 5: Temporary Storage in the Laboratory
Store waste containers in a designated satellite accumulation area that is:
-
Well-ventilated, preferably within a fume hood.
-
Away from heat, sparks, and open flames.
-
Clearly marked as a hazardous waste storage area.
-
Equipped with secondary containment to capture any potential leaks.
Part 3: Final Disposal
Step 6: Arrange for Licensed Hazardous Waste Disposal
The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company. These companies have the expertise and facilities to handle chemical waste in an environmentally sound manner. The most common and recommended disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[6][7]
Step 7: Documentation
Maintain meticulous records of all hazardous waste generated and disposed of. This documentation should include:
-
The identity and quantity of the waste.
-
The date it was picked up for disposal.
-
Copies of all waste manifests provided by the disposal company.
Emergency Procedures: Managing Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE: This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles. For larger spills or in poorly ventilated areas, a respirator may be necessary.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials , including PPE, as hazardous waste.
For Large Spills (requiring emergency response):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and provide them with the chemical name and approximate quantity of the spill.
-
If safe to do so, close the doors to the affected area to contain any vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Personal Protective Equipment (PPE): The Last Line of Defense
When handling this compound, whether in its pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.
-
Respiratory Protection: While generally not required in a well-ventilated area, a respirator with an organic vapor cartridge should be available for use during spill cleanup or if working in an area with inadequate ventilation.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical stewardship.
References
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The Good Scents Company. ethyl 3-(furfuryl thio) propionate. [Link]
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Redox. Safety Data Sheet Ethyl 3-ethoxypropionate. (2018). [Link]
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Advanced Biotech. SDS. (2025). [Link]
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MDPI. Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (2021). [Link]
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National Center for Biotechnology Information. Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). [Link]
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MDPI. (PDF) Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. (2021). [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. (2025). [Link]
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NWO. Biodegradation of furan-based composite resin by novel enzymes. (2025). [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. (2025). [Link]
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Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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U.S. Environmental Protection Agency. Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (1986). [Link]
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U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). [Link]
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eCFR. Appendix VIII to Part 261, Title 40 -- Hazardous Constituents. [Link]
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Pharmacy Research. CAS 94278-27-0 this compound. [Link]
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U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
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Essential Protective Measures for Handling Ethyl 3-(furfurylthio)propionate
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
Ethyl 3-(furfurylthio)propionate is a valuable aroma compound, lending its characteristic sulfurous, coffee, and roasted notes to the flavor and fragrance industry. However, its safe and effective use in a laboratory setting hinges on a thorough understanding of its potential hazards and the implementation of robust personal protective measures. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for handling this chemical, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a comprehensive risk assessment is paramount. This compound, while not classified as acutely toxic, presents several hazards that necessitate careful management.
-
Skin and Eye Irritation: Direct contact with the liquid can cause skin and eye irritation.[1][2][3] Prolonged or repeated exposure may lead to more significant inflammation. The causality here is the chemical's ability to disrupt the lipid bilayers of skin cells and the delicate tissues of the eye, leading to an inflammatory response.
-
Respiratory Tract Irritation: While less emphasized, inhalation of vapors or aerosols may cause respiratory irritation.[3] This is particularly relevant when the compound is heated or aerosolized, increasing its concentration in the breathing zone.
-
Combustibility: The substance is a combustible liquid, meaning it can ignite when exposed to a source of ignition.[4][5] While it has a relatively high flash point of >110°C (>230°F), this property cannot be disregarded, especially during procedures involving heat.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when working with this compound. The following table summarizes the minimum required PPE for various laboratory tasks.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting (at room temperature) | Safety glasses with side shields | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required with adequate ventilation |
| Mixing/Vortexing (in closed containers) | Safety glasses with side shields | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required with adequate ventilation |
| Heating/Refluxing or operations with potential for aerosol generation | Chemical splash goggles or a face shield | Nitrile or other chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Recommended if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
The Rationale Behind PPE Selection
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement to protect against accidental splashes during low-risk activities.[4][5] For higher-risk procedures, such as heating or when handling larger volumes, chemical splash goggles are essential as they form a seal around the eyes, offering superior protection from splashes and vapors. A face shield provides an additional layer of protection for the entire face.
-
Hand Protection: Chemical-impermeable gloves are mandatory to prevent skin contact.[4][5][6] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, it is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material offers adequate protection against this compound. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat is required to protect street clothing from minor spills and contamination. When there is a greater risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: In a well-ventilated area or when handling small quantities at ambient temperature, respiratory protection is not typically necessary. However, if the substance is heated, aerosolized, or handled in a poorly ventilated space, a NIOSH-approved respirator equipped with an organic vapor cartridge is required to prevent inhalation of irritant vapors.[7]
The following flowchart illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Protocol
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible. Confirm that all necessary PPE is available and in good condition.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a risk of vapor or aerosol release, a certified chemical fume hood is the preferred engineering control.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or a water bath. Avoid open flames.[2]
-
Contamination: Be mindful of potential contamination. Do not return any unused chemical to the original container.
-
Personal Hygiene: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[2] Do not eat, drink, or smoke in the laboratory.[8]
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[7] Collect the absorbed material and place it in a sealed, labeled container for proper disposal. Ventilate the area.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) department.
-
Skin Contact: If the chemical comes into contact with your skin, immediately remove any contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6]
-
Eye Contact: If the chemical gets into your eyes, flush them with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Inhalation: If you inhale vapors and feel unwell, move to fresh air immediately.[2][6] If breathing is difficult, seek medical attention.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's EHS department in accordance with all local, regional, and national regulations.[2][3] Do not pour this chemical down the drain.[6]
By adhering to these guidelines, you can confidently and safely handle this compound, minimizing risks to yourself and your colleagues while maintaining the integrity of your research.
References
-
ethyl 3-(furfuryl thio) propionate, 94278-27-0. The Good Scents Company. Available at: [Link]
-
SAFETY DATA SHEET. Advanced Biotech. Available at: [Link]
-
Safety Data Sheet: Ethyl propionate. Carl ROTH. Available at: [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound = 98 , FG 94278-27-0 [sigmaaldrich.com]
- 5. 3-糠硫基丙酸乙酯 ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
